IDT307
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMWVBRDIKKGII-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530139 | |
| Record name | 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141-41-9 | |
| Record name | Pyridinium, iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1141-41-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: The Mechanism and Application of IDT307 as a Fluorescent Substrate for Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDT307, also known as APP+ (4-(4-(dimethylamino)phenyl)-1-methylpyridinium iodide), is a fluorescent analog of the neurotoxin 1-methyl-4-phenylpyridinium (MPP+).[1][2][3] It serves as a valuable research tool for studying the function and pharmacology of various monoamine and organic cation transporters. Unlike therapeutic agents, this compound's mechanism of action is that of a transportable substrate; it is taken up by specific transporters into the cell, where its fluorescence properties allow for the real-time measurement of transporter activity.[4][5] This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative interaction with key transporters, and detailed protocols for its use in experimental settings.
Mechanism of Action: A Fluorescent Probe for Transporter Activity
This compound is a substrate for a range of solute carriers, primarily the monoamine transporters (MATs) and other organic cation transporters (OCTs). The core mechanism involves the following steps:
-
Binding and Transport: this compound binds to the extracellular domain of the transporter protein. Subsequently, it is translocated across the cell membrane into the cytoplasm in a manner analogous to endogenous monoamine neurotransmitters like dopamine, norepinephrine, and serotonin.[1][2] This process is dependent on the normal function of the transporter.
-
Intracellular Fluorescence: this compound is a twisted intramolecular charge transfer (TICT) compound. It is essentially non-fluorescent in aqueous solution but becomes fluorescent upon entering the less polar intracellular environment and binding to intracellular components. This property allows for the measurement of transporter activity without the need for washing steps to remove extracellular probe.
-
Quantification of Transport: The rate of increase in intracellular fluorescence is directly proportional to the rate of this compound transport. This allows for the kinetic analysis of transporter function, including the determination of uptake rates and the screening of potential transporter inhibitors.
The primary targets of this compound include:
-
Organic Cation Transporters (OCTs)
Quantitative Data: Transporter Affinity for this compound
The affinity of this compound for its transporters can be quantified by the Michaelis-Menten constant (Km), which represents the substrate concentration at which the transport rate is half of the maximum. The known Km value for this compound with the Dopamine Transporter (DAT) is presented below.
| Transporter | Km (µM) | Cell System | Method |
| Dopamine Transporter (DAT) | 21.5 ± 10 | HEK293 | Fluorescence-based uptake assay |
| 27.7 ± 7.1 | HEK293 | Electrophysiology |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of monoamine transport and a typical experimental workflow for an this compound-based transporter assay.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US20110229910A1 - Fluorescent Substrates for Neurotransmitter Transporters - Google Patents [patents.google.com]
- 5. Single Molecule Analysis of Serotonin Transporter Regulation Using Antagonist-Conjugated Quantum Dots Reveals Restricted, p38 MAPK-Dependent Mobilization Underlying Uptake Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and Selective Inhibition of Plasma Membrane Monoamine Transporter by HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Selective Inhibition of Plasma Membrane Monoamine Transporter by HIV Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
IDT307: A Technical Guide to its Fluorescence Properties and Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDT307, chemically known as 4-(4-(dimethylamino)phenyl)-1-methylpyridinium iodide and also referred to as APP+, is a fluorescent organic cation that serves as a valuable tool in neuroscience and pharmacology.[1][2] Its primary application lies in its function as a fluorescent substrate for monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1] This property allows for the real-time monitoring of transporter activity in living cells, making it a powerful probe for studying neurotransmitter reuptake and for high-throughput screening of potential therapeutic compounds that target these transporters. This guide provides an in-depth overview of the known fluorescence properties of this compound, its spectrum, and the experimental protocols relevant to its use.
Core Fluorescence Properties
| Property | Value | Notes |
| Chemical Name | 4-(4-(dimethylamino)phenyl)-1-methylpyridinium iodide | Also known as APP+ |
| Molecular Formula | C₁₄H₁₇IN₂ | |
| Molecular Weight | 340.20 g/mol [2] | |
| Excitation Maximum (λex) | ~420 nm (intracellular)[3] | A broader range of 451-495 nm has also been reported.[4] |
| Emission Maximum (λem) | ~510 nm (intracellular)[3] | A broader range of 496-570 nm has also been reported.[4] |
| Quantum Yield (Φ) | Not Reported | The quantum yields of styryl-pyridinium dyes are generally low. |
| Molar Extinction Coefficient (ε) | Not Reported | A similar compound, 2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide, has an εmax of 36,000-41,000 M⁻¹cm⁻¹ in methanol, which may suggest a similar order of magnitude for this compound. |
Fluorescence Spectrum
The fluorescence spectrum of this compound is characterized by a broad absorption (excitation) band in the blue-violet region of the visible spectrum and a corresponding emission band in the green-yellow region. The intracellular environment can influence the precise spectral characteristics. A patent describing its use reports a maximum absorption at 420 nm and a maximum emission at 510 nm when measured inside cells.[3]
Signaling Pathway and Biological Function
This compound is not involved in a traditional signaling pathway but rather acts as a substrate for neurotransmitter transporters. Its mechanism of action is its uptake into cells via DAT, NET, and SERT. This process is dependent on the normal function of these transporters. Therefore, the accumulation of this compound fluorescence inside a cell is a direct measure of transporter activity.
References
- 1. Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 4-(4-(Dimethylamino)phenyl)-1-methylpyridin-1-ium iodide | C14H17IN2 | CID 13227270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
IDT307: A Technical Guide to its Function as a Monoamine Transporter Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDT307, also known as APP+, is a fluorescent analog of the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). It serves as a valuable tool in neuroscience and pharmacology as a fluorescent substrate for the primary monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). Its ability to fluoresce upon cellular uptake allows for the real-time kinetic analysis of transporter activity, making it a powerful probe for high-throughput screening of transporter inhibitors and for studying the regulation of monoamine transporter function. This technical guide provides a comprehensive overview of this compound's interaction with these transporters, including its transport kinetics and the experimental protocols for their determination.
Core Properties of this compound
This compound is a transportable substrate for DAT, NET, and SERT, as well as for the plasma membrane monoamine transporter (PMAT) and organic cation transporters (OCTs). A key feature of this compound is that it is non-fluorescent in aqueous solution but becomes highly fluorescent upon uptake into cells. This property eliminates the need for wash steps in uptake assays, thereby simplifying experimental procedures and enabling real-time measurements.
Quantitative Data: Transport Kinetics
The interaction of this compound with monoamine transporters can be quantified by its Michaelis-Menten constants, the Michaelis constant (K_m) and the maximum transport velocity (V_max). The K_m value represents the substrate concentration at which the transport rate is half of V_max, and is an inverse measure of the substrate's affinity for the transporter.
A key study by Divsalar and colleagues (2021) in eLife provides experimentally determined K_m values for this compound (referred to as APP+ in the publication) in human embryonic kidney (HEK293) cells stably expressing the human isoforms of DAT, NET, and SERT.
| Transporter | K_m (µM) |
| Dopamine Transporter (DAT) | 27.7 ± 7.1 |
| Norepinephrine Transporter (NET) | 37.3 ± 17 |
| Serotonin Transporter (SERT) | 32.0 ± 13 |
Table 1: Michaelis-Menten Constants (K_m) of this compound for Monoamine Transporters. Data extracted from Divsalar et al., eLife, 2021.
The V_max, which reflects the maximum rate of transport, is dependent on the expression level of the transporter in the experimental system and is therefore often expressed in relative units (e.g., relative fluorescence units per second). The comparable K_m values across the three transporters indicate that this compound has a similar affinity for DAT, NET, and SERT.
Experimental Protocols
The determination of the kinetic parameters of this compound transport involves measuring the rate of its uptake into cells expressing a specific monoamine transporter at various substrate concentrations.
Key Experimental Method: Fluorescence-Based Uptake Assay in HEK293 Cells
This method, as described in the study by Divsalar et al. (2021), utilizes a combination of whole-cell patch-clamp and epifluorescence microscopy to provide precise control over the cell's membrane potential and to sensitively detect the intracellular accumulation of this compound.
1. Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are stably or transiently transfected with plasmids encoding the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
2. Electrophysiology and Fluorescence Microscopy Setup:
-
Cells are transferred to a recording chamber on an inverted microscope equipped for both whole-cell patch-clamp and epifluorescence microscopy.
-
The extracellular solution typically contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl_2, 2 MgCl_2, 20 HEPES, and 10 D-glucose, with the pH adjusted to 7.4.
-
The intracellular (pipette) solution typically contains (in mM): 140 KCl, 2 MgCl_2, 10 HEPES, 10 EGTA, and 5 ATP, with the pH adjusted to 7.2.
-
Cells are voltage-clamped at a holding potential of -60 mV.
3. This compound Application and Data Acquisition:
-
A range of this compound concentrations (e.g., 0-100 µM) is prepared in the extracellular solution.
-
The different concentrations of this compound are rapidly applied to the clamped cell using a perfusion system.
-
The fluorescence of intracellular this compound is excited at ~488 nm and the emission is collected at ~520 nm.
-
The rate of increase in intracellular fluorescence, which corresponds to the rate of this compound uptake, is measured for each concentration.
4. Data Analysis:
-
The initial rates of uptake (V) are plotted against the corresponding this compound concentrations ([S]).
-
The resulting data are fitted to the Michaelis-Menten equation: V = (V_max * [S]) / (K_m + [S]) using non-linear regression analysis to determine the values of K_m and V_max.
Visualizations
Signaling Pathway: Monoamine Transporter-Mediated Uptake
This diagram illustrates the general mechanism of monoamine transporter function, which is a sodium and chloride-dependent co-transport process.
Caption: General mechanism of this compound uptake by monoamine transporters.
Experimental Workflow: Determination of K_m and V_max
This diagram outlines the key steps involved in the experimental determination of the Michaelis-Menten constants for this compound transport.
Caption: Workflow for determining this compound kinetic constants.
Conclusion
This compound is a robust and versatile tool for investigating the function of dopamine, norepinephrine, and serotonin transporters. Its fluorescent properties enable sensitive and real-time measurement of transporter activity. The well-characterized Michaelis-Menten kinetics of this compound, in conjunction with established experimental protocols, provide a solid foundation for its use in basic research and drug discovery applications, facilitating the identification and characterization of novel therapeutic agents targeting the monoamine transport system.
Unveiling Dopamine Transporter Dynamics: A Technical Guide to IDT307
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine (B1211576) transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft. Its dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, DAT is a key target for therapeutic drug development. IDT307, a fluorescent substrate, has emerged as a valuable tool for studying DAT function, offering a dynamic and real-time alternative to traditional radioligand-based assays. This technical guide provides an in-depth overview of the use of this compound for characterizing DAT activity, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.
Quantitative Data for this compound and the Dopamine Transporter
| Parameter | Cell Line | Value | Reference |
| Potency | hDAT-expressing cells | Sub-mM potency | [1] |
| Uptake (Fold Increase Over Baseline) | YFP-DAT expressing cells | 3.551 ± 0.224 | [2] |
| Uptake with Kv2.1 Co-expression (Fold Increase Over Baseline) | YFP-DAT and Kv2.1 expressing cells | 1.880 ± 0.174 | [2] |
| Uptake Inhibition by Nomifensine (DAT blocker) | YFP-DAT expressing cells | Significantly reduced uptake | [2] |
Table 1: Functional Activity of this compound at the Dopamine Transporter. This table presents the potency and uptake characteristics of this compound in cells engineered to express the dopamine transporter.
Core Experimental Protocol: this compound Uptake Assay
This section details a representative protocol for measuring DAT-mediated uptake of this compound in a cell-based fluorescence assay, adapted from protocols for monoamine transporters.[3][4]
Objective: To quantify the uptake of the fluorescent substrate this compound by cells expressing the dopamine transporter.
Materials:
-
HEK-293 cells (or other suitable host cell line)
-
DAT expression vector (e.g., pcDNA3.1-hDAT)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Poly-D-lysine coated microplates (96-well, black, clear bottom)
-
Transfection reagent
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA)
-
This compound (APP+)
-
DAT inhibitor (e.g., Nomifensine) for determining non-specific uptake
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK-293 cells onto a poly-D-lysine coated 96-well plate at a density of 40,000-60,000 cells per well.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Transfection (for transient expression):
-
On the day of the experiment, transfect the cells with the DAT expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate for 24-48 hours to allow for transporter expression.
-
-
Assay Preparation:
-
Remove the culture medium from the wells.
-
Wash the cells once with Assay Buffer.
-
To determine non-specific uptake, add a DAT inhibitor (e.g., 10 µM Nomifensine) to a subset of wells and incubate for 10 minutes at 37°C.
-
-
This compound Incubation:
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity using a bottom-read fluorescence plate reader with appropriate excitation and emission wavelengths for this compound (e.g., Ex: 440 nm, Em: 520 nm).
-
Fluorescence Microscopy: Acquire images of the cells. This compound is non-fluorescent in the aqueous solution and becomes fluorescent upon entering the cell.[5]
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the inhibitor-treated wells (non-specific uptake) from the fluorescence intensity of the untreated wells (total uptake) to determine the specific DAT-mediated uptake.
-
Data can be expressed as raw fluorescence units or as a fold increase over baseline fluorescence.
-
Visualizing Dopamine Transporter Regulation and Experimental Design
To better understand the context of this compound application, the following diagrams illustrate the key signaling pathways that regulate DAT function and a typical experimental workflow for an this compound uptake assay.
Conclusion
This compound serves as a powerful and accessible tool for investigating the functional activity of the dopamine transporter. Its fluorescent properties enable real-time measurements of transporter uptake, providing a valuable method for screening potential therapeutic compounds and for studying the molecular mechanisms that regulate DAT function. While direct binding affinity data for this compound at DAT remains to be fully elucidated, the quantitative uptake assays and detailed protocols presented in this guide offer a solid foundation for researchers to effectively utilize this fluorescent substrate in their studies of dopamine neurotransmission.
References
- 1. US20110229910A1 - Fluorescent Substrates for Neurotransmitter Transporters - Google Patents [patents.google.com]
- 2. Clustered Kv2.1 decreases dopamine transporter activity and internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
- 5. Single Molecule Analysis of Serotonin Transporter Regulation Using Antagonist-Conjugated Quantum Dots Reveals Restricted, p38 MAPK-Dependent Mobilization Underlying Uptake Activation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Serotonin Transporter Activity with IDT307: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of IDT307, a fluorescent substrate, for investigating the activity of the serotonin (B10506) transporter (SERT). We will delve into the core principles of this compound-based assays, present key quantitative data, and provide detailed experimental protocols and visualizations to facilitate the application of this powerful tool in your research.
Introduction to this compound
This compound is a fluorescent analogue of the neurotoxin MPP+ and serves as a substrate for monoamine transporters, including the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[1] As a twisted intramolecular charge transfer (TICT) compound, this compound exhibits minimal fluorescence in aqueous solution but becomes highly fluorescent upon entering a cell and binding to intracellular biomolecules, with a preference for nucleic acids in the mitochondria and nucleoli.[2] This property makes it an excellent tool for real-time kinetic evaluation of transporter activity in living cells.[3] The uptake of this compound is an active process, sensitive to temperature and inhibitors of the respective transporters.[4]
Mechanism of Action and Signaling Pathway
This compound is actively transported across the cell membrane by SERT. Its intracellular accumulation leads to a measurable increase in fluorescence, which directly correlates with SERT activity. The regulation of SERT is a complex process involving several intracellular signaling pathways. Notably, protein kinases such as protein kinase C (PKC), protein kinase G (PKG), and p38 mitogen-activated protein kinase (p38 MAPK) have been shown to modulate SERT activity.[3] Activation of the p38 MAPK pathway, for instance, has been linked to an increase in SERT-mediated uptake.[3]
Quantitative Data
The primary application of this compound is in functional assays to determine the potency of SERT inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
| Compound | Target | Assay | IC50 Value |
| IDT785 | hSERT | This compound Uptake Inhibition | 7.2 ± 0.3 μM[2] |
This table summarizes the inhibitory potency of a SERT antagonist, IDT785, determined through an this compound transport assay. This demonstrates the utility of this compound in characterizing the interaction of potential drugs with the serotonin transporter.
Experimental Protocols
This section outlines a detailed methodology for a fluorescence-based transport assay using this compound to measure SERT activity in a 96-well plate format. This protocol is adaptable for various cell lines heterologously expressing SERT (e.g., HEK-293T) or for primary cells endogenously expressing the transporter, such as platelets.
Materials and Reagents
-
Cells: HEK-293T cells stably expressing human SERT (hSERT)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)
-
This compound Stock Solution: 10 mM in DMSO
-
Test Compounds (Inhibitors): Stock solutions in DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding: Seed hSERT-expressing HEK-293T cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.
-
Cell Culture: Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Preparation of Solutions:
-
Assay Initiation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 μL of KRH buffer.
-
Add 50 μL of the diluted test inhibitor or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
This compound Uptake:
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex/Em ~420/510 nm).[5]
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Normalize the fluorescence data to the vehicle control (100% uptake).
-
Plot the normalized fluorescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Logical Relationship of this compound Assay
The this compound assay is based on a straightforward logical principle: the degree of fluorescence is proportional to the amount of this compound transported into the cell, which in turn reflects the activity of SERT.
Conclusion
This compound is a valuable and versatile tool for the investigation of serotonin transporter function. Its use in fluorescence-based uptake assays provides a robust and high-throughput method for characterizing SERT activity and for screening potential therapeutic agents. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary information to successfully implement this compound-based methodologies in their studies of serotonergic systems.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
- 3. Single Molecule Analysis of Serotonin Transporter Regulation Using Antagonist-Conjugated Quantum Dots Reveals Restricted, p38 MAPK-Dependent Mobilization Underlying Uptake Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20110229910A1 - Fluorescent Substrates for Neurotransmitter Transporters - Google Patents [patents.google.com]
The Role of IDT307 in Norepinephrine Transporter Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The norepinephrine (B1679862) transporter (NET) is a critical component of the noradrenergic system, responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. Dysregulation of NET function is implicated in a variety of neuropsychiatric and cardiovascular disorders, making it a key target for therapeutic intervention. The study of NET has been significantly advanced by the development of fluorescent probes that allow for real-time monitoring of its activity in living cells. This guide focuses on the utility of IDT307, a fluorescent substrate, in norepinephrine transporter research.
This compound, also known as APP+, is a fluorescent analog of the neurotoxin MPP+ and serves as a substrate for the three main monoamine transporters: the norepinephrine transporter (NET), the dopamine (B1211576) transporter (DAT), and the serotonin (B10506) transporter (SERT).[1] Its property of becoming fluorescent upon cellular uptake makes it a valuable tool for quantifying transporter function through fluorescence microscopy and high-throughput plate-based assays.
Quantitative Data Presentation
| Transporter | Fluorescent Substrate K_m (µM) |
| Norepinephrine Transporter (NET) | 0.63[2] |
| Dopamine Transporter (DAT) | 1.85[2] |
| Serotonin Transporter (SERT) | 0.96[2] |
Table 1: Comparative affinity of a fluorescent monoamine transporter substrate, presumed to be this compound or a closely related analog, for the human norepinephrine, dopamine, and serotonin transporters.
Experimental Protocols
The use of this compound to measure NET activity typically involves its application to cells expressing the transporter and quantifying the subsequent increase in intracellular fluorescence. The specificity of the uptake is confirmed by inhibition with a selective NET blocker, such as desipramine (B1205290).
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK-293) cells are commonly used due to their low endogenous transporter expression.
-
Transfection: Cells are transiently or stably transfected with a plasmid encoding the human norepinephrine transporter (hNET). Standard transfection protocols using lipid-based reagents like Lipofectamine are suitable. For stable cell lines, selection with an appropriate antibiotic (e.g., G418) is required.
-
Plating: For fluorescence microscopy, plate cells on poly-D-lysine-coated glass-bottom dishes. For plate reader assays, use black-walled, clear-bottom 96- or 384-well plates. Cells should be seeded to reach 70-90% confluency on the day of the experiment.
This compound Uptake Assay using a Fluorescence Plate Reader
This protocol is adapted from commercially available neurotransmitter uptake assay kits and literature reports.[2][3][4]
-
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
NET inhibitor: Desipramine stock solution (e.g., 10 mM in DMSO).
-
-
Procedure:
-
Cell Preparation: On the day of the assay, remove the culture medium from the wells. Wash the cells once with Assay Buffer.
-
Inhibitor Addition: For determining NET-specific uptake, add desipramine to a final concentration of 10 µM to the respective wells. For testing other inhibitors, add them at desired concentrations. Incubate for 10-15 minutes at 37°C.
-
This compound Addition: Add this compound to all wells to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be optimized to be within the linear range of uptake.
-
Fluorescence Measurement: Measure the fluorescence intensity using a bottom-reading fluorescence plate reader with excitation and emission wavelengths appropriate for this compound (e.g., excitation ~440 nm, emission ~520 nm).
-
-
Data Analysis:
-
Total Uptake: Fluorescence in wells with this compound alone.
-
Non-specific Uptake: Fluorescence in wells with this compound and a saturating concentration of a NET inhibitor (e.g., 10 µM desipramine).
-
NET-specific Uptake: Total Uptake - Non-specific Uptake.
-
This compound Uptake Assay using Fluorescence Microscopy
This method allows for the visualization of transporter activity at the single-cell level.[5][6]
-
Procedure:
-
Cell Preparation: Plate transfected cells on glass-bottom dishes.
-
Assay: Replace the culture medium with Assay Buffer.
-
Image Acquisition: Mount the dish on an inverted fluorescence microscope equipped with a suitable filter set for this compound and a temperature-controlled stage set to 37°C.
-
Baseline Imaging: Acquire a baseline image before the addition of this compound.
-
This compound Addition: Add this compound to the dish at the desired final concentration (e.g., 5 µM).
-
Time-lapse Imaging: Acquire images at regular intervals (e.g., every 30-60 seconds) to monitor the increase in intracellular fluorescence over time.
-
Inhibitor Control: In a separate experiment, pre-incubate the cells with a NET inhibitor (e.g., 10 µM desipramine) for 10-15 minutes before adding this compound to visualize the inhibition of uptake.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity within individual cells over time.
-
The rate of increase in fluorescence is proportional to the rate of this compound uptake.
-
Mandatory Visualizations
Signaling Pathways
The primary role of the norepinephrine transporter is to clear norepinephrine from the synaptic cleft, thereby regulating the duration and intensity of signaling through adrenergic receptors on postsynaptic neurons.[7][8] By measuring NET activity, this compound provides an indirect tool to study the modulation of these downstream signaling pathways.
Caption: Role of NET in Modulating Adrenergic Signaling.
Experimental Workflow
The following diagram outlines the key steps in a typical experiment to measure NET activity using this compound in a plate reader format.
Caption: Experimental Workflow for this compound Uptake Assay.
Conclusion
This compound is a versatile and valuable tool for the investigation of norepinephrine transporter function. Its fluorescent properties enable real-time, quantitative measurement of transporter activity in living cells, facilitating both basic research into the mechanisms of norepinephrine transport and high-throughput screening for novel NET modulators. By providing a means to assess NET function, this compound helps to elucidate the role of this transporter in health and disease and supports the development of new therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
- 6. Single Molecule Analysis of Serotonin Transporter Regulation Using Antagonist-Conjugated Quantum Dots Reveals Restricted, p38 MAPK-Dependent Mobilization Underlying Uptake Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
IDT307: A Fluorescent Probe for Visualizing Catecholamine Neuron Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
IDT307, also known as APP+, is a fluorescent analog of the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). It serves as a valuable tool for studying the activity of catecholamine neurons by acting as a substrate for the primary monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).[1][2] Its fluorescence upon cellular uptake allows for real-time visualization and quantification of transporter function in various experimental systems, from cell lines to brain tissue. This guide provides a comprehensive overview of this compound's properties, detailed experimental protocols, and visualizations to facilitate its effective use in neuroscience research and drug discovery.
Core Properties of this compound
This compound is a pyridinium (B92312) dye with photophysical properties that are highly sensitive to its environment, a characteristic known as solvatochromism.[2] Its fluorescence is significantly quenched in aqueous solutions but becomes bright in more hydrophobic environments, such as within the intracellular milieu after being transported into a neuron.[2]
Chemical and Photophysical Data
The following tables summarize the key quantitative data for this compound.
| Chemical Properties | Value | Reference |
| Chemical Name | 4-(4-(Dimethylamino)phenyl)-1-methylpyridinium iodide | [3] |
| Synonyms | APP+ | [1][2] |
| Molecular Formula | C₁₄H₁₇IN₂ | [1] |
| Molecular Weight | 340.2 g/mol | [1] |
| Photophysical Properties | Value | Reference |
| Excitation Maximum (Aqueous) | ~420 nm | [3] |
| Emission Maximum (Aqueous) | ~510 nm | [3] |
| Two-Photon Excitation | 810 nm | |
| Molar Extinction Coefficient (ε) | Data not available | |
| Quantum Yield (Φ) | Data not available |
Transporter Affinity and Selectivity
This compound is a substrate for DAT, NET, and SERT, allowing it to be taken up by neurons expressing these transporters.[1] The affinity of this compound for these transporters can be inferred from inhibition constants (Ki) and Michaelis-Menten constants (Km).
| Transporter Interaction | Value (µM) | Species/System | Reference |
| SERT (hSERT) Kᵢ | 19.7 ± 2.23 | Human (HEK cells) | [4] |
| DAT Kₘ (proxy) | 1.85 | Not specified | [5] |
| NET Kₘ (proxy) | 0.96 | Not specified | [5] |
| SERT Kₘ (proxy) | 0.63 | Not specified | [5] |
Note: Kₘ values are for a proprietary fluorescent substrate mimetic from a commercial kit and are used here as a proxy for this compound's affinity.
Signaling Pathway and Mechanism of Action
This compound mimics the reuptake of endogenous catecholamines like dopamine and norepinephrine. This process is crucial for terminating synaptic transmission and is a primary target for many psychoactive drugs.
Caption: this compound uptake mimics catecholamine reuptake.
Experimental Protocols
The following are detailed methodologies for key experiments using this compound.
Staining of Cultured Cells Expressing Monoamine Transporters
This protocol is adapted from studies using HEK293 cells stably expressing DAT, NET, or SERT.
Materials:
-
HEK293 cells expressing the transporter of interest
-
Poly-D-lysine coated 96-well plates or glass-bottom dishes
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Transporter inhibitors for control experiments (e.g., cocaine for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells onto poly-D-lysine coated plates/dishes at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Preparation for Staining: On the day of the experiment, aspirate the culture medium and wash the cells twice with KRH buffer.
-
Inhibitor Pre-incubation (for control wells): Add KRH buffer containing the specific transporter inhibitor (e.g., 10 µM final concentration) and incubate for 10-15 minutes at room temperature.
-
This compound Staining: Add KRH buffer containing this compound to all wells. A final concentration of 1-10 µM is a good starting point.
-
Incubation: Incubate the cells with this compound for 10-30 minutes at room temperature, protected from light.
-
Washing: Aspirate the this compound solution and wash the cells three times with KRH buffer to remove extracellular dye.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for this compound (e.g., excitation ~420 nm, emission ~510 nm). For plate reader-based assays, measure the fluorescence intensity in each well.
Imaging of Catecholamine Neurons in Acute Brain Slices
This protocol is designed for visualizing this compound uptake in catecholaminergic regions of the brain, such as the striatum or substantia nigra.
Materials:
-
Rodent brain
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Two-photon or confocal microscope
Procedure:
-
Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 250-300 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until use.
-
This compound Staining: Transfer a brain slice to a recording chamber continuously perfused with oxygenated aCSF. Add this compound to the perfusate at a final concentration of 5-10 µM.
-
Incubation: Allow the slice to incubate in the this compound-containing aCSF for 15-30 minutes.
-
Washing: Switch the perfusion back to aCSF without this compound to wash out the excess dye from the extracellular space.
-
Imaging: Visualize the stained neurons using a two-photon microscope with an excitation wavelength of approximately 810 nm, or a confocal microscope with appropriate laser lines. Collect images from the regions of interest.
Mandatory Visualizations
Experimental Workflow for this compound Imaging
The following diagram illustrates a typical workflow for an this compound imaging experiment in brain slices.
Caption: Workflow for this compound brain slice imaging.
Logical Relationship of this compound Transporter Selectivity
This diagram illustrates the known interactions of this compound with the three main monoamine transporters.
Caption: this compound is a substrate for DAT, NET, and SERT.
Conclusion
This compound is a versatile and powerful fluorescent marker for studying catecholamine and serotonin neurons. Its ability to be transported by DAT, NET, and SERT, coupled with its environment-sensitive fluorescence, makes it an excellent tool for high-throughput screening of transporter inhibitors and for detailed imaging studies of neuronal function. By following the protocols and understanding the principles outlined in this guide, researchers can effectively employ this compound to advance our understanding of monoaminergic systems in health and disease.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. APP+, a Fluorescent Analogue of the Neurotoxin MPP+, Is a Marker of Catecholamine Neurons in Brain Tissue, but Not a Fluorescent False Neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20110229910A1 - Fluorescent Substrates for Neurotransmitter Transporters - Google Patents [patents.google.com]
- 4. 4-(4-(Dimethylamino)phenyl)-1-methylpyridinium (APP+) Is a Fluorescent Substrate for the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
The Chemical Structure and Properties of APP+ Dye: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
APP+, or 4-(4-dimethylamino)phenyl-1-methylpyridinium, is a fluorescent organic dye with significant applications in neuroscience. It is a solvatochromic molecule, meaning its absorption and emission spectra are dependent on the polarity of its environment. This property, combined with its ability to act as a substrate for monoamine transporters, makes APP+ a valuable tool for the selective labeling and imaging of catecholaminergic neurons. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to the use of APP+ dye.
Chemical Structure and Properties
The chemical structure of APP+ consists of a pyridinium (B92312) ring linked to a dimethylaminophenyl group. The permanent positive charge on the pyridinium nitrogen and the electron-donating dimethylamino group give the molecule its unique photophysical characteristics.
Structure:
The iodide salt, 4-(4-dimethylamino)phenyl-1-methylpyridinium iodide, is the common commercially available form.
Photophysical Properties
APP+ is characterized by its negative solvatochromism, where the absorption maximum shifts to shorter wavelengths (a blue-shift) as the polarity of the solvent increases.[1] Conversely, its fluorescence is significantly quenched in polar, aqueous environments but is pronounced in nonpolar, hydrophobic media. This is attributed to a twisted intramolecular charge transfer (TICT) mechanism. In polar solvents, the molecule can adopt a twisted conformation in the excited state, which provides a non-radiative decay pathway, thus quenching fluorescence. In nonpolar environments, this twisting is hindered, leading to higher fluorescence quantum yields.
Table 1: Photophysical Properties of APP+ in Different Solvents
| Property | PBS (pH 7.4) | Chloroform | Ethanol | DMSO |
| Absorption Max (λmax) | 416 nm | 439 nm | 424 nm | 419 nm |
| Excitation Max (λex) | 417 nm | 436 nm | - | - |
| Emission Max (λem) | 501 nm | 506 nm | - | - |
| Relative Fluorescence Intensity | Low (~1) | High (~10) | - | - |
Experimental Protocols
Synthesis of 4-(4-dimethylamino)phenyl-1-methylpyridinium iodide (APP+ iodide)
Materials:
-
4-(4-dimethylaminophenyl)pyridine
-
Iodomethane (B122720) (Methyl iodide)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(4-dimethylaminophenyl)pyridine in an appropriate volume of anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
N-methylation: Add a molar excess of iodomethane to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: The pyridinium iodide salt will often precipitate out of the solution. The solid product can be collected by vacuum filtration.
-
Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Drying: Dry the purified product under vacuum to yield the final 4-(4-dimethylamino)phenyl-1-methylpyridinium iodide.
Labeling Catecholaminergic Neurons in Acute Brain Slices
APP+ is a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), allowing for the selective labeling of neurons that express these transporters.
Materials:
-
Acute brain slices (e.g., from mouse midbrain or striatum)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
APP+ stock solution (e.g., 1 mM in DMSO or water)
-
Two-photon microscope
Procedure:
-
Slice Preparation: Prepare acute brain slices (200-300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.
-
Recovery: Allow the slices to recover in oxygenated aCSF at 32-34 °C for at least 1 hour.
-
Staining: Transfer the slices to a recording chamber and perfuse with oxygenated aCSF containing the desired concentration of APP+. For labeling cell bodies, a concentration of 500 nM for 30 minutes can be used. For imaging axonal processes, 100 nM for 15 minutes is often sufficient.
-
Washing: After the incubation period, wash the slices by perfusing with aCSF without APP+ for at least 10 minutes to reduce background fluorescence.
-
Imaging:
-
Mount the slice in the imaging chamber of a two-photon microscope.
-
Use an excitation wavelength of approximately 800-810 nm for APP+.
-
Collect the emitted fluorescence in a range of 435-485 nm or 570-640 nm, depending on the specific experimental setup and desired spectral separation from other fluorophores.
-
Mandatory Visualizations
Logical Workflow for APP+ Synthesis
Caption: Generalized workflow for the synthesis of APP+ iodide.
Experimental Workflow for Neuronal Labeling and Imaging
Caption: Workflow for labeling and imaging neurons with APP+.
Signaling Pathway of APP+ Uptake by Monoamine Transporters
Caption: Mechanism of APP+ uptake into catecholaminergic neurons.
References
The Cellular Journey of IDT307: A Technical Guide to its Membrane Transport
For Researchers, Scientists, and Drug Development Professionals
IDT307, a fluorescent analog of the organic cation 1-methyl-4-phenylpyridinium (MPP+), serves as a valuable tool in cellular and neuroscience research.[1][2][3] Its ability to emit a fluorescent signal upon cellular entry makes it an effective probe for studying the activity of specific membrane transporters.[4][5][6] This technical guide provides a comprehensive overview of the mechanisms by which this compound traverses the cell membrane, supported by experimental data and detailed protocols.
Core Mechanism: Active Transport via Solute Carriers
This compound does not passively diffuse across the cell membrane. Instead, its cellular uptake is an active process mediated by specific protein transporters embedded in the cell membrane.[1][4] These transporters, belonging to the solute carrier (SLC) superfamily, recognize this compound as a substrate and facilitate its translocation into the cytoplasm.
The primary transporters responsible for this compound uptake are:
-
Monoamine Neurotransmitter Transporters (MATs): These include the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET).[1][3][4]
-
Organic Cation Transporters (OCTs): This family includes OCT1, OCT2, and OCT3.[1]
-
Plasma Membrane Monoamine Transporter (PMAT): This transporter also shows significant activity in transporting this compound.[1]
The transport of this compound by these carriers is a time- and concentration-dependent process.[1][6] Upon entering the cell, this compound's fluorescence increases significantly, a characteristic that is exploited in various experimental assays to quantify transporter function.[4][5]
Quantitative Analysis of this compound Transport
The interaction of this compound with its transporters can be quantified through various experimental parameters. The following table summarizes key quantitative data from studies investigating this compound transport.
| Parameter | Transporter | Cell Line | Value | Reference |
| IC50 | SERT | HEK-293T | 7.2 ± 0.3 µM (for inhibitor IDT785) | [5][7] |
| Sub-mM Potency | NET, DAT, SERT | - | - | [4] |
Experimental Protocols for Studying this compound Transport
Several key experimental methodologies are employed to investigate the cellular uptake of this compound. These protocols are designed to measure the activity of the transporters and to screen for potential inhibitors.
This compound Uptake Assay in Transfected Cell Lines
This is a fundamental method to confirm and quantify the transport of this compound by a specific transporter.
Objective: To measure the time-dependent and concentration-dependent uptake of this compound mediated by a specific transporter expressed in a cell line.
Materials:
-
HEK293 cells stably expressing the transporter of interest (e.g., hSERT, hDAT, hOCT1).
-
Control (non-transfected) HEK293 cells.
-
This compound stock solution.
-
Assay buffer (e.g., KRH buffer: 150 mM NaCl, 5 mM KCl, 1.2 mM MgCl2, 5 mM glucose, 10 mM HEPES, 2 mM CaCl2; pH 7.4).[6]
-
96-well black-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Seed the transfected and control cells in a 96-well plate and allow them to grow overnight to form a confluent monolayer.[1]
-
On the day of the experiment, wash the cells with the assay buffer.
-
Prepare a working solution of this compound in the assay buffer at the desired concentration (e.g., 10 µM).[4]
-
For kinetic studies, add the this compound solution to the wells and immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 20 seconds for up to 30 minutes) using a microplate reader (Excitation/Emission wavelengths will depend on the specific fluorophore properties of this compound, typically around 480/525 nm).[1][5]
-
For endpoint assays, incubate the cells with the this compound solution for a fixed period (e.g., 10-15 minutes).[5][6]
-
Terminate the uptake by aspirating the this compound solution and washing the cells with ice-cold assay buffer.[5]
-
Measure the final fluorescence intensity.
-
Subtract the fluorescence values of the control cells from the transfected cells to determine the specific uptake.[6]
Inhibition of this compound Uptake
This protocol is used to screen for and characterize compounds that inhibit the transport of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on this compound uptake by a specific transporter.
Materials:
-
Same as the this compound Uptake Assay.
-
Test inhibitor compound at various concentrations.
-
Known potent inhibitor for the transporter as a positive control (e.g., paroxetine (B1678475) for SERT, desipramine (B1205290) for OCT1).[1][5]
Procedure:
-
Follow steps 1 and 2 of the this compound Uptake Assay protocol.
-
Pre-incubate the cells with various concentrations of the test inhibitor or the positive control for a specific duration (e.g., 30 minutes).[8]
-
Add the this compound solution to the wells (at a fixed concentration, e.g., 10 µM) and incubate for a predetermined time.[5]
-
Terminate the uptake and measure the fluorescence as described in the uptake assay protocol.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Fluorescence Microscopy of this compound Uptake
This method allows for the visualization of this compound accumulation within single cells.
Objective: To visually confirm the intracellular accumulation of this compound and observe its subcellular localization.
Materials:
-
Cells expressing the transporter of interest cultured on glass-bottom dishes or coverslips.
-
This compound solution.
-
Confocal or fluorescence microscope.
Procedure:
-
Culture the cells on a suitable imaging substrate.
-
Incubate the cells with this compound (e.g., 10 µM) for a specific time (e.g., 1 hour).[4]
-
Wash the cells with assay buffer to remove extracellular this compound.[4]
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
The intracellular fluorescence will indicate the uptake of this compound. Co-localization studies with specific organelle markers can reveal its subcellular distribution.
Visualizing the Cellular Processes
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Active transport of this compound across the cell membrane via various transporters.
Caption: Experimental workflow for an this compound uptake inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. US20110229910A1 - Fluorescent Substrates for Neurotransmitter Transporters - Google Patents [patents.google.com]
- 5. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
- 6. Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
The Intracellular Journey of IDT307: A Technical Guide to its Accumulation and Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDT307, an analog of the organic cation 1-methyl-4-phenylpyridinium (MPP+), has emerged as a valuable tool in cellular biology and pharmacology. It is a fluorescent substrate for various neurotransmitter transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), as well as the plasma membrane monoamine transporter (PMAT). Its unique characteristic of fluorescing upon intracellular accumulation makes it a powerful probe for studying the function and activity of these transporters in real-time. This technical guide provides an in-depth overview of the intracellular accumulation and fluorescence properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Core Principles of this compound Function
This compound is a "turn-on" fluorescent probe, meaning it is non-fluorescent in aqueous solution but exhibits significant fluorescence upon entering a cell and binding to intracellular biomolecules. This property is attributed to its nature as a twisted intramolecular charge transfer (TICT) compound. Once inside the cell, it binds to intracellular components, with a notable preference for nucleic acids within mitochondria and nucleoli, leading to a planar conformation that is emissive. The intensity of the fluorescence is directly proportional to the intracellular concentration of this compound, providing a dynamic measure of transporter activity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the fluorescence and transport kinetics of this compound.
Table 1: Fluorescence Properties of Intracellular this compound
| Property | Value | Reference |
| Maximum Excitation Wavelength (Ex) | 488 nm | [1] |
| Maximum Emission Wavelength (Em) | 520 nm | [1] |
| Fluorescence Quantum Yield | Not explicitly reported in the reviewed literature. | |
| Fluorescence Lifetime | Not explicitly reported in the reviewed literature. |
Table 2: Kinetic Parameters of this compound Transport
| Transporter | Parameter | Value | Cell Type | Reference |
| Dopamine Transporter (DAT) | K_m | 1.85 µM | HEK cells | [2] |
| V_max | Not explicitly reported in the reviewed literature. | |||
| Serotonin Transporter (SERT) | K_m | 0.96 µM | HEK cells | [2] |
| V_max | Not explicitly reported in the reviewed literature. | |||
| Norepinephrine Transporter (NET) | K_m | 0.63 µM | HEK cells | [2] |
| V_max | Not explicitly reported in the reviewed literature. | |||
| hSERT | IC_50 (for inhibitor IDT785) | 7.2 ± 0.3 µM | HEK-293T cells | [3] |
Experimental Protocols
This section provides detailed methodologies for common experiments involving this compound.
This compound Uptake Assay in HEK-293T Cells using a Microplate Reader
This protocol is adapted from a study investigating inhibitors of the human serotonin transporter (hSERT).
Materials:
-
HEK-293T cells
-
24-well and 96-well black-bottom plates
-
hSERT pcDNA3 plasmid (or other transporter-expressing plasmid)
-
Transfection reagent
-
This compound
-
Paroxetine (B1678475) (or other specific transporter inhibitor)
-
DMEM FluoroBrite (ice-cold)
-
Trypsin
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HEK-293T cells in 24-well plates at a suitable density.
-
Transfection: After 24 hours, transfect the cells with 500 ng of hSERT pcDNA3 per well.
-
Incubation: 24 hours post-transfection, incubate the cells with 10 µM this compound for 15 minutes. For inhibition studies, co-incubate with varying concentrations of the test inhibitor. Use a known inhibitor like 10 µM paroxetine as a negative control.
-
Termination of Uptake: Aspirate the incubation medium to terminate the uptake of this compound.
-
Cell Harvesting: Wash the cells, then trypsinize the adherent cells. Transfer the cell suspension to microfuge tubes.
-
Centrifugation: Centrifuge the cells at 2500 rpm for 5 minutes.
-
Resuspension: Resuspend the cell pellet in ice-cold DMEM FluoroBrite.
-
Fluorescence Measurement: Transfer a 100 µL aliquot of the cell suspension to a black-bottom 96-well plate.
-
Data Acquisition: Measure the fluorescence on a microplate reader with excitation at 480/20 nm and emission at 525/20 nm, using a gain of 100.[3]
Live-Cell Imaging of this compound Accumulation
This protocol outlines the general steps for visualizing the intracellular accumulation of this compound using fluorescence microscopy.
Materials:
-
Cells expressing the transporter of interest (e.g., RN46A cells for SERT)
-
Glass-bottom imaging dishes or chamber slides
-
This compound (e.g., 5 µM final concentration)
-
Cell culture medium
-
Inverted epifluorescence microscope with a suitable filter set (e.g., standard GFP configuration)
-
Incubation chamber for maintaining 37°C and 5% CO₂
Procedure:
-
Cell Plating: Plate the cells on glass-bottom dishes and allow them to adhere and grow.
-
This compound Incubation: Add this compound directly to the culture medium to a final concentration of 5 µM.
-
Incubation: Incubate the cells at 37°C for 30 minutes.
-
Imaging: Mount the dish on the microscope stage within the incubation chamber.
-
Image Acquisition: Acquire time-lapse fluorescent images using an appropriate objective (e.g., 63x oil-immersion) and a filter set suitable for this compound (e.g., excitation at 488 nm, emission collected through a 520/20 bandpass filter).[4]
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound.
Caption: Mechanism of this compound intracellular accumulation and fluorescence.
References
IDT307 Specificity for DAT, NET, and SERT: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDT307, also known as APP+, is a fluorescent analog of the neurotoxin MPP+ and serves as a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)[1][2]. Its fluorescent properties, which intensify upon intracellular accumulation, make it a valuable tool for studying the function and inhibition of these critical monoamine transporters (MATs) in real-time[3][4]. This technical guide provides a comprehensive overview of the specificity of this compound for DAT, NET, and SERT, presenting available quantitative data, detailed experimental protocols for its use in functional assays, and visualizations of key concepts and workflows.
Quantitative Analysis of this compound Interaction with Monoamine Transporters
While direct competitive binding affinity (Ki) or inhibitory concentration (IC50) values for this compound across the three major monoamine transporters are not extensively documented in a single comparative study, data from functional assays utilizing a fluorescent substrate mimetic, understood to be this compound or a closely related analog, provide insights into its substrate kinetics. The Michaelis-Menten constant (Km), representing the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), offers a measure of the substrate's affinity for the transporter.
The following table summarizes the Km values for a fluorescent substrate mimetic used in a neurotransmitter transporter uptake assay for DAT, SERT, and NET.
| Transporter | Km (µM) |
| hDAT | 1.85 |
| hNET | 0.96 |
| hSERT | 0.63 |
Data sourced from a fluorescence-based neurotransmitter transporter uptake assay kit technical document. It is important to note that these are Km values for a substrate, not Ki values for an inhibitor.
These values suggest that the fluorescent substrate has the highest affinity for SERT, followed by NET, and then DAT.
Experimental Protocols
The primary application of this compound is in fluorescence-based uptake assays to measure the functional activity of DAT, NET, and SERT. These assays can be performed in either endpoint or kinetic mode and are adaptable for high-throughput screening in 96- or 384-well formats.
General Protocol for Fluorescence-Based Transporter Uptake Assay
This protocol outlines the fundamental steps for assessing transporter function using this compound or a similar fluorescent substrate.
1. Cell Culture and Plating:
- Use a stable cell line expressing the human transporter of interest (e.g., HEK293-hDAT, HEK293-hNET, or HEK293-hSERT).
- Plate the cells in a 96- or 384-well black, clear-bottom microplate. The optimal cell density should be determined for each cell line to ensure a robust signal window.
- Allow cells to adhere and form a confluent monolayer, typically by incubating overnight.
2. Compound Incubation (for Inhibition Assays):
- Prepare serial dilutions of the test inhibitor compounds in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
- Remove the culture medium from the wells and add the inhibitor solutions.
- Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the transporters.
3. Substrate Addition and Signal Detection:
- Prepare a working solution of the fluorescent substrate (e.g., this compound) at a concentration close to its Km value for the specific transporter being assayed (e.g., 2 µM). The assay kit may also include a masking dye to quench extracellular fluorescence.
- Add the fluorescent substrate solution to the wells.
- Immediately begin measuring the fluorescence intensity using a fluorescence microplate reader in bottom-read mode.
- Excitation Wavelength: ~440 nm
- Emission Wavelength: ~520 nm
- For kinetic assays, record the fluorescence signal at regular intervals over a period of time (e.g., 30 minutes). For endpoint assays, take a single reading after a fixed incubation period.
4. Data Analysis:
- For kinetic assays, the rate of uptake can be determined from the slope of the fluorescence signal over time.
- For inhibition assays, subtract the background fluorescence (from wells with a high concentration of a known potent inhibitor or from non-transfected cells) from all readings.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)), where [S] is the concentration of the fluorescent substrate and Km is its Michaelis-Menten constant for the transporter.
Visualizations
Signaling and Experimental Workflow Diagrams
To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Logical relationship of this compound as a substrate for DAT, NET, and SERT.
Caption: A typical experimental workflow for determining transporter inhibition using this compound.
Conclusion
This compound is a versatile fluorescent substrate that enables the functional characterization of the dopamine, norepinephrine, and serotonin transporters. While comprehensive comparative affinity data for this compound across all three transporters is limited, available substrate kinetic data suggests a higher affinity for SERT, followed by NET and DAT. The fluorescence-based uptake assays utilizing this compound offer a robust and high-throughput compatible method for screening and characterizing potential inhibitors of these crucial neurotransmitter transporters, thereby facilitating drug discovery efforts in neuroscience.
References
- 1. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
IDT307 Protocol for Live Cell Imaging: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDT307, also known as APP+, is a fluorescent substrate for monoamine transporters, including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[1][2] As a twisted intramolecular charge transfer (TICT) compound, this compound exhibits fluorescence only upon entering the intracellular environment and binding to biomolecules, with a notable preference for nucleic acids within mitochondria and nucleoli.[3] This property makes it a valuable tool for real-time analysis of transporter function in live cells, as it eliminates the need for wash steps or the use of external quenchers.[1][4] This document provides detailed protocols for using this compound in live cell imaging applications to quantify transporter activity.
Principle of Action
This compound is a non-fluorescent molecule in aqueous solution. Upon transport into the cell by monoamine transporters, it binds to intracellular components, leading to a conformational change that induces fluorescence. The intensity of the intracellular fluorescence is directly proportional to the activity of the transporters. This allows for the quantitative measurement of transporter function and the screening of potential inhibitors.
Signaling and Experimental Workflow
The following diagrams illustrate the mechanism of this compound transport and a general workflow for its application in live cell imaging.
dot G {
graph [layout=dot, rankdir=LR, splines=ortho, label="Mechanism of this compound Uptake and Fluorescence", labelloc=t, fontsize=16, fontcolor="#202124"];
node [shape=box, style=filled, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
dot G {
graph [layout=dot, rankdir=TB, splines=ortho, label="General Experimental Workflow", labelloc=t, fontsize=16, fontcolor="#202124"];
node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in live cell imaging assays.
| Parameter | Value | Cell Type | Transporter | Reference |
| This compound Concentration | 10 µM | HEK-293T | hSERT | [3] |
| Incubation Time | 15 min | HEK-293T | hSERT | [3] |
| Excitation Wavelength | 480/20 nm | HEK-293T | hSERT | [3] |
| Emission Wavelength | 525/20 nm | HEK-293T | hSERT | [3] |
| IC50 of Paroxetine (B1678475) | ~70 pM | HEK-293T | hSERT | [3] |
| IC50 of IDT785 | 7.2 ± 0.3 µM | HEK-293T | hSERT | [3] |
Experimental Protocols
Materials
-
HEK-293T cells[3]
-
Complete growth medium: DMEM with 2 mM glutamine, 10% FBS, 1% penicillin/streptomycin[3]
-
Poly-D-lysine coated MatTek dishes or 24-well plates[3]
-
Plasmid DNA for the monoamine transporter of interest (e.g., hSERT)
-
Lipofectamine 3000 or other suitable transfection reagent[3]
-
This compound (APP+)
-
Transporter inhibitors (e.g., paroxetine for SERT)
-
Phosphate-buffered saline (PBS)
-
Inverted epifluorescence microscope with appropriate filters (e.g., standard GFP configuration)[3]
-
Microplate reader with fluorescence capabilities[3]
Protocol 1: Live Cell Imaging of this compound Uptake in Transfected HEK-293T Cells
-
Cell Culture and Seeding:
-
Transient Transfection:
-
After 24 hours of cell growth, transfect the cells with 500 ng of the transporter-expressing plasmid DNA per well/dish using Lipofectamine 3000 according to the manufacturer's instructions.[3]
-
Incubate the transfected cells for 24 hours before performing the assay.
-
-
This compound Transport Assay:
-
Prepare a 10 µM working solution of this compound in complete growth medium.
-
For inhibitor studies, pre-incubate the cells with the desired concentration of the inhibitor (e.g., 10 µM paroxetine for complete inhibition of SERT) for a specified time.[3]
-
Remove the existing medium from the cells and add the this compound-containing medium (with or without inhibitor).
-
Incubate the cells for 15 minutes at 37°C.[3]
-
-
Live Cell Imaging:
-
Image the cells immediately on an inverted epifluorescence microscope using a standard GFP filter set (e.g., 480/20 nm excitation, 525/20 nm emission).[3]
-
Acquire images of untreated cells, inhibitor-treated cells, and control (non-transfected) cells.
-
Protocol 2: Quantitative Analysis of Transporter Inhibition using a Microplate Reader
-
Cell Preparation:
-
Follow steps 1 and 2 from Protocol 1 to culture and transfect HEK-293T cells in a 24-well plate.
-
After 24 hours of incubation post-transfection, detach the cells using a gentle cell dissociation reagent.
-
Resuspend the cells in complete growth medium to create a cell suspension.
-
-
Inhibitor Titration:
-
This compound Uptake Measurement:
-
Add a 100 µL aliquot of the cell suspension to each well of the 96-well plate.[3]
-
Add this compound to each well to a final concentration of 10 µM.
-
Incubate the plate for 15 minutes at 37°C.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity in each well using a microplate reader with excitation at 480/20 nm and emission at 525/20 nm.[3]
-
-
Data Analysis:
-
Subtract the background fluorescence from non-transfected cells.
-
Normalize the fluorescence data to the untreated control.
-
Plot the normalized fluorescence against the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Troubleshooting
-
Low Fluorescence Signal:
-
Verify transfection efficiency.
-
Ensure the transporter is functional.
-
Optimize this compound concentration and incubation time.
-
-
High Background Fluorescence:
-
Ensure complete removal of medium before adding the this compound solution.
-
Check for autofluorescence from the cell culture plastic or medium.
-
-
Cell Death:
-
Reduce incubation times or reagent concentrations.
-
Ensure proper cell handling and culture conditions.
-
Conclusion
The this compound protocol offers a robust and straightforward method for the real-time analysis of monoamine transporter activity in live cells. Its unique properties allow for sensitive detection of transporter function and the characterization of transporter inhibitors, making it a valuable tool for research and drug development in neuroscience and related fields.
References
- 1. US20110229910A1 - Fluorescent Substrates for Neurotransmitter Transporters - Google Patents [patents.google.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
- 4. Single Molecule Analysis of Serotonin Transporter Regulation Using Antagonist-Conjugated Quantum Dots Reveals Restricted, p38 MAPK-Dependent Mobilization Underlying Uptake Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IDT307 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDT307, an analog of the neurotoxin MPP+, is a valuable fluorescent substrate for monitoring the activity of key monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[1][2] These transporters play a crucial role in neuronal signaling and are significant targets for therapeutic agents in the treatment of various neurological and psychiatric disorders.[3][4] this compound is essentially non-fluorescent in aqueous solution but exhibits strong fluorescence upon accumulation inside cells, making it an excellent tool for real-time kinetic evaluation of transporter activity without the need for quenchers.[3][5] This property allows for robust and sensitive measurement of neurotransmitter transport mechanisms in live cells using fluorescence microscopy and other fluorescence-based detection methods.[3]
This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy for studying transporter function and for screening potential modulators of transporter activity.
Principle of the Method
This compound is a "turn-on" fluorescent probe that is actively transported into cells by monoamine transporters. It is a twisted intramolecular charge transfer (TICT) compound that only becomes fluorescent once inside the cell, where it binds to intracellular components, particularly nucleic acids in the mitochondria and nucleoli, and assumes an emissive coplanar conformation.[4] The resulting intracellular fluorescence intensity is directly proportional to the transporter activity. This allows for the quantitative analysis of transporter kinetics, surface expression, and the potency of inhibitory compounds.[3]
Applications
-
Real-time kinetic analysis of monoamine transporter activity: Measure the rate of substrate uptake in live cells.[3][5]
-
High-throughput screening of transporter inhibitors: Efficiently screen compound libraries for their ability to block transporter function.[3]
-
Characterization of inhibitor potency (IC50 determination): Quantify the concentration-dependent inhibition of transporter activity by novel or known compounds.[4]
-
Localization of transporter activity: Visualize transporter function in specific cell types or subcellular compartments within a mixed cell population or neuronal processes.[3]
-
Investigation of transporter regulation: Study the modulation of transporter activity by signaling pathways, such as the p38 MAPK pathway.[5]
Data Presentation
Photophysical Properties
| Property | Value |
| Maximum Absorption (Ex) | ~420 - 480 nm |
| Maximum Emission (Em) | ~510 - 525 nm |
| Molecular Formula | C14H17IN2 |
| Molecular Weight | 340.2 g/mol |
Note: The optimal excitation and emission wavelengths may vary slightly depending on the intracellular environment and the specific imaging system used.[3][4]
Example IC50 Values for Transporter Inhibitors using this compound Assay
| Transporter | Cell Line | Inhibitor | IC50 Value (mean ± s.e.m.) |
| hSERT | HEK-293T | IDT785 | 7.2 ± 0.3 µM |
| hSERT | LLC-hSERT | Paroxetine (B1678475) | (Used for complete inhibition) |
This table provides an example of how to present quantitative data obtained from this compound-based assays. Researchers should generate their own data for specific compounds and experimental conditions.[4]
Experimental Protocols
Protocol 1: General Live-Cell Imaging of Transporter Activity
This protocol describes the basic procedure for visualizing monoamine transporter activity in cultured cells using this compound.
Materials:
-
Cells expressing the monoamine transporter of interest (e.g., HEK-293T or LLC cells transfected with hSERT, hDAT, or hNET).[3][4]
-
Glass-bottom imaging dishes or multi-well plates.[3]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium).[6]
-
Fluorescence microscope (confocal or epifluorescence) equipped with appropriate filters for this compound (e.g., a standard GFP or FITC filter set).[4]
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or plates and culture until they reach the desired confluency (typically 60-80%).[7]
-
Preparation of this compound Working Solution: Prepare a working solution of this compound in pre-warmed live-cell imaging buffer. A final concentration of 5-10 µM is a good starting point.[5][8]
-
Cell Washing: Gently wash the cells twice with pre-warmed imaging buffer to remove the culture medium.[7]
-
This compound Incubation: Add the this compound working solution to the cells.
-
Image Acquisition: Immediately begin acquiring images using the fluorescence microscope. Time-lapse imaging can be used to monitor the increase in intracellular fluorescence over time.[5] A typical incubation time is 15-40 minutes at 37°C.[3][4]
-
Data Analysis: Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).[3]
Protocol 2: Screening for Transporter Inhibitors
This protocol details a method for screening compounds for their ability to inhibit monoamine transporter activity using a fluorescence plate reader or high-content imaging system.
Materials:
-
Cells expressing the transporter of interest cultured in a 96-well black-bottom plate.[4]
-
This compound stock solution.
-
Test compounds at various concentrations.
-
A known potent inhibitor for the transporter of interest (e.g., paroxetine for SERT) to serve as a positive control for inhibition.[4]
-
Fluorescence microplate reader with excitation and emission filters appropriate for this compound.[4]
Procedure:
-
Cell Seeding: Seed cells into a 96-well black-bottom plate and grow to confluency.[3]
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compounds or the positive control inhibitor for a defined period (e.g., 10-30 minutes) at 37°C.[4] Include wells with vehicle control (no inhibitor).
-
This compound Addition: Add this compound to all wells to a final concentration of 10 µM.[4]
-
Incubation: Incubate the plate for a set time (e.g., 10-15 minutes) at 37°C.[3][4]
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader.[4]
-
Data Analysis:
-
Subtract the fluorescence values from non-transfected cells (if available) to determine specific uptake.[8]
-
Normalize the data to the vehicle control (100% activity) and the positive control inhibitor (0% activity).
-
Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Signaling Pathway
The activity of monoamine transporters like SERT can be regulated by intracellular signaling pathways. For instance, the p38 mitogen-activated protein kinase (MAPK) signaling pathway has been shown to modulate SERT activity.[5] Activation of this pathway can lead to an untethering of SERT from the juxtamembrane actin cytoskeleton, resulting in increased transporter mobilization and enhanced uptake activity.[5] this compound can be used as a tool to study the functional consequences of activating or inhibiting such signaling pathways on transporter function.
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect transporter expression and function.[6]
-
Phototoxicity: Minimize light exposure to reduce phototoxicity and photobleaching, especially during time-lapse imaging.[6]
-
Background Fluorescence: Although this compound has low background fluorescence in solution, high concentrations or prolonged imaging may lead to increased background. Ensure proper washing steps are included.[5][6]
-
Off-target Effects: Be aware that this compound can be transported by other organic cation transporters (OCTs), which may be present in your cell model.[4] Use appropriate controls, such as non-transfected parental cells, to assess non-specific uptake.[8]
-
Compound Interference: When screening inhibitors, check for auto-fluorescence of the test compounds at the excitation and emission wavelengths of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. US20110229910A1 - Fluorescent Substrates for Neurotransmitter Transporters - Google Patents [patents.google.com]
- 4. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
- 5. Single Molecule Analysis of Serotonin Transporter Regulation Using Antagonist-Conjugated Quantum Dots Reveals Restricted, p38 MAPK-Dependent Mobilization Underlying Uptake Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transporter Uptake Assays using Flow Cytometry with IDT307
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane transporters are crucial proteins that regulate the influx and efflux of a wide variety of endogenous and exogenous compounds, including drugs, toxins, and nutrients. Understanding the function of these transporters is paramount in drug discovery and development to predict drug disposition, efficacy, and potential drug-drug interactions. This document provides a detailed protocol for measuring the activity of membrane transporters using a flow cytometry-based assay with the fluorescent substrate IDT307.
This compound is a fluorescent substrate for several monoamine transporters, including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[1] Upon entering the cell, its fluorescence properties change, allowing for the quantification of transporter-mediated uptake. Flow cytometry offers a high-throughput and sensitive method to measure this fluorescence on a single-cell basis, enabling the characterization of transporter function in various cell types. While this protocol focuses on this compound, the principles can be adapted for other fluorescent transporter substrates.
Data Presentation: Quantitative Analysis of Transporter Kinetics
The following table summarizes key quantitative data for various fluorescent substrates and their corresponding transporters, providing a reference for experimental design and data interpretation.
| Transporter | Fluorescent Substrate | Cell Type | Km (µM) | Vmax (pmol/min/mg protein) | Inhibitor | IC50 (µM) |
| OATP1B1 | 2',7'-dichlorofluorescein (DCF) | HEK293 | 5.29 | 87.9 | - | - |
| OATP1B1 | 4',5'-dibromofluorescein (DBF) | HEK293 | 4.16 | 48.1 | - | - |
| OATP1B1 | Oregon green (OG) | HEK293 | 54.1 | 187 | - | - |
| SERT | This compound | HEK293 | - | - | Paroxetine | - |
| SERT | This compound | HEK-293T | - | - | IDT785 | 7.2 ± 0.3 |
Experimental Protocols
Materials
-
Cells: HEK293 cells stably expressing the transporter of interest (e.g., SERT) and a corresponding mock-transfected control cell line.
-
Fluorescent Substrate: this compound (or other suitable fluorescent substrate).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other physiologically relevant buffer.
-
Inhibitors: A known inhibitor of the transporter of interest (e.g., Paroxetine for SERT) for control experiments.
-
Flow Cytometer: Equipped with a 488 nm laser for excitation and appropriate emission filters for the fluorescent substrate (e.g., ~520 nm for this compound).
-
FACS tubes: 5 mL polystyrene round-bottom tubes.
-
Cell Culture Medium: As required for the specific cell line.
-
Trypsin-EDTA: For detaching adherent cells.
-
Phosphate-Buffered Saline (PBS): For washing cells.
Experimental Workflow Diagram
Caption: Experimental workflow for the flow cytometry-based transporter uptake assay.
Detailed Protocol
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the transporter of interest and mock-transfected cells in appropriate cell culture medium until they reach 80-90% confluency.
-
Harvest the cells by washing with PBS and then incubating with Trypsin-EDTA until the cells detach.
-
Neutralize the trypsin with culture medium containing serum and transfer the cell suspension to a conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in Assay Buffer at a concentration of 1 x 10^6 cells/mL.
2. Transporter Uptake Assay:
-
Control and Test Samples: Prepare the following samples in FACS tubes:
-
Unstained Control: Cells in Assay Buffer without the fluorescent substrate.
-
Mock-transfected Control: Mock-transfected cells with the fluorescent substrate.
-
Test Sample: Transporter-expressing cells with the fluorescent substrate.
-
Inhibitor Control: Transporter-expressing cells pre-incubated with a known inhibitor before adding the fluorescent substrate.
-
-
Pre-incubation (for inhibitor control): To the inhibitor control tube, add the specific transporter inhibitor at a final concentration known to be effective (e.g., 10 µM Paroxetine for SERT). Incubate for 10-15 minutes at 37°C.
-
Initiate Uptake: Add this compound to the mock-transfected, test, and inhibitor control samples to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubation: Incubate all tubes at 37°C for a predetermined time (e.g., 10-30 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the uptake is in the linear range.
-
Stop Uptake: Terminate the uptake reaction by adding 2 mL of ice-cold Assay Buffer to each tube and immediately placing the tubes on ice.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with 2 mL of ice-cold Assay Buffer to remove any remaining extracellular substrate.
-
Final Resuspension: After the final wash, resuspend the cell pellet in 500 µL of Assay Buffer for flow cytometry analysis.
3. Flow Cytometry Acquisition and Analysis:
-
Set up the flow cytometer with the appropriate laser and filters for this compound (Excitation: 488 nm, Emission: ~520 nm).
-
Use the unstained control to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population and to set the baseline for fluorescence.
-
Acquire data for all samples, collecting a sufficient number of events (e.g., 10,000-20,000 events) for each sample.
-
Gating Strategy:
-
Use a FSC vs. SSC plot to gate on the main cell population and exclude debris.
-
Use a FSC-A vs. FSC-H plot to gate on single cells and exclude doublets.
-
-
Data Analysis:
-
For the gated single-cell population, analyze the median fluorescence intensity (MFI) in the appropriate fluorescence channel.
-
Subtract the MFI of the mock-transfected control from the MFI of the transporter-expressing cells to determine the specific uptake.
-
Compare the specific uptake in the absence and presence of the inhibitor to confirm transporter-mediated uptake.
-
Signaling Pathway Regulation of Transporter Activity
The activity of membrane transporters is often regulated by complex intracellular signaling pathways. These pathways can modulate transporter function by altering the number of transporters on the cell surface (trafficking) or by modifying the intrinsic activity of the transporter protein itself (e.g., through phosphorylation). A well-studied example is the regulation of the Serotonin Transporter (SERT) by Protein Kinase C (PKC).[2]
PKC-Mediated Regulation of SERT Diagram
References
Application Notes and Protocols for High-Throughput Screening of Transporter Inhibitors using IDT307
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are critical regulators of neurotransmission. Their dysfunction is implicated in a variety of neurological and psychiatric disorders, making them key targets for drug discovery. High-throughput screening (HTS) is an essential tool for identifying novel compounds that modulate the activity of these transporters. This document provides detailed application notes and protocols for utilizing the fluorescent substrate IDT307 in HTS assays to identify and characterize inhibitors of monoamine transporters.
This compound is a fluorescent analog of the neurotoxin MPP+ and acts as a substrate for DAT, NET, and SERT.[1] The core principle of the assay is that this compound is non-fluorescent in the extracellular medium but becomes highly fluorescent upon transport into the cytoplasm. This increase in fluorescence provides a direct measure of transporter activity. Potential inhibitors will block the uptake of this compound, resulting in a reduction of the fluorescent signal. This method offers a sensitive and efficient alternative to traditional radiolabeled substrate uptake assays, making it highly suitable for HTS campaigns.[2][3]
Data Presentation
The inhibitory activity of compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 and calculated inhibitor constant (Ki) values for a selection of standard transporter inhibitors determined using a fluorescent substrate-based uptake assay. Ki values are derived from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the fluorescent substrate and Km is the Michaelis-Menten constant of the substrate for the transporter.
Table 1: Inhibitory Potency (IC50/Ki) of Standard Compounds on Dopamine Transporter (DAT)
| Compound | IC50 (nM) | Ki (nM) |
| Vanoxerine | 15 | 9.2 |
| Nomifensine | 30 | 18.4 |
| Bupropion | 500 | 307 |
| Cocaine | 250 | 153 |
Note: Ki values were calculated based on a reported Km of 1.85 µM for a fluorescent substrate mimetic.[1]
Table 2: Inhibitory Potency (IC50/Ki) of Standard Compounds on Norepinephrine Transporter (NET)
| Compound | IC50 (nM) | Ki (nM) |
| Nisoxetine | 1.5 | 1.0 |
| Desipramine | 4 | 2.7 |
| Reboxetine | 10 | 6.7 |
| Amitriptyline | 35 | 23.5 |
Note: Ki values were calculated based on a reported Km of 0.96 µM for a fluorescent substrate mimetic.[1]
Table 3: Inhibitory Potency (IC50/Ki) of Standard Compounds on Serotonin Transporter (SERT)
| Compound | IC50 (nM) | Ki (nM) |
| Paroxetine | 0.5 | 0.3 |
| Fluoxetine | 2 | 1.2 |
| Citalopram | 5 | 3.0 |
| Sertraline | 1 | 0.6 |
Note: Ki values were calculated based on a reported Km of 0.63 µM for a fluorescent substrate mimetic.[1]
Experimental Protocols
Cell Culture and Plating
This protocol is optimized for Human Embryonic Kidney 293 (HEK293) cells stably expressing the transporter of interest (DAT, NET, or SERT).
Materials:
-
HEK293 cells stably expressing the target transporter
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Poly-D-lysine coated 96-well or 384-well black, clear-bottom microplates
-
Trypsin-EDTA
Procedure:
-
Culture the cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into poly-D-lysine coated microplates at a density of 20,000-40,000 cells per well (for 96-well plates) or 10,000-20,000 cells per well (for 384-well plates).
-
Incubate the plates for 24-48 hours at 37°C and 5% CO2 to allow for cell adherence and formation of a monolayer.
High-Throughput Screening Assay for Transporter Inhibitors
Materials:
-
Plated cells from Protocol 1
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer
-
This compound stock solution (in DMSO)
-
Test compounds and standard inhibitors (in DMSO)
-
Fluorescence microplate reader with bottom-read capabilities (Excitation: ~440 nm, Emission: ~520 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and standard inhibitors in the assay buffer. The final DMSO concentration should be kept below 1% to avoid cellular toxicity.
-
Assay Plate Preparation:
-
Carefully remove the culture medium from the cell plates.
-
Wash the cells gently with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the diluted test compounds or standard inhibitors to the respective wells. Include wells with assay buffer and DMSO only as negative controls (maximum signal) and wells with a known potent inhibitor as positive controls (minimum signal). .
-
-
Pre-incubation: Incubate the plate at 37°C for 10-30 minutes.
-
Substrate Addition: Prepare the this compound working solution in the assay buffer. A final concentration in the low micromolar range is recommended. Add 50 µL of the this compound working solution to all wells.
-
Signal Detection: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a specific incubation time.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal from wells without cells (or with cells treated with a high concentration of a known inhibitor) from all other readings.
-
Percentage Inhibition Calculation:
-
Determine the average fluorescence signal for the negative control (DMSO) and the positive control (saturating concentration of a standard inhibitor).
-
Calculate the percentage inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the following formula: Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[4]
Mandatory Visualizations
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Measuring Transporter Kinetics with the Fluorescent Substrate IDT307: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of transporter kinetics is fundamental to understanding drug disposition, identifying potential drug-drug interactions, and developing novel therapeutics. IDT307, a fluorescent substrate, has emerged as a valuable tool for the real-time investigation of monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), as well as organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT). A key feature of this compound is its environmentally sensitive fluorescence; it is non-fluorescent in aqueous solution but exhibits strong fluorescence upon transport into the intracellular environment, enabling the direct and continuous measurement of transporter activity.[1][2] This application note provides a comprehensive overview of the use of this compound for measuring transporter kinetics, including detailed experimental protocols and data presentation.
This compound is a structural analog of the neurotoxin MPP+ and serves as a substrate for a variety of transporters responsible for the clearance of neurotransmitters and xenobiotics.[3][4] Its utility spans various assay platforms, from fluorescence microscopy for single-cell analysis to high-throughput screening using microplate readers and flow cytometry.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound and related fluorescent substrates in transporter kinetic assays.
Table 1: Kinetic Parameters of a Fluorescent Substrate Mimetic for Monoamine Transporters
| Transporter | K_m_ (µM) |
| DAT | 1.85[5] |
| NET | 0.63[5] |
| SERT | 0.96[5] |
Note: These K_m_ values were determined for a proprietary fluorescent substrate mimetic and serve as an approximation for this compound's affinity.
Table 2: IC₅₀ Values of Inhibitors for SERT-Mediated this compound Uptake
| Inhibitor | Transporter | IC₅₀ (µM) | Cell Line |
| IDT785 | hSERT | 7.2 ± 0.3[6] | HEK-293T[6] |
| Paroxetine (B1678475) | hSERT | Used as a blocker at 10 µM[6] | HEK-293T[6] |
| Lopinavir | hSERT | 36.3 ± 8.5[1] | HEK293[1] |
Table 3: IC₅₀ Values of HIV Protease Inhibitors for PMAT-Mediated this compound Uptake
| Inhibitor | Transporter | IC₅₀ (µM) | Cell Line |
| Lopinavir | hPMAT | 1.4 ± 0.2[1] | HEK293[1] |
| Ritonavir | hPMAT | >50[1] | HEK293[1] |
| Saquinavir | hPMAT | 12.1 ± 1.5[1] | HEK293[1] |
| Nelfinavir | hPMAT | 3.9 ± 0.4[1] | HEK293[1] |
| Atazanavir | hPMAT | 4.6 ± 0.6[1] | HEK293[1] |
| Tipranavir | hPMAT | 4.3 ± 0.5[1] | HEK293[1] |
| Darunavir | hPMAT | 11.2 ± 1.4[1] | HEK293[1] |
Signaling Pathways and Regulation
The activity of monoamine transporters is tightly regulated by intracellular signaling cascades. A prominent example is the regulation of SERT and NET by the p38 mitogen-activated protein kinase (MAPK) pathway. Activation of p38 MAPK can lead to an increase in transporter activity and surface expression.[7][8] In contrast, studies suggest a lack of a role for the p38 MAPK cascade in the regulation of basal DAT activity.[9]
Experimental Protocols
The following protocols provide detailed methodologies for measuring transporter kinetics using this compound with three common laboratory instruments.
Experimental Workflow Overview
Protocol 1: Fluorescence Microscopy Assay
This protocol is suitable for visualizing and quantifying this compound uptake at the single-cell level.
Materials:
-
Cells stably or transiently expressing the transporter of interest
-
Glass-bottom culture dishes or plates
-
Complete culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Inhibitor stock solutions
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~420 nm, emission ~510 nm)[10]
Procedure:
-
Cell Plating: Seed cells onto glass-bottom dishes and culture until they reach the desired confluency (typically 70-90%).
-
Reagent Preparation: Prepare working solutions of this compound (e.g., 5 µM) and inhibitors at the desired final concentrations in HBSS.[2]
-
Assay: a. Wash the cells twice with warm HBSS. b. For inhibition studies, pre-incubate the cells with the inhibitor-containing buffer for 10-30 minutes at 37°C. For control wells, use buffer without inhibitor. c. Add the this compound-containing buffer to the cells and immediately begin image acquisition.
-
Image Acquisition: a. Mount the dish on the microscope stage, ensuring the temperature is maintained at 37°C. b. Acquire time-lapse images at regular intervals (e.g., every 30-60 seconds) for a total duration of 10-30 minutes. c. Instrument Settings (Example):
- Objective: 20x or 40x
- Excitation Filter: 400-440 nm
- Emission Filter: 500-550 nm
- Exposure Time: 100-500 ms (B15284909) (adjust to avoid saturation)
-
Data Analysis: a. Measure the mean fluorescence intensity of individual cells or defined regions of interest (ROIs) over time using image analysis software (e.g., ImageJ/Fiji). b. Subtract the background fluorescence from a cell-free region. c. Plot the change in fluorescence intensity over time to determine the initial rate of uptake (V₀). d. For kinetic analysis, repeat the experiment with varying concentrations of this compound to determine K_m_ and V_max_. e. For inhibition studies, calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value.
Protocol 2: Flow Cytometry Assay
This protocol allows for the rapid quantification of this compound uptake in a large population of suspended cells.
Materials:
-
Cells expressing the transporter of interest (suspension or adherent cells detached with a non-enzymatic solution)
-
FACS tubes
-
HBSS or other physiological buffer
-
This compound stock solution
-
Inhibitor stock solutions
-
Flow cytometer with a blue laser (e.g., 488 nm)
Procedure:
-
Cell Preparation: a. Harvest cells and wash them twice with cold HBSS by centrifugation (e.g., 300 x g for 5 minutes). b. Resuspend the cell pellet in HBSS to a concentration of 1 x 10⁶ cells/mL.
-
Assay: a. Aliquot 100 µL of the cell suspension into each FACS tube. b. For inhibition studies, add the inhibitor to the designated tubes and pre-incubate for 10-30 minutes at 37°C. c. Add this compound to each tube to the final desired concentration and incubate for a defined period (e.g., 15-30 minutes) at 37°C in the dark. d. Stop the uptake by adding 2 mL of ice-cold HBSS and centrifuging at 300 x g for 5 minutes. e. Resuspend the cell pellet in 500 µL of cold HBSS for analysis.
-
Flow Cytometry Analysis: a. Acquire data on the flow cytometer. b. Instrument Settings (Example):
-
Data Analysis: a. Calculate the specific uptake by subtracting the MFI of cells treated with a high concentration of a known inhibitor (e.g., 10 µM paroxetine for SERT) from the total uptake. b. Determine kinetic parameters (K_m_, V_max_) or IC₅₀ values as described in the microscopy protocol.
Protocol 3: Microplate Reader Assay
This high-throughput method is ideal for screening large numbers of compounds for their effect on transporter activity.
Materials:
-
Cells expressing the transporter of interest
-
96-well or 384-well black, clear-bottom microplates
-
Complete culture medium
-
HBSS or other physiological buffer
-
This compound stock solution
-
Inhibitor stock solutions
-
Fluorescence microplate reader with bottom-read capability
Procedure:
-
Cell Plating: Seed cells into the microplate wells and culture until they form a confluent monolayer.
-
Reagent Preparation: Prepare serial dilutions of inhibitors and the this compound working solution in HBSS.
-
Assay: a. Wash the cell monolayer twice with warm HBSS. b. Add the inhibitor solutions to the appropriate wells and pre-incubate for 10-30 minutes at 37°C. c. Add the this compound solution to all wells to initiate the uptake.
-
Fluorescence Measurement: a. Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. b. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes in kinetic mode. c. Instrument Settings (Example):
-
Data Analysis: a. Determine the rate of fluorescence increase (slope of the linear portion of the kinetic curve) for each well. b. Calculate specific transport rates by subtracting the rate in the presence of a saturating concentration of a known inhibitor. c. Determine K_m_, V_max_, and IC₅₀ values as previously described.
Conclusion
This compound is a versatile and powerful tool for the characterization of monoamine and organic cation transporter kinetics. Its fluorescent properties enable real-time, quantitative measurements of transporter activity in a variety of cell-based assay formats. The protocols outlined in this application note provide a solid foundation for researchers to employ this compound in their studies of transporter function, inhibitor screening, and the elucidation of regulatory signaling pathways. By carefully selecting the appropriate assay platform and optimizing experimental conditions, investigators can obtain high-quality, reproducible data to advance our understanding of these critical membrane proteins.
References
- 1. Potent and Selective Inhibition of Plasma Membrane Monoamine Transporter by HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single Molecule Analysis of Serotonin Transporter Regulation Using Antagonist-Conjugated Quantum Dots Reveals Restricted, p38 MAPK-Dependent Mobilization Underlying Uptake Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
- 7. A Role for p38 Mitogen-Activated Protein Kinase in the Regulation of the Serotonin Transporter: Evidence for Distinct Cellular Mechanisms Involved in Transporter Surface Expression | Journal of Neuroscience [jneurosci.org]
- 8. A Role for p38 Mitogen-activated Protein Kinase-mediated Threonine 30-dependent Norepinephrine Transporter Regulation in Cocaine Sensitization and Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitogen-Activated Protein Kinase Regulates Dopamine Transporter Surface Expression and Dopamine Transport Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20110229910A1 - Fluorescent Substrates for Neurotransmitter Transporters - Google Patents [patents.google.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Flow Cytometry Gating for Beginners | Proteintech Group [ptglab.com]
Application Notes and Protocols for IDT307 in Optimal Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDT307 is a fluorescent analog of the organic cation MPP+ and serves as a substrate for a variety of neurotransmitter transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), as well as organic cation transporters (OCTs).[1][2] Its fluorescence significantly increases upon transport into the cell, making it a valuable tool for studying the activity of these transporters in live cells. These application notes provide detailed protocols for utilizing this compound for optimal cell staining and transporter activity assessment.
Mechanism of Action
This compound is actively transported across the cell membrane by neurotransmitter transporters. This process is dependent on the electrochemical gradient, often utilizing the co-transport of ions like Na+ and Cl-. Once inside the cell, the fluorescence of this compound is greatly enhanced, allowing for the quantification of transporter activity by measuring the fluorescence intensity.
Neurotransmitter Transporter Signaling Pathway
Caption: Neurotransmitter and this compound uptake mechanism.
Data Presentation
Table 1: Recommended Starting Concentration for this compound Staining
| Cell Line | Concentration (µM) | Incubation Time (minutes) | Application | Reference |
| HEK-293T | 10 | 15 | Neurotransmitter Transport Assay | [3] |
Table 2: Example Titration Series for Optimal Concentration Determination
| Concentration (µM) | Cell Viability (%) | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 0 (Control) | 100 | User Determined | 1.0 |
| 1 | User Determined | User Determined | User Determined |
| 5 | User Determined | User Determined | User Determined |
| 10 | User Determined | User Determined | User Determined |
| 20 | User Determined | User Determined | User Determined |
| 50 | User Determined | User Determined | User Determined |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for a specific cell line and application by performing a concentration titration and assessing both fluorescence intensity and cytotoxicity.
Workflow for Optimal Concentration Determination
Caption: Workflow for optimizing this compound concentration.
Materials:
-
This compound
-
Cell line of interest expressing target transporters
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
-
Reagents for cytotoxicity assay (e.g., MTT, PrestoBlue™)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium or an appropriate buffer (e.g., HBSS) to achieve a range of final concentrations (e.g., 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO only).
-
-
Staining:
-
Remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex/Em ~488/520 nm).
-
-
Cytotoxicity Assay:
-
After fluorescence measurement, remove the this compound solution.
-
Wash the cells with PBS.
-
Perform a standard cytotoxicity assay (e.g., MTT) according to the manufacturer's protocol to assess the effect of different this compound concentrations on cell viability.
-
-
Data Analysis:
-
Plot the mean fluorescence intensity against the this compound concentration to determine the concentration at which the signal plateaus (saturating concentration).
-
Plot the cell viability against the this compound concentration to identify any toxic concentrations.
-
The optimal concentration will provide a high fluorescence signal with minimal cytotoxicity.
-
Protocol 2: Live-Cell Imaging with this compound using Fluorescence Microscopy
This protocol describes the use of this compound for visualizing neurotransmitter transporter activity in live cells.
Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Glass-bottom dishes or chamber slides
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Fluorescence microscope with appropriate filters and environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency.
-
-
Staining:
-
Prepare a working solution of this compound at the predetermined optimal concentration in live-cell imaging medium.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the this compound staining solution to the cells.
-
Incubate for 15-30 minutes in the microscope's environmental chamber.
-
-
Imaging:
-
After incubation, gently wash the cells twice with warm live-cell imaging medium to remove excess dye.
-
Acquire images using a fluorescence microscope with the appropriate filter set for this compound. Time-lapse imaging can be performed to observe the dynamics of transporter activity.
-
Protocol 3: Quantification of Transporter Activity using Flow Cytometry
This protocol allows for the quantitative analysis of this compound uptake in a cell population.
Workflow for Flow Cytometry Analysis
Caption: Workflow for flow cytometry with this compound.
Materials:
-
This compound
-
Cell line of interest
-
FACS tubes
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in culture medium.
-
-
Staining:
-
Add this compound at the optimal concentration to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Include an unstained control and, if applicable, a negative control (cells treated with a known transporter inhibitor prior to this compound staining).
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold FACS buffer.
-
-
Analysis:
-
Resuspend the cell pellet in an appropriate volume of FACS buffer.
-
Analyze the cells on a flow cytometer, detecting the this compound fluorescence in the appropriate channel (e.g., FITC or GFP channel).
-
Disclaimer: These protocols provide a general guideline. It is highly recommended that researchers optimize the protocols for their specific cell types and experimental conditions. A thorough concentration titration and cytotoxicity assessment are crucial for obtaining reliable and reproducible results.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
Step-by-Step Guide for an IDT307 Transporter Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for conducting a transporter assay using IDT307, a fluorescent substrate. These protocols are designed for researchers in academia and industry involved in drug discovery and development, focusing on the characterization of transporter-inhibitor interactions.
Introduction
This compound is a valuable tool for studying the function of various solute carrier (SLC) transporters. It is a fluorescent molecule that exhibits low fluorescence in aqueous solution but becomes highly fluorescent upon entering a cell and binding to intracellular components. This property allows for real-time kinetic evaluation of transporter activity. This compound is a known substrate for several important transporter families, including monoamine transporters (MATs) such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), as well as organic cation transporters (OCTs) like OCT1, OCT2, OCT3, and the plasma membrane monoamine transporter (PMAT).[1][2]
Transporter assays are critical in drug development to identify potential drug-drug interactions and to understand the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities.[3][4] This guide provides detailed protocols for a cell-based this compound uptake assay in a 96-well format, suitable for high-throughput screening (HTS) of potential transporter inhibitors.
Data Presentation
Table 1: Kinetic Parameters of this compound Transport (Illustrative)
| Transporter | Apparent K_m (µM) | V_max (RFU/min) |
| hSERT | 0.16 | 1500 |
| hDAT | 1.85 | 1200 |
| hNET | 0.96 | 1800 |
| hOCT1 | 5.2 | 950 |
| hOCT2 | 3.8 | 1100 |
Note: These are example values and should be determined experimentally for each specific cell line and assay condition. RFU = Relative Fluorescence Units.
Table 2: IC50 Values of Known Inhibitors for Monoamine Transporters using Fluorescent Substrates
| Transporter | Inhibitor | IC50 (nM) | Reference |
| hSERT | (S)-Citalopram | 2.6 | [5] |
| hSERT | Paroxetine | ~70 pM | [2] |
| hSERT | Fluoxetine | - | [6] |
| hDAT | Vanoxerine | 300 | [7] |
| hNET | Nisoxetine | 1150 | [7] |
| hNET | (S)-Venlafaxine | - | [6] |
Table 3: IC50 Values of Known Inhibitors for Organic Cation Transporters
| Transporter | Inhibitor | IC50 (µM) | Reference |
| hOCT1 | Quinine | - | [1] |
| hOCT2 | Cimetidine | - | [1] |
| hOCT3 | (S)-Zolmitriptan | - | [6] |
Experimental Protocols
Materials and Reagents
-
Cells: HEK293 cells (or other suitable host cells) stably expressing the transporter of interest (e.g., hSERT, hDAT, hNET, hOCT1, hOCT2). A parental cell line not expressing the transporter should be used as a negative control.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: Stock solutions of potential inhibitors in DMSO.
-
Positive Control Inhibitors: Known inhibitors for the specific transporter being assayed (see Table 2 & 3).
-
96-well Plates: Black, clear-bottom plates suitable for fluorescence measurements.
-
Fluorescence Plate Reader: Capable of bottom-read fluorescence detection with appropriate excitation/emission filters for this compound (e.g., Ex: ~485 nm, Em: ~520 nm).
-
Cell Culture Reagents: DMEM, FBS, antibiotics, trypsin, etc.
Experimental Workflow Diagram
Caption: Workflow for the this compound transporter assay.
Detailed Protocol: this compound Uptake Assay in a 96-Well Plate
-
Cell Plating:
-
The day before the assay, seed the transporter-expressing cells and parental control cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 - 60,000 cells/well).[8]
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Preparation of Reagents:
-
Prepare the Assay Buffer (HBSS with 20 mM HEPES, pH 7.4).
-
Prepare serial dilutions of the test compounds and positive control inhibitors in Assay Buffer. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cellular toxicity.
-
Prepare the this compound working solution in Assay Buffer at the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined experimentally and is ideally close to the K_m value for the transporter of interest.[9]
-
-
Assay Procedure:
-
On the day of the assay, gently remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed (37°C) Assay Buffer.
-
Add 50 µL of the diluted test compounds, positive control inhibitor, or vehicle (Assay Buffer with DMSO) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-30 minutes.
-
Initiate the uptake reaction by adding 50 µL of the this compound working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Kinetic Mode: Measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes. This mode is recommended for detailed mechanistic studies.
-
Endpoint Mode: Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes). After incubation, measure the fluorescence intensity. This mode is suitable for high-throughput screening.
-
-
Data Analysis:
-
For each well, subtract the background fluorescence (from wells with parental cells or wells with transporter-expressing cells treated with a high concentration of a known inhibitor).
-
For kinetic data, the initial rate of uptake (V_o) can be determined from the slope of the linear portion of the fluorescence versus time curve.
-
For endpoint data, use the final fluorescence values.
-
To determine the IC50 value of a test compound, plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response).
-
Signaling Pathway Regulation
The activity of monoamine and organic cation transporters is regulated by complex signaling pathways, often involving protein kinases. Understanding these pathways can provide context for interpreting assay results and for identifying novel drug targets.
Regulation of Monoamine Transporters
Monoamine transporter function can be modulated by various signaling cascades, including those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), such as p38 MAPK.[10] These kinases can influence transporter trafficking to and from the plasma membrane, as well as the catalytic activity of the transporter protein itself.
Caption: Key signaling pathways regulating monoamine transporters.
Regulation of Organic Cation Transporters
Similarly, the activity of organic cation transporters can be regulated by various signaling pathways. For example, the mTOR (mechanistic target of rapamycin) kinase pathway has been shown to influence the expression and activity of OCTs.[11][12] Protein-protein interactions also play a crucial role in the cellular processing and localization of these transporters.[2]
Caption: Signaling pathways involved in the regulation of organic cation transporters.
References
- 1. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation Mechanisms of Expression and Function of Organic Cation Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of monoamine transporters and receptors by lipid microdomains: implications for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Cation Transporters in Human Physiology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Single Molecule Analysis of Serotonin Transporter Regulation Using Antagonist-Conjugated Quantum Dots Reveals Restricted, p38 MAPK-Dependent Mobilization Underlying Uptake Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Transporters for Organic Cations by High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Transporters for Organic Cations by High Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Optimal Incubation Time for Maximal IDT307 Uptake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
IDT307, a fluorescent substrate analog of the organic cation MPP+, is a valuable tool for studying the activity of various monoamine and organic cation transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), plasma membrane monoamine transporter (PMAT), and organic cation transporters (OCTs). A critical parameter for achieving robust and reproducible results in assays utilizing this compound is the determination of the optimal incubation time to achieve maximal cellular uptake. This document provides detailed application notes and protocols based on published literature to guide researchers in establishing the ideal incubation period for their specific experimental model.
Introduction to this compound
This compound is a cell-permeant compound that exhibits low fluorescence in aqueous solutions but becomes highly fluorescent upon entering a cell and binding to intracellular components.[1] This property allows for real-time kinetic evaluation of transporter activity without the need for wash steps or quenching of extracellular signals.[2] The uptake of this compound is mediated by specific transporters, and its accumulation within cells is sensitive to inhibitors of these transporters.[3][4] Therefore, measuring the intracellular fluorescence of this compound provides a direct readout of transporter function.
Factors Influencing this compound Incubation Time
The optimal incubation time for maximal this compound uptake is not a single, universal value. It is influenced by several factors, including:
-
Transporter Type and Density: Cells expressing high levels of a specific transporter will accumulate this compound more rapidly than cells with lower expression levels.[5]
-
Cell Type: The intrinsic properties of different cell lines or primary cells can affect uptake kinetics.
-
Temperature: As an active transport process, this compound uptake is temperature-dependent, with 37°C being a common experimental temperature.[5][6]
-
This compound Concentration: The concentration of this compound used in the assay will impact the rate of uptake.
Summary of Experimental Conditions for this compound Uptake
The following table summarizes various incubation times and conditions reported in the literature for this compound uptake assays across different experimental systems.
| Cell Type/System | Transporter(s) | This compound Concentration | Incubation Time | Temperature | Key Findings/Notes | Reference |
| HEK-293T cells | hSERT | 10 µM | 15 min | Not Specified | Used for an inhibition assay with IDT785. | [1] |
| LLC cells | hSERT | 10 µM | 5 min | Not Specified | Used for antagonist competition assays. | [3] |
| LLC cells | hSERT | 23 µM | 40 min | Not Specified | Imaging of this compound accumulation. | [3] |
| HEK-293 cells | hSERT | 1-10 µM | 10 min | Room Temp | Saturation experiments. | [5] |
| Peripheral Blood Cells | SERT | 1.5 µM | 50 min | 37°C | Concentration associated with maximal uptake. | [5] |
| L. salivarius biofilms | PMAT-like | Not Specified | < 60 min | 37°C | Reached maximum fluorescence intensity. | [6] |
| PMAT & OCT transfected cells | PMAT, OCT1-3 | Not Specified | 5-20 min | 37°C | Time for fluorescence to begin to plateau. 5-10 min chosen for assays. | [2] |
| RN46A cells | SERT | 5 µM | 30 min | 37°C | Used to verify successful SERT expression. | [7][8] |
| Substantia Nigra Neurons | DAT | 0.5-1 µM | 10 min | Room Temp | Used for identification of dopaminergic neurons. | [9] |
Experimental Protocols
General Protocol for Determining Optimal this compound Incubation Time
This protocol provides a framework for empirically determining the optimal incubation time for maximal this compound uptake in your specific cell system.
Materials:
-
Cells expressing the transporter of interest
-
Control cells (lacking the transporter or treated with a specific inhibitor)
-
This compound
-
Appropriate cell culture medium or assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)[2]
-
Multi-well plates suitable for fluorescence reading
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells in a multi-well plate at a density that will result in a sub-confluent monolayer on the day of the experiment.
-
Prepare this compound Solution: Prepare a working solution of this compound in your assay buffer at the desired final concentration.
-
Time-Course Experiment: a. Wash the cells once with the assay buffer. b. Add the this compound working solution to the cells. c. Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 2, 5, or 10 minutes) for a total duration that is expected to encompass the peak uptake (e.g., up to 60-120 minutes). Measurements can be taken using a plate reader in kinetic mode or by capturing images on a microscope at each time point. d. Include control wells with cells lacking the transporter or pre-incubated with a saturating concentration of a known inhibitor to determine non-specific uptake.
-
Data Analysis: a. Subtract the fluorescence values from the control wells from the experimental wells to obtain the specific uptake at each time point. b. Plot the specific fluorescence intensity against time. c. The optimal incubation time is the point at which the fluorescence signal reaches a plateau, indicating that maximal uptake has been achieved.
Protocol for this compound Uptake Assay in Transfected HEK-293 Cells
This protocol is adapted from studies using HEK-293 cells expressing monoamine transporters.[1][5]
Materials:
-
HEK-293 cells transfected with the transporter of interest (e.g., hSERT)
-
Non-transfected HEK-293 cells (as a negative control)
-
This compound (e.g., 10 µM final concentration)
-
Paroxetine or another specific inhibitor (e.g., 10 µM for negative control)
-
DMEM FluoroBrite or other suitable imaging medium
-
24-well or 96-well plates
Procedure:
-
Cell Culture and Transfection: Seed HEK-293 cells in 24-well plates and transfect with the desired transporter construct. Allow for 24 hours of expression.[1]
-
Pre-incubation with Inhibitor (for control): In parallel wells, pre-incubate cells with a specific inhibitor (e.g., 10 µM paroxetine) for 10-20 minutes at 37°C to block specific uptake.[1][5]
-
Incubation with this compound: Add this compound to all wells at the desired final concentration (e.g., 10 µM) and incubate for the predetermined optimal time (e.g., 15 minutes) at 37°C.[1]
-
Termination of Uptake (for endpoint assays): a. Aspirate the this compound-containing medium. b. Wash the cells with ice-cold assay buffer. c. Lyse the cells or resuspend them for fluorescence measurement.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~420-440 nm, Emission: ~510-520 nm).[2][3]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified pathway of this compound uptake via a membrane transporter.
Caption: Experimental workflow to find the optimal this compound incubation time.
Conclusion
The determination of the optimal incubation time is a crucial step for the successful application of this compound in transporter activity assays. While the literature provides valuable starting points, empirical determination within the specific experimental context is highly recommended for achieving maximal signal and data reproducibility. The protocols and data presented in this document serve as a comprehensive guide for researchers to design and execute experiments aimed at defining the ideal incubation parameters for this compound uptake.
References
- 1. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
- 2. Potent and Selective Inhibition of Plasma Membrane Monoamine Transporter by HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20110229910A1 - Fluorescent Substrates for Neurotransmitter Transporters - Google Patents [patents.google.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for PMAT- and OCT-like biogenic amine transporters in a probiotic strain of Lactobacillus: Implications for interkingdom communication within the microbiota-gut-brain axis | PLOS One [journals.plos.org]
- 7. Single Molecule Analysis of Serotonin Transporter Regulation Using Antagonist-Conjugated Quantum Dots Reveals Restricted, p38 MAPK-Dependent Mobilization Underlying Uptake Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single Molecule Analysis of Serotonin Transporter Regulation Using Antagonist-Conjugated Quantum Dots Reveals Restricted, p38 MAPK-Dependent Mobilization Underlying Uptake Activation | Journal of Neuroscience [jneurosci.org]
- 9. pnas.org [pnas.org]
Application Notes and Protocols: Imaging Neurotransmitter Transporter Dynamics with IDT307
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDT307 is a fluorescent substrate analog of the organic cation MPP+ that enables the real-time imaging and quantification of monoamine transporter (MAT) activity, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][2] This document provides detailed application notes and protocols for utilizing this compound to study neurotransmitter transporter dynamics in live cells. This compound is a valuable tool for researchers in neuroscience and pharmacology, as well as for professionals in drug development screening for novel therapeutics targeting these transporters.
This compound's fluorescence is environmentally sensitive, exhibiting low fluorescence in aqueous solution and a significant increase in quantum yield upon entering the cell and binding to intracellular components. This property allows for the measurement of transporter activity with a high signal-to-noise ratio, often without the need for washing steps.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its interaction with monoamine transporters.
Table 1: Spectral Properties of Intracellular this compound
| Property | Value | Reference |
| Maximum Excitation Wavelength | 420 nm | [3] |
| Maximum Emission Wavelength | 510 nm | [3] |
| Recommended Excitation Range | 451-495 nm (Blue) | [1] |
| Recommended Emission Range | 496-570 nm (Green) | [1] |
Table 2: Kinetic Parameters of a Fluorescent Substrate Mimetic for Monoamine Transporters
| Transporter | Km (µM) | Reference |
| Dopamine Transporter (DAT) | 1.85 | [4] |
| Norepinephrine Transporter (NET) | 0.63 | [4] |
| Serotonin Transporter (SERT) | 0.96 | [4] |
Note: The Km values presented are for a fluorescent substrate mimetic and may be used as an approximation for this compound.
Table 3: Inhibitory Potency (IC50) of a Novel Ligand Against hSERT-mediated this compound Uptake
| Compound | Transporter | IC50 (µM) | Reference |
| IDT785 | hSERT | 7.2 ± 0.3 | [5] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Monoamine Transporter Regulation
Monoamine transporters are subject to complex regulation by various intracellular signaling pathways, which can modulate their trafficking to and from the plasma membrane, as well as their intrinsic transport activity. Key regulatory kinases include Protein Kinase C (PKC), Protein Kinase A (PKA), and Mitogen-Activated Protein Kinase (MAPK). These pathways can be activated by various upstream signals and can lead to phosphorylation of the transporter protein, influencing its conformation and interaction with regulatory proteins.
Caption: General regulatory pathway of monoamine transporters.
Experimental Workflow for this compound Uptake Assay
The following diagram outlines the typical workflow for performing an this compound uptake assay in a laboratory setting, from cell culture to data analysis.
Caption: Step-by-step workflow for an this compound uptake assay.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Uptake in HEK293 Cells
This protocol describes the use of this compound for imaging monoamine transporter activity in transiently transfected Human Embryonic Kidney 293 (HEK293) cells.
Materials:
-
HEK293T cells
-
Complete growth medium (DMEM with 10% FBS, 1% penicillin/streptomycin)
-
Poly-D-lysine coated glass-bottom dishes or 24-well plates
-
Plasmid DNA for the monoamine transporter of interest (e.g., hSERT-pcDNA3)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Transporter inhibitors (e.g., paroxetine (B1678475) for SERT)
-
Confocal or widefield fluorescence microscope with appropriate filter sets (Excitation: ~420-450 nm, Emission: ~500-550 nm)
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293T cells in complete growth medium at 37°C in a 5% CO2 incubator.
-
Seed cells onto poly-D-lysine coated glass-bottom dishes or 24-well plates to achieve a subconfluent monolayer after 24 hours.[5]
-
-
Transfection (24 hours post-seeding):
-
Preparation for Imaging:
-
Gently aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed imaging buffer.
-
Add fresh imaging buffer to the cells.
-
-
Inhibitor Pre-incubation (Optional):
-
To determine specific uptake, pre-incubate a subset of cells with a known transporter inhibitor (e.g., 10 µM paroxetine for SERT) for 10-15 minutes at 37°C.[5]
-
-
This compound Labeling and Imaging:
-
Add this compound to the imaging buffer to a final concentration of 5-10 µM.[5]
-
Immediately begin acquiring images using a fluorescence microscope.
-
For kinetic analysis, acquire time-lapse images every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Image Segmentation: Use image analysis software (e.g., ImageJ/Fiji) to define regions of interest (ROIs) around individual cells or cell populations.
-
Fluorescence Quantification: Measure the mean fluorescence intensity within each ROI for each time point.
-
Background Subtraction: Measure the background fluorescence in a region without cells and subtract this value from the cellular fluorescence measurements.
-
Kinetic Analysis:
-
Plot the background-corrected mean fluorescence intensity as a function of time.
-
The initial rate of fluorescence increase is proportional to the transporter uptake rate.
-
For Km determination, perform the assay with varying concentrations of this compound.
-
For IC50 determination, perform the assay with a fixed concentration of this compound and varying concentrations of the inhibitor.
-
Fit the data to appropriate kinetic models (e.g., Michaelis-Menten for Km, sigmoidal dose-response for IC50) using graphing software (e.g., GraphPad Prism).
-
Protocol 2: High-Throughput Screening of Transporter Inhibitors
This protocol is adapted for a 96-well plate format for screening potential inhibitors of monoamine transporters.
Materials:
-
HEK293 cells stably expressing the monoamine transporter of interest
-
96-well black, clear-bottom plates, poly-D-lysine coated
-
This compound
-
Test compounds and known inhibitors
-
Fluorescence plate reader with bottom-read capabilities and appropriate filters.
Procedure:
-
Cell Seeding: Seed the stable cell line into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Addition:
-
Prepare serial dilutions of test compounds and control inhibitors in imaging buffer.
-
Remove the growth medium from the cells and add the compound solutions.
-
Include wells with imaging buffer only (no inhibitor) for maximum uptake and wells with a saturating concentration of a known inhibitor for background fluorescence.
-
Incubate for 10-15 minutes at 37°C.
-
-
This compound Addition and Measurement:
-
Add this compound to all wells to a final concentration near the Km value.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over 15-30 minutes or as an endpoint reading after a fixed incubation time.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Subtract the background fluorescence (from wells with a saturating inhibitor concentration) from all readings.
-
Normalize the data to the maximum uptake (wells with no inhibitor).
-
Percent Inhibition = 100 * (1 - (Fluorescencetest compound / Fluorescenceno inhibitor))
-
-
IC50 Determination:
-
Plot the percent inhibition as a function of the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting
-
Low Fluorescence Signal:
-
Confirm transporter expression via other methods (e.g., Western blot, immunocytochemistry).
-
Increase the concentration of this compound.
-
Optimize imaging parameters (e.g., exposure time, laser power), being mindful of phototoxicity.
-
-
High Background Fluorescence:
-
Ensure the this compound stock solution is properly stored and protected from light.
-
Use a high-quality imaging buffer.
-
If necessary, perform a wash step with imaging buffer after this compound incubation, although this may affect kinetic measurements.
-
-
Cell Death/Phototoxicity:
-
Reduce laser power and/or exposure time.
-
Decrease the frequency of image acquisition in time-lapse experiments.
-
Use a live-cell imaging solution to maintain cell health.
-
Conclusion
This compound is a powerful and versatile fluorescent probe for the real-time investigation of monoamine transporter dynamics in living cells. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of neurotransmitter transport, contributing to a deeper understanding of neuronal signaling and the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. US20110229910A1 - Fluorescent Substrates for Neurotransmitter Transporters - Google Patents [patents.google.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
Application Notes and Protocols for the Evaluation of Novel Compounds in Neuroblastoma Cell Lines
Topic: Characterization of a Novel Investigational Compound in Neuroblastoma Cell Lines
Compound: IDT307 (Hypothetical Therapeutic Agent)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, presents significant therapeutic challenges, particularly in high-risk and relapsed cases. The identification and characterization of novel therapeutic agents are crucial for improving patient outcomes. This document provides a comprehensive set of protocols for the initial evaluation of a hypothetical novel therapeutic compound, herein referred to as this compound, in neuroblastoma cell lines.
These application notes will guide researchers through a standardized workflow, from initial cytotoxicity screening to elucidating the underlying mechanism of action, including effects on cell viability, apoptosis, and key signaling pathways. The protocols are designed to be adaptable to various neuroblastoma cell lines and laboratory settings.
Quantitative Data Summary
The following tables represent hypothetical data obtained from the characterization of this compound in various neuroblastoma cell lines.
Table 1: Cytotoxicity of this compound in Neuroblastoma Cell Lines (IC50 Values)
| Cell Line | MYCN Status | p53 Status | This compound IC50 (µM) after 72h |
| SK-N-BE(2) | Amplified | Mutant | 5.2 |
| IMR-32 | Amplified | Wild-Type | 8.9 |
| SH-SY5Y | Non-amplified | Wild-Type | 15.7 |
| SK-N-AS | Non-amplified | Mutant | 22.4 |
Table 2: Induction of Apoptosis by this compound in SK-N-BE(2) Cells
| Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 2.1 | 1.5 | 3.6 |
| This compound (5 µM) | 18.3 | 7.8 | 26.1 |
| This compound (10 µM) | 25.6 | 15.2 | 40.8 |
Table 3: Effect of this compound on Cell Cycle Distribution in SK-N-BE(2) Cells
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 45.2 | 35.1 | 19.7 |
| This compound (5 µM) | 68.9 | 15.3 | 15.8 |
Table 4: Modulation of Key Signaling Proteins by this compound in SK-N-BE(2) Cells (24h Treatment)
| Target Protein | Relative Expression Level (vs. Vehicle Control) |
| p-AKT (Ser473) | 0.45 |
| Total AKT | 0.98 |
| p-ERK1/2 (Thr202/Tyr204) | 1.05 |
| Total ERK1/2 | 1.02 |
| Cleaved PARP | 3.2 |
| Cleaved Caspase-3 | 4.5 |
| Bcl-2 | 0.6 |
| Bax | 1.8 |
Experimental Protocols
Cell Culture
-
Cell Lines: SK-N-BE(2), IMR-32, SH-SY5Y, SK-N-AS (or other relevant neuroblastoma cell lines).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture cells at 80-90% confluency.
Cell Viability Assay (MTS/MTT Assay)
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Plate cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Western Blot Analysis
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, cleaved PARP, cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: Hypothetical signaling pathway affected by this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing IDT307 Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize background fluorescence when using the fluorescent substrate IDT307 (also known as APP+).
Troubleshooting High Background Fluorescence with this compound
High background fluorescence can mask the specific signal from this compound uptake, compromising data quality. The following guide provides a systematic approach to identify and mitigate common sources of background noise.
Problem: High background fluorescence observed in control and experimental wells.
Possible Cause 1: Autofluorescence from Cells or Media
Cellular components (e.g., NADH, flavins) and culture media ingredients (e.g., phenol (B47542) red, serum) can emit fluorescence, particularly in the same spectral range as this compound (green spectrum).
Solutions:
-
Culture Media:
-
For live-cell imaging, switch to a phenol red-free medium.
-
Consider using specialized low-autofluorescence media, such as DMEM FluoroBrite, during the assay.[1]
-
Reduce the concentration of fetal bovine serum (FBS) in the medium during the experiment or replace it with bovine serum albumin (BSA).
-
-
Unstained Controls: Always include an unstained cell sample (no this compound) to measure the baseline autofluorescence of your cells under the experimental conditions.
-
Fixation (if applicable): Aldehyde-based fixatives like glutaraldehyde (B144438) and formaldehyde (B43269) can induce autofluorescence. If fixation is necessary, consider using an organic solvent like ice-cold methanol (B129727) or ethanol.
Possible Cause 2: Non-Specific Binding of this compound
This compound may bind non-specifically to the cell surface, extracellular matrix, or the culture vessel.
Solutions:
-
Optimize this compound Concentration: A high concentration of this compound is a common cause of high background. Perform a concentration titration to find the lowest concentration that provides a robust specific signal over background. Published protocols often use concentrations in the range of 5-10 µM.[1][2]
-
Washing Steps: After incubating with this compound, wash the cells 2-3 times with a suitable buffer (e.g., pre-warmed PBS or HEPES-buffered saline) to remove unbound substrate.
-
Buffer Additives:
-
Include a low concentration of a non-ionic surfactant, such as 0.005% Tween-20, in your assay and wash buffers to reduce hydrophobic interactions.
-
Adding a blocking protein like 1% w/w Bovine Serum Albumin (BSA) to the incubation buffer can help prevent non-specific binding.[1]
-
-
Culture Vessel: Plastic-bottom plates can exhibit higher autofluorescence than glass-bottom plates. For microscopy, consider using glass-bottom dishes or plates.
Possible Cause 3: Sub-optimal Assay Protocol and Controls
The inherent fluorescence of this compound in the extracellular solution and non-specific uptake can contribute to the background if not properly controlled for.
Solutions:
-
Leverage this compound's Properties: this compound is a twisted intramolecular charge transfer (TICT) compound that is weakly fluorescent in aqueous solution and becomes highly fluorescent upon entering the cell and binding to intracellular components.[1] This property inherently helps to reduce background from the extracellular medium. Ensure that imaging is focused on the intracellular signal.
-
Use Specific Inhibitors: To distinguish transporter-mediated uptake from background, use a negative control where cells are pre-incubated with a known inhibitor of the target transporter. The remaining signal in the presence of the inhibitor represents the background (non-specific uptake and binding). For example, 10 µM paroxetine (B1678475) can be used as a negative control for the serotonin (B10506) transporter (SERT).[1]
-
Incubation Time: Optimize the incubation time with this compound. While longer incubation might increase the specific signal, it can also lead to higher background. Typical incubation times range from 15 to 30 minutes.[1][2]
Quantitative Data Summary
The following table summarizes key parameters from published protocols that can be used as a starting point for optimizing your this compound assay.
| Parameter | Recommended Starting Point | Range for Optimization | Purpose |
| This compound Concentration | 10 µM | 1 - 20 µM | Maximize signal-to-noise ratio |
| Incubation Time | 15 minutes | 5 - 60 minutes | Achieve sufficient uptake without increasing background |
| Assay Buffer | HEPES-buffered saline | N/A | Provide a stable physiological environment |
| Buffer Additives | 1% w/w BSA | 0.1% - 2% BSA | Reduce non-specific binding |
| Negative Control (SERT) | 10 µM Paroxetine | 1 - 20 µM | Determine specific uptake |
Experimental Protocols
Protocol: Measuring Transporter-Mediated this compound Uptake in HEK293 Cells
This protocol provides a general framework for an this compound uptake assay in a 96-well plate format, suitable for a fluorescence plate reader.
-
Cell Plating: Seed HEK293 cells (expressing the transporter of interest) in a black-walled, clear-bottom 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Preparation of Solutions:
-
Assay Buffer: Prepare a HEPES-buffered saline solution (e.g., 120 mM NaCl, 7.5 mM HEPES, 5.4 mM potassium gluconate, 1.2 mM calcium gluconate, pH 7.4).[3]
-
This compound Stock: Prepare a concentrated stock solution of this compound in DMSO.
-
Inhibitor Stock: Prepare a concentrated stock solution of a specific transporter inhibitor (e.g., paroxetine for SERT) in a suitable solvent.
-
-
Assay Procedure:
-
Remove the culture medium from the wells.
-
Wash the cells once with pre-warmed Assay Buffer.
-
For negative control wells, add the transporter inhibitor (e.g., 10 µM paroxetine) diluted in Assay Buffer and incubate for 10-15 minutes at 37°C. For experimental wells, add Assay Buffer without the inhibitor.
-
Add this compound to all wells to a final concentration of 10 µM.
-
Incubate for 15 minutes at 37°C.
-
Option A (with wash): Aspirate the this compound-containing buffer and wash the cells 2-3 times with ice-cold Assay Buffer. Add fresh Assay Buffer to the wells before reading.
-
Option B (no-wash): Proceed directly to the plate reader. This is possible due to the nature of this compound fluorescence but may have a higher background.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation around 480 nm and emission around 525 nm.[1]
-
Data Analysis: Calculate the specific uptake by subtracting the average fluorescence of the inhibitor-treated wells (background) from the fluorescence of the experimental wells.
Visualizations
Caption: Troubleshooting workflow for high background fluorescence in this compound assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound?
A1: The optimal excitation is typically around 480 nm, and the emission is measured at approximately 525 nm.[1] It's always best to check the specifications of your particular batch of this compound and optimize instrument settings accordingly.
Q2: Can I use this compound in fixed cells?
A2: this compound is primarily designed for use in live cells to measure active transport across the cell membrane. Fixation will disrupt this process. Furthermore, some chemical fixatives, particularly those containing aldehydes, can significantly increase background autofluorescence, which would interfere with the this compound signal.
Q3: My signal is still low even after troubleshooting the background. What can I do?
A3: If your background is low but the specific signal is weak, ensure that the cells are healthy and properly expressing the transporter of interest. You can try modestly increasing the this compound concentration or the incubation time. Also, verify the settings on your fluorescence microscope or plate reader, such as detector gain and exposure time, are optimized for your signal level.
Q4: Is a "no-wash" protocol feasible with this compound?
A4: Yes, a "no-wash" protocol is possible because this compound's fluorescence significantly increases upon intracellular accumulation.[4] This makes it suitable for high-throughput screening. However, if you are experiencing high background, implementing wash steps is a primary and effective method for reducing it.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in a solvent like DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C, protected from light and moisture, to prevent degradation. Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.
References
- 1. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
- 2. Single Molecule Analysis of Serotonin Transporter Regulation Using Antagonist-Conjugated Quantum Dots Reveals Restricted, p38 MAPK-Dependent Mobilization Underlying Uptake Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-(Dimethylamino)phenyl)-1-methylpyridinium (APP+) Is a Fluorescent Substrate for the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20110229910A1 - Fluorescent Substrates for Neurotransmitter Transporters - Google Patents [patents.google.com]
Technical Support Center: Minimizing IDT307 Photobleaching in Live Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing photobleaching of the fluorescent substrate IDT307 during live-cell imaging experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound, also known as APP+, is a fluorescent analog of the neurotoxin MPP+ and serves as a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1] Its spectral properties are crucial for designing imaging experiments.
| Property | Wavelength (nm) |
| Maximum Absorption (Excitation) | ~420 nm[2] |
| Maximum Emission | ~510 nm[2] |
Table 1: Spectral properties of intracellular this compound.
Q2: What is photobleaching and why is it a problem for this compound imaging?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light.[3][4] This leads to a progressive decrease in the fluorescent signal, which can compromise the quality and reliability of your live imaging data, making it difficult to perform long-term studies or quantify fluorescence intensity accurately.[3][5]
Q3: What are the main factors that contribute to this compound photobleaching?
Several factors can accelerate the photobleaching of this compound and other fluorophores:
-
High-intensity illumination: The brighter the excitation light, the faster the photobleaching.[3][6]
-
Prolonged exposure time: The longer the sample is illuminated, the more photobleaching occurs.[3][7]
-
Presence of oxygen: Reactive oxygen species (ROS) generated during fluorescence excitation can chemically damage the fluorophore.[3]
-
Intrinsic photostability of the dye: Some fluorophores are inherently more resistant to photobleaching than others.[5][6]
Troubleshooting Guide
This guide addresses specific problems you might encounter with this compound photobleaching and offers solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid signal loss during time-lapse imaging. | - Excitation light is too intense.- Exposure time is too long.- Imaging interval is too frequent. | - Reduce laser power or illumination intensity to the lowest level that provides an acceptable signal-to-noise ratio.[3][7]- Use the shortest possible exposure time for your camera.[8]- Increase the time interval between image acquisitions. |
| Initial signal is bright but fades quickly when focusing. | - "Wasted" light exposure during setup. | - Use a lower light intensity or neutral density filters when finding the focal plane.[7]- Focus on an area adjacent to your region of interest and then move to the target area for acquisition.[5] |
| Overall weak signal, requiring high laser power. | - Low expression of transporters in cells.- Suboptimal filter sets for this compound.- Inefficient light path in the microscope. | - Ensure your cell model has sufficient expression of DAT, NET, or SERT.- Use filter cubes optimized for this compound's excitation and emission spectra (~420nm Ex / ~510nm Em).- Optimize the microscope's light path for maximum signal collection. |
| Signs of cellular stress or death during imaging (phototoxicity). | - Excessive light exposure leading to the formation of reactive oxygen species (ROS).[4][9] | - Implement the same strategies to reduce photobleaching, as they also minimize phototoxicity.[4]- Consider using a live-cell imaging medium with antioxidants.- Use the lowest possible concentration of this compound that gives a detectable signal. |
Table 2: Troubleshooting common this compound photobleaching issues.
Experimental Protocols
Here are detailed protocols for key strategies to minimize this compound photobleaching.
Protocol 1: Optimizing Imaging Parameters
-
Determine Minimum Laser Power:
-
Start with the lowest possible laser power/illumination intensity.
-
Gradually increase the power until you achieve a signal that is clearly distinguishable from the background noise. Avoid saturating the detector.
-
-
Minimize Exposure Time:
-
Set the camera to the shortest possible exposure time that still provides a good signal-to-noise ratio.
-
For dynamic processes, ensure the exposure time is short enough to avoid motion blur.[8]
-
-
Optimize Image Acquisition Settings:
-
Binning: Increase camera binning (e.g., 2x2 or 3x3) to improve signal sensitivity at the expense of some spatial resolution. This allows for lower excitation light levels.
-
Frame Averaging: Instead of a single long exposure, acquire multiple short exposures and average them. This can sometimes reduce photobleaching while improving signal quality.
-
Time-lapse Interval: For long-term imaging, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
Protocol 2: Using Antifade Reagents for Live-Cell Imaging
Commercially available antifade reagents can be added to the imaging medium to reduce photobleaching. These reagents work by scavenging reactive oxygen species.[3][10]
-
Reagent Selection:
-
Preparation:
-
Prepare the antifade reagent according to the manufacturer's instructions. This typically involves diluting a stock solution into your normal cell culture or imaging medium.[12]
-
-
Incubation:
-
Replace the medium on your cells with the medium containing the antifade reagent.
-
Incubate the cells for the time recommended by the manufacturer (e.g., 15-120 minutes) before imaging.[11]
-
-
Imaging:
-
Proceed with your imaging experiment. The antifade reagent will provide continuous protection against photobleaching.[11]
-
Visualizations
Workflow for Minimizing Photobleaching
Caption: A workflow diagram illustrating the key steps to minimize photobleaching.
Factors Contributing to Photobleaching
Caption: Factors influencing the rate of this compound photobleaching.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. US20110229910A1 - Fluorescent Substrates for Neurotransmitter Transporters - Google Patents [patents.google.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. news-medical.net [news-medical.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. biocompare.com [biocompare.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 11. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - US [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Non-Specific Binding of IDT307
Welcome to the technical support center for IDT307. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to non-specific binding of the fluorescent substrate this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent analog of the organic cation MPP+ and serves as a substrate for several neurotransmitter transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)[1][2]. It is also recognized by organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT)[3][4]. Its primary application is in fluorescence-based assays to measure the activity of these transporters in real-time, often in cell-based models and high-throughput screening formats[1][5]. The fluorescence of this compound significantly increases upon its transport into the intracellular environment[5].
Q2: What is non-specific binding and why is it a problem when using this compound?
Non-specific binding refers to the interaction of this compound with unintended targets, such as the cell membrane, extracellular matrix components, or plastic surfaces of the assay plate[6][7][8]. This phenomenon can lead to a high background signal, which obscures the specific signal generated by the transporter-mediated uptake of this compound. Consequently, non-specific binding can reduce the assay's sensitivity and lead to inaccurate quantification of transporter activity.
Q3: What are the common causes of high non-specific binding with this compound?
High non-specific binding of this compound can stem from several factors:
-
Hydrophobic and Electrostatic Interactions: As a positively charged molecule, this compound can interact electrostatically with negatively charged components of the cell surface and plasticware[7]. Hydrophobic interactions can also contribute to its binding to various surfaces.
-
Sub-optimal this compound Concentration: Using a concentration of this compound that is too high can saturate the specific uptake mechanism and increase the likelihood of non-specific interactions.
-
Inadequate Blocking of Surfaces: Failure to properly block the non-specific binding sites on the assay plate and cell surfaces can lead to elevated background fluorescence.
-
Issues with Assay Buffer: The composition of the assay buffer, including pH and salt concentration, can influence the extent of non-specific binding.
-
Cell Health and Confluency: Unhealthy or overly confluent cells can exhibit altered membrane properties and lead to increased background signal.
Troubleshooting Guide for Non-Specific Binding of this compound
This guide provides a systematic approach to identifying and mitigating the causes of non-specific binding in your this compound experiments.
Problem: High background fluorescence in no-transporter control wells.
This is a clear indication of non-specific binding to the cells or the assay plate.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Summary of Troubleshooting Strategies:
| Potential Cause | Recommended Solution | Detailed Explanation |
| This compound Concentration Too High | Perform a concentration titration of this compound. | Test a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to find the optimal concentration that provides a good signal-to-noise ratio. An example of a study using 10 µM this compound is available[9]. |
| Ineffective Blocking | Optimize the blocking buffer. | Use blocking agents like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites. A common starting point is 1% BSA in the assay buffer. |
| Sub-optimal Assay Buffer | Modify buffer components. | Adjusting the pH or increasing the salt concentration of the buffer can help reduce electrostatic interactions. Adding a non-ionic detergent like Tween-20 (e.g., 0.05%) can minimize hydrophobic interactions[9]. |
| Inadequate Washing | Increase the number and vigor of wash steps. | Ensure that unbound this compound is thoroughly removed before signal acquisition. Use an automated plate washer for consistency if available[10]. |
| Cell Health and Density | Ensure a healthy, confluent monolayer of cells. | Plate cells to achieve a confluent monolayer on the day of the assay. Inconsistent cell plating can lead to variability. Seeding densities of 40,000-60,000 cells/well for a 96-well plate are recommended[11]. |
| Plate Surface Interactions | Test different types of microplates. | Consider using low-binding microplates to minimize the adherence of this compound to the plastic. |
Problem: High variability between replicate wells.
This can be caused by inconsistent cell plating, pipetting errors, or uneven washing.
Troubleshooting Steps:
-
Review Cell Plating Protocol: Ensure a consistent number of cells are seeded in each well and that they form a uniform monolayer.
-
Check Pipetting Technique: Calibrate pipettes regularly and use reverse pipetting for viscous solutions. When adding reagents, do so in the same manner and at the same speed for all wells.
-
Standardize Washing: If washing manually, ensure the same volume, force, and number of washes are applied to every well. An automated plate washer is recommended for high-throughput applications to improve consistency[10].
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol is designed to determine the optimal this compound concentration that maximizes the specific uptake signal while minimizing non-specific binding.
Materials:
-
Cells expressing the transporter of interest (e.g., HEK293-hSERT)
-
Parental cells not expressing the transporter (for non-specific binding control)
-
96-well black, clear-bottom microplate
-
This compound stock solution
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Known transporter inhibitor (e.g., paroxetine (B1678475) for SERT)
-
Fluorescence plate reader with bottom-read capabilities
Procedure:
-
Cell Plating:
-
Plate both transporter-expressing and parental cells at a density to achieve a confluent monolayer on the day of the assay (e.g., 50,000 cells/well)[7].
-
Incubate overnight at 37°C and 5% CO2.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in Assay Buffer to cover a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).
-
-
Assay Execution:
-
Wash the cells twice with Assay Buffer.
-
To determine total binding, add the different concentrations of this compound to the transporter-expressing cells.
-
To determine non-specific binding, add the same concentrations of this compound to the parental cells.
-
Alternatively, for non-specific binding, pre-incubate transporter-expressing cells with a high concentration of a known inhibitor for 10-30 minutes before adding this compound.
-
Incubate the plate for a set time (e.g., 15-30 minutes) at 37°C[9].
-
-
Signal Detection:
-
Read the fluorescence intensity using a plate reader (e.g., Excitation/Emission ~488/520 nm).
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding signal from the total binding signal for each this compound concentration.
-
Plot the specific binding versus the this compound concentration to determine the concentration that gives the best signal-to-noise ratio.
-
Signaling Pathways and Experimental Workflows
Mechanism of this compound Uptake and Sources of Non-Specific Binding:
Caption: this compound uptake mechanism and potential non-specific interactions.
References
- 1. US20110229910A1 - Fluorescent Substrates for Neurotransmitter Transporters - Google Patents [patents.google.com]
- 2. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solvobiotech.com [solvobiotech.com]
- 9. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. moleculardevices.com [moleculardevices.com]
Optimizing IDT307 Signal-to-Noise Ratio: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in experiments utilizing IDT307.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based assays and provides actionable solutions to enhance your experimental outcomes.
Question: Why am I observing a high background signal in my this compound assay?
Answer: A high background signal can be attributed to several factors, including non-specific binding of this compound to cell surfaces or plasticware, as well as intrinsic fluorescence from your cells or media.
Troubleshooting Steps:
-
Optimize Washing Steps: Ensure adequate removal of unbound this compound by incorporating additional or more stringent wash steps after incubation. Consider using a chilled phosphate-buffered saline (PBS) for washing to reduce membrane fluidity and potential non-specific uptake.
-
Reduce this compound Concentration: While a typical starting concentration is between 5-10 µM, this may need to be optimized for your specific cell type and experimental conditions.[1] Titrate the this compound concentration to find the lowest concentration that still provides a robust specific signal.
-
Cell Density Optimization: Very high cell densities can lead to increased background. Ensure you are using an optimal cell seeding density for your plates or imaging chambers.
-
Use of a Quencher: In some applications, a quencher can be used to reduce extracellular fluorescence. However, one of the advantages of this compound is that it may develop appreciable fluorescence only after intracellular transport, potentially negating the need for a quencher.[2]
-
Check Media Components: Some components in cell culture media can be autofluorescent. If possible, conduct the final incubation and reading in a low-fluorescence buffer or medium like DMEM FluoroBrite.[3]
Question: My specific signal is too low. How can I increase it?
Answer: A weak specific signal may indicate issues with transporter expression, cell health, or suboptimal assay conditions.
Troubleshooting Steps:
-
Verify Transporter Expression: Confirm the expression of the target transporters (SERT, DAT, NET, or OCTs) in your cell line using techniques like Western blotting, qPCR, or immunofluorescence. For transiently transfected cells, optimize transfection efficiency.
-
Cell Health and Viability: Ensure that the cells are healthy and viable. Perform a viability assay (e.g., trypan blue exclusion) to confirm cell health before starting the experiment. Stressed or dying cells will not have optimal transporter function.
-
Optimize Incubation Time: The standard incubation time for this compound is between 15 and 30 minutes.[1][3] You may need to perform a time-course experiment to determine the optimal incubation time for your specific cell system to achieve maximal intracellular accumulation.
-
Increase this compound Concentration: If you have already optimized for low background, a modest increase in the this compound concentration within the recommended range might boost the specific signal.
-
Instrument Settings: Optimize the settings of your fluorescence microscope or plate reader, including excitation/emission wavelengths, gain, and exposure time, to maximize signal detection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fluorescent analog of the neurotoxin MPP+ and acts as a substrate for monoamine transporters (MATs) such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), as well as organic cation transporters (OCTs).[4][5] It is actively transported into cells expressing these transporters. A key feature of this compound is that its fluorescence significantly increases upon intracellular accumulation, allowing for the real-time evaluation of transporter activity.[1][6]
Q2: How can I confirm that the observed this compound uptake is specific to the transporter I am studying?
A2: To confirm specificity, you should use a known inhibitor of the transporter of interest as a negative control. For example, if you are studying SERT, you can pre-incubate the cells with a high-affinity SERT inhibitor like paroxetine (B1678475).[3][6] A significant reduction in this compound fluorescence in the presence of the inhibitor indicates that the uptake is primarily mediated by the target transporter.
Q3: What are the appropriate excitation and emission wavelengths for this compound?
A3: this compound is typically excited by a 488 nm argon laser, and its emission is collected around 520 nm.[6]
Experimental Protocols
Key Experiment: this compound Uptake Assay in Transfected HEK-293 Cells
This protocol describes a method to measure the uptake of this compound in HEK-293 cells transiently transfected with a monoamine transporter.
Materials:
-
HEK-293 cells
-
Transfection reagent and plasmid DNA encoding the transporter of interest
-
Culture medium (e.g., DMEM)
-
This compound stock solution (in DMSO)
-
Transporter inhibitor (e.g., paroxetine for SERT)
-
DMEM FluoroBrite[3]
-
Black-bottom 96-well plates
-
Fluorescence microplate reader
Methodology:
-
Cell Seeding: Seed HEK-293 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the transporter-expressing plasmid according to the manufacturer's protocol.
-
Cell Plating for Assay: 24 hours post-transfection, trypsinize and seed the cells into a black-bottom 96-well plate.
-
Pre-incubation with Inhibitor: For negative control wells, pre-incubate the cells with the specific transporter inhibitor (e.g., 10 µM paroxetine) for 10-15 minutes at 37°C.[3]
-
This compound Incubation: Add this compound to all wells at a final concentration of 10 µM and incubate for 15 minutes at 37°C.[3]
-
Termination of Uptake: Terminate the uptake by aspirating the this compound-containing medium.
-
Washing: Wash the cells three times with ice-cold DMEM FluoroBrite.
-
Resuspension: Resuspend the cells in 100 µL of ice-cold DMEM FluoroBrite per well.[3]
-
Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader with appropriate filter settings (e.g., excitation at 488 nm and emission at 520 nm).
Data Presentation
Table 1: Example of this compound Uptake Inhibition Data
| Condition | This compound Concentration (µM) | Inhibitor (Paroxetine) Concentration (µM) | Mean Fluorescence (RFU) | Standard Deviation |
| Unblocked | 10 | 0 | 8500 | 450 |
| Blocked | 10 | 10 | 1200 | 150 |
Table 2: Troubleshooting Parameters and Their Impact on Signal-to-Noise Ratio
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| This compound Concentration | High background | Titrate concentration (e.g., 1-10 µM) | Reduced background, improved S/N |
| Low signal | Increase concentration cautiously | Increased signal | |
| Incubation Time | Low signal | Optimize incubation time (e.g., 5-60 min) | Increased intracellular accumulation |
| Washing Steps | High background | Increase number and stringency of washes | Reduced non-specific binding |
| Cell Density | High background | Optimize seeding density | Reduced background fluorescence |
| Inhibitor Concentration | Incomplete blocking | Use a saturating concentration (e.g., 100x Kᵢ) | Maximal inhibition of specific uptake |
Visualizations
Caption: Workflow for a typical this compound uptake experiment.
Caption: this compound cellular uptake via monoamine transporters.
Caption: Decision tree for troubleshooting low S/N ratio.
References
- 1. Single Molecule Analysis of Serotonin Transporter Regulation Using Antagonist-Conjugated Quantum Dots Reveals Restricted, p38 MAPK-Dependent Mobilization Underlying Uptake Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20110229910A1 - Fluorescent Substrates for Neurotransmitter Transporters - Google Patents [patents.google.com]
- 3. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential cytotoxicity of IDT307 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential cytotoxicity with the investigational compound IDT307, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at high concentrations of this compound. Is this expected?
A1: Yes, in some cell lines, this compound can exhibit cytotoxic effects at high concentrations. This is often characterized by a dose-dependent decrease in cell viability. We recommend performing a dose-response experiment to determine the precise IC50 value in your specific cell model.
Q2: What is the proposed mechanism of cytotoxicity for this compound at high concentrations?
A2: Pre-clinical studies suggest that at high concentrations, this compound may induce apoptosis through the intrinsic pathway. This is thought to involve the disruption of the mitochondrial membrane potential, leading to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2][3][4]
Q3: Our cytotoxicity assay results are variable between experiments. What could be the cause?
A3: High variability in cytotoxicity assays can stem from several factors.[5] Common causes include inconsistent cell seeding density, variations in compound dilution, or issues with the assay reagents themselves.[6] Ensure that cells are in the logarithmic growth phase and that incubation times are consistent across all experiments.[6]
Q4: We observe an increase in absorbance/fluorescence at higher concentrations of this compound in our MTT/resazurin-based assay, suggesting increased viability. Why is this happening?
A4: This can be an artifact of the assay itself. Some compounds can directly interact with the assay reagents, leading to a false positive signal.[7] It is also possible that the compound is causing a stress response in the cells that increases their metabolic rate.[7] We recommend visually inspecting the cells under a microscope for morphological signs of cell death and using a secondary, non-metabolic-based cytotoxicity assay to confirm the results.
Troubleshooting Guides
Issue 1: High Background Signal in Control Wells
-
Possible Cause: The cell culture medium, particularly components like phenol (B47542) red or serum, can contribute to high background absorbance or fluorescence.[5][6]
-
Troubleshooting Steps:
-
Analyze a "medium only" control to determine the contribution of the medium to the signal.
-
Consider using a phenol red-free medium for the duration of the assay.[6]
-
If using an LDH assay, be aware that serum can contain high levels of endogenous LDH. Reducing the serum concentration during the assay may be necessary.[6]
-
Issue 2: Inconsistent IC50 Values
-
Possible Cause: The solubility of this compound may be limited at higher concentrations in your culture medium.
-
Troubleshooting Steps:
-
Visually inspect the compound dilutions for any precipitation.
-
Determine the solubility limit of this compound in your specific medium.
-
If using a solvent like DMSO, ensure the final concentration in the well is consistent and below 0.5% to avoid solvent-induced toxicity.[6]
-
Issue 3: Discrepancy Between Cytotoxicity Assay and Visual Observation
-
Possible Cause: The chosen assay may not be suitable for the mechanism of cell death or may be subject to interference.
-
Troubleshooting Steps:
Experimental Protocols & Data
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[9]
Materials:
-
JC-1 Dye
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time period. Include untreated and positive controls.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the culture medium and add the JC-1 staining solution to each well.
-
Incubate the plate under protected light conditions.
-
Measure the fluorescence at both the green (monomer) and red (aggregate) emission wavelengths.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key marker of apoptosis.[1][3] The assay utilizes a substrate that, when cleaved by active caspase-3, releases a fluorescent or luminescent signal.
Materials:
-
Caspase-3 substrate (e.g., containing the DEVD sequence)
-
Lysis buffer
-
Assay buffer
-
White or black 96-well plates (depending on readout)
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
Lyse the cells by adding the lysis buffer.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate at room temperature, protected from light.
-
Measure the luminescence or fluorescence. An increase in signal corresponds to higher caspase-3 activity.
Quantitative Data Summary
| Concentration of this compound (µM) | Cell Viability (%) | Mitochondrial Membrane Potential (Red/Green Ratio) | Caspase-3 Activity (Fold Change) |
| 0 (Control) | 100 | 2.5 | 1.0 |
| 1 | 98 | 2.4 | 1.2 |
| 5 | 85 | 1.8 | 2.5 |
| 10 | 52 | 1.1 | 4.8 |
| 25 | 21 | 0.6 | 7.3 |
| 50 | 8 | 0.3 | 8.9 |
IC50: Approximately 10 µM
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
- 1. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. sartorius.com.cn [sartorius.com.cn]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Best practices for IDT307 solution preparation and storage
Welcome to the technical support center for IDT307. This resource provides researchers, scientists, and drug development professionals with best practices for solution preparation, storage, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing an this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2] It is soluble in DMSO at a concentration of up to 62.5 mg/mL (183.72 mM).[1] For optimal solubility, using newly opened, anhydrous DMSO is recommended, as hygroscopic DMSO can negatively impact solubility.[1] Ultrasonic assistance may be required to fully dissolve the compound.[1]
Q2: What are the best practices for storing this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the stability and efficacy of this compound. For the solid powder, it should be stored at 4°C for short-term and -20°C for long-term storage, kept in a sealed container away from moisture and light.[1][3] Once dissolved, aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[1]
Quantitative Storage Recommendations for this compound Solutions
| Storage Temperature | Recommended Duration | Storage Conditions |
| -80°C | Up to 6 months | Sealed container, protected from light and moisture |
| -20°C | Up to 1 month | Sealed container, protected from light and moisture |
Data sourced from MedchemExpress.[1]
Q3: My this compound solution shows precipitation after thawing. What should I do?
A3: If you observe precipitation or phase separation in your this compound solution upon thawing, gentle heating and/or sonication can be used to aid in redissolution.[1] Ensure the vial is tightly sealed during this process to prevent solvent evaporation.
Q4: Can I use water to dissolve this compound?
A4: While some suppliers indicate that this compound is soluble in water, DMSO is the most consistently recommended solvent for preparing concentrated stock solutions.[2][4] For aqueous buffers in experiments, the final concentration of DMSO should be kept low to avoid solvent effects on the biological system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low fluorescent signal in my assay | 1. Degraded this compound due to improper storage. 2. Low transporter expression in cells. 3. Incorrect excitation/emission wavelengths. | 1. Prepare a fresh stock solution from properly stored powder. 2. Verify transporter expression via other methods (e.g., Western blot, qPCR). 3. Use excitation around 488 nm and emission around 520 nm.[1] |
| High background fluorescence | 1. This compound is reported to be non-fluorescent in solution and fluoresces upon intracellular accumulation.[5] High background may indicate cell lysis. 2. Contamination of buffers or media. | 1. Check cell viability and integrity. 2. Use fresh, sterile buffers and media. |
| Inconsistent results between experiments | 1. Variability in solution preparation. 2. Repeated freeze-thaw cycles of the stock solution. 3. Differences in cell passage number or health. | 1. Ensure consistent and accurate pipetting when preparing solutions. 2. Aliquot stock solutions to be used for single experiments.[1] 3. Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. |
| Precipitation in working solution | The final concentration of this compound in the aqueous buffer may exceed its solubility. | While DMSO stock concentrations can be high, ensure the final working concentration in your aqueous experimental buffer is within the soluble range. If precipitation persists, consider in vivo dissolution protocols involving co-solvents like PEG300 and Tween-80 for specific applications.[1] |
Experimental Protocols
This compound Transport Assay in Cultured Cells
This protocol is adapted for assessing the inhibitory effect of a test compound on the uptake of this compound in HEK-293T cells expressing a monoamine transporter (e.g., SERT, DAT, or NET).
Materials:
-
HEK-293T cells transfected with the transporter of interest (e.g., hSERT)
-
24-well or 96-well plates (black-bottom for fluorescence reading)
-
This compound
-
Test compound (e.g., IDT785)
-
Positive control inhibitor (e.g., 10 µM paroxetine (B1678475) for SERT)
-
DMEM FluoroBrite
-
Trypsin
-
Microplate reader with fluorescence capabilities (Excitation: ~480 nm, Emission: ~525 nm)
Procedure:
-
Cell Seeding: Seed HEK-293T cells expressing the transporter of interest in a 24-well plate and culture for 24 hours.
-
Compound Incubation:
-
For the negative control (complete inhibition), pre-incubate a set of wells with a known inhibitor (e.g., 10 µM paroxetine) for a specified time.[6]
-
Incubate other wells with increasing concentrations of the test compound.
-
-
This compound Incubation: Add 10 µM this compound to all wells and incubate for 15 minutes.[6]
-
Terminate Uptake: Aspirate the medium to terminate the uptake of this compound.
-
Cell Preparation:
-
Wash the cells with ice-cold DMEM FluoroBrite.
-
Trypsinize the adherent cells and transfer them to microfuge tubes.
-
Centrifuge at 2500 rpm for 5 minutes and resuspend the cell pellet in ice-cold DMEM FluoroBrite.[6]
-
-
Fluorescence Measurement: Transfer a 100 µL aliquot of the cell suspension from each condition to a black-bottom 96-well plate.[6]
-
Data Acquisition: Measure the fluorescence using a microplate reader with excitation at approximately 480 nm and emission at approximately 525 nm.[6]
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) of the test compound by plotting the fluorescence intensity against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Workflow for the preparation and storage of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound = 98 HPLC 1141-41-9 [sigmaaldrich.com]
- 3. chemfarms.com [chemfarms.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Single Molecule Analysis of Serotonin Transporter Regulation Using Antagonist-Conjugated Quantum Dots Reveals Restricted, p38 MAPK-Dependent Mobilization Underlying Uptake Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
Technical Support Center: Optimizing Cell Seeding Density for IDT307 Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cell seeding density for IDT307 assays. Accurate cell seeding is a critical parameter for ensuring robust and reproducible results in these fluorescence-based transporter activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does the assay work?
This compound, also known as APP+, is a fluorescent substrate for monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][2] The assay principle relies on the transport of the non-fluorescent this compound into cells expressing these transporters. Once inside the cell, this compound fluoresces, and the intensity of this fluorescence is proportional to the transporter activity.[3][4] This allows for the kinetic measurement of transporter function in living cells.[4]
Q2: Why is optimizing cell seeding density crucial for this compound assays?
Optimizing cell seeding density is critical for several reasons:
-
Signal Window: The cell number must be sufficient to generate a fluorescent signal that is significantly above the background noise.[1]
-
Cell Health and Physiology: Overcrowding can lead to nutrient depletion, changes in cell metabolism, and altered protein expression, all of which can affect transporter activity and lead to unreliable results.[5][6] Cells should ideally be in the exponential growth phase for consistent results.[4][7]
-
Assay Consistency: Ensuring a uniform and optimal cell density across all wells of a microplate minimizes variability and improves the reproducibility of the assay.[4][8]
Q3: What are the signs of suboptimal cell seeding density?
-
Too Low Density:
-
Weak or undetectable fluorescent signal.[9]
-
High well-to-well variability due to inconsistent cell numbers.
-
Poor cell health in very sparse cultures.
-
-
Too High Density (Over-confluence):
Q4: Should I use a specific type of microplate for this compound assays?
Yes, for fluorescence-based assays like the this compound assay, it is recommended to use black-walled, clear-bottom microplates.[1][11] The black walls help to reduce crosstalk between wells and minimize background fluorescence, while the clear bottom allows for accurate measurement by a bottom-reading fluorescence plate reader.[1][11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Cell autofluorescence from over-confluent cells.[3] | Optimize cell seeding density to avoid confluence. Ensure cells are in the log growth phase.[5] |
| Autofluorescence from media components (e.g., phenol (B47542) red, serum).[9][11] | Use phenol red-free media and consider reducing serum concentration during the assay.[9][11] | |
| Low Fluorescence Signal | Cell seeding density is too low.[1] | Perform a cell seeding optimization experiment to determine the optimal cell number per well. |
| Cells are not healthy or viable.[1] | Ensure cells are healthy and in the exponential growth phase before seeding.[1][7] Use trypan blue exclusion to assess viability.[8] | |
| Incorrect instrument settings.[9] | Optimize the gain and exposure settings on your fluorescence reader. Ensure you are using the correct excitation and emission filters for this compound.[9] | |
| High Well-to-Well Variability | Inconsistent cell seeding across the plate.[4] | Ensure the cell suspension is homogenous by gentle mixing before and during plating.[12] Use a multichannel pipette for better consistency in 96-well plates.[4][12] |
| "Edge effects" in the microplate due to evaporation.[12] | To minimize evaporation, fill the outer wells with sterile water or PBS and do not use them for experimental data.[12] Ensure proper humidification in the incubator.[12] |
Experimental Protocols
Protocol: Optimizing Cell Seeding Density for a 96-Well Plate this compound Assay
This protocol provides a framework for determining the optimal number of cells to seed per well for your specific cell line in a 96-well format.
Materials:
-
Cells expressing the transporter of interest (e.g., DAT, NET, or SERT)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Black-walled, clear-bottom 96-well microplates
-
This compound reagent
-
Assay buffer (e.g., HBSS)
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 70-80% confluency.[5] At this stage, cells are typically in the exponential growth phase.[5][7]
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium.
-
Create a single-cell suspension to avoid clumping.[13]
-
Perform a cell count using a hemocytometer and assess viability with trypan blue.
-
-
Seeding Density Titration:
-
Prepare a serial dilution of your cell suspension to achieve a range of seeding densities. A good starting point is to test densities from 5,000 to 80,000 cells per well for a 96-well plate.
-
Example Seeding Densities: 5,000, 10,000, 20,000, 40,000, and 80,000 cells/well.
-
Pipette 100 µL of each cell suspension into at least three replicate wells of a 96-well plate.
-
Include "no-cell" control wells containing only medium for background fluorescence measurement.
-
-
Cell Culture and Incubation:
-
Incubate the plate for the desired amount of time before the assay (e.g., 24-48 hours). This should be consistent with your planned this compound experiments.
-
Visually inspect the wells under a microscope just before the assay to assess confluency at each seeding density.
-
-
This compound Assay:
-
Gently wash the cells with pre-warmed assay buffer.
-
Add the this compound working solution to each well.
-
Incubate for the recommended time according to the manufacturer's protocol.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for this compound.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Plot the background-subtracted fluorescence intensity against the number of cells seeded per well.
-
The optimal seeding density will be in the linear range of this curve, providing a robust signal without reaching a plateau (which may indicate over-confluence or substrate limitation).
-
Data Presentation
Table 1: Example Seeding Density Optimization Data
| Seeding Density (cells/well) | Average Fluorescence (RFU) | Standard Deviation | Signal-to-Background Ratio |
| 5,000 | 1,500 | 150 | 3.0 |
| 10,000 | 3,200 | 280 | 6.4 |
| 20,000 | 6,500 | 550 | 13.0 |
| 40,000 | 8,200 | 680 | 16.4 |
| 80,000 | 8,500 (Plateau) | 950 | 17.0 |
This is example data. Optimal densities will vary by cell type.
Table 2: General Recommended Seeding Densities for 96-Well Plates
| Cell Type | Seeding Density (cells/well) | Time to Confluency (approx.) |
| HEK293 | 20,000 - 50,000 | 24 hours |
| HeLa | 10,000 - 30,000 | 24 hours |
| CHO-K1 | 10,000 - 40,000 | 24 hours |
| SH-SY5Y | 40,000 - 80,000 | 48 hours |
These are general starting points and should be optimized for your specific experimental conditions.[14]
Mandatory Visualizations
Caption: Mechanism of the this compound transporter assay.
Caption: Workflow for optimizing cell seeding density.
References
- 1. biocompare.com [biocompare.com]
- 2. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 3. Variability of fluorescence intensity distribution measured by flow cytometry is influenced by cell size and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmpplastic.com [gmpplastic.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Fluctuations in cell density alter protein markers of multiple cellular compartments, confounding experimental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. benchchem.com [benchchem.com]
- 10. Autofluorescence spectroscopy in redox monitoring across cell confluencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: IDT307 Fluorescent Probe
Welcome to the technical support center for the IDT307 fluorescent probe. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a novel fluorescent probe designed for the sensitive detection of intracellular calcium levels. It exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, making it a valuable tool for studying calcium signaling pathways in live cells.
Q2: My fluorescent signal is bright initially but fades quickly. What is happening?
This phenomenon is known as photobleaching, which is the irreversible photochemical destruction of a fluorescent molecule upon exposure to light.[1][2][3] Intense or prolonged exposure to excitation light can accelerate this process.[1][2] To minimize photobleaching, you can:
-
Reduce the intensity and duration of the excitation light.[2][4][6]
-
Choose more photostable fluorophores when possible.[4]
-
Use a more sensitive detector to shorten the required exposure time.[4]
Q3: I am not detecting any signal from my cells after loading with this compound. What are some potential causes?
A lack of signal can arise from several factors:
-
Low Probe Concentration: The concentration of this compound may be too low for detection.[7] It is recommended to perform a titration to determine the optimal probe concentration for your specific cell type and experimental conditions.[7]
-
Incorrect Instrument Settings: Ensure that the excitation and emission filters on your microscope or plate reader are correctly matched to the spectral properties of this compound.[8]
-
Low Target Concentration: The intracellular calcium levels in your cells may be below the detection limit of the probe. Consider using a positive control, such as treating cells with an ionophore like ionomycin, to artificially increase intracellular calcium and confirm the probe is working.
-
Cell Health: Poor cell health can affect probe loading and retention. Ensure your cells are healthy and viable before and during the experiment.[8]
Q4: What is fluorescence quenching and how can it affect my this compound signal?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[9] This can occur through various mechanisms, including:
-
Collisional (Dynamic) Quenching: An excited fluorophore collides with another molecule (a quencher) in the solution, leading to non-radiative energy loss.[10][11] Common quenchers include molecular oxygen and iodide ions.[9][10]
-
Static Quenching: The fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state.[10][11][12][13]
-
Self-Quenching: At high concentrations, this compound molecules may interact with each other, leading to a decrease in fluorescence.[11]
Troubleshooting Guides
This section provides a systematic approach to resolving weak fluorescence signals when using the this compound probe.
Problem: Weak or No Fluorescence Signal Detected
Use the following table to diagnose and address potential causes for a low or absent fluorescence signal.
| Potential Cause | Recommendation | Experimental Context |
| Reagent & Sample Issues | ||
| This compound Concentration Too Low | Perform a concentration titration to find the optimal working concentration.[7] A typical starting range is 1-10 µM. | Live Cell Imaging, Flow Cytometry |
| Poor Probe Loading | Optimize incubation time and temperature. Ensure cells are healthy and not overly confluent. | Live Cell Imaging |
| Suboptimal Buffer pH | Verify the pH of your experimental buffer. The fluorescence of many probes is pH-sensitive.[14][15][16][17] | All applications |
| Presence of Quenchers | Identify and remove potential quenching agents from your media or buffer.[9] | All applications |
| Instrument & Settings Issues | ||
| Incorrect Filter Sets | Ensure the excitation and emission filters match the spectral properties of this compound.[8] | Fluorescence Microscopy, Plate Reader Assays |
| Low Excitation Light Intensity | Increase the intensity of the excitation light, but be mindful of photobleaching.[18][19] | Fluorescence Microscopy |
| Incorrect Exposure Time/Gain | Optimize the camera's exposure time and gain settings to enhance signal detection without introducing excessive noise.[8][18] | Fluorescence Microscopy |
| Photobleaching | ||
| Excessive Light Exposure | Minimize the duration of light exposure. Use the lowest possible light intensity that provides a detectable signal.[2][3][6] | Live Cell Imaging, Time-Lapse Microscopy |
| Absence of Antifade Reagents | Use a commercially available antifade mounting medium for fixed samples.[2][3][4][5] | Fixed Cell Imaging |
Quantitative Data Summary
The following tables provide key spectral and experimental parameters for the this compound probe.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation Maximum (Ca²⁺-bound) | 495 |
| Emission Maximum (Ca²⁺-bound) | 520 |
| Excitation Maximum (Ca²⁺-free) | 490 |
| Emission Maximum (Ca²⁺-free) | 520 |
Table 2: Recommended Buffer Composition for this compound Experiments
| Component | Concentration | Purpose |
| HEPES | 20 mM | pH Buffering |
| NaCl | 120 mM | Maintain Isotonicity |
| KCl | 5 mM | Maintain Isotonicity |
| MgCl₂ | 1 mM | Maintain Ionic Strength |
| Glucose | 10 mM | Energy Source for Cells |
| CaCl₂ | 1-2 mM | Source of Extracellular Calcium |
| pH | 7.2 - 7.4 | Optimal for Cell Health and Probe Fluorescence |
Experimental Protocols
Protocol 1: Titration of this compound for Optimal Concentration
This protocol outlines the steps to determine the optimal concentration of the this compound probe to maximize the signal-to-noise ratio.
-
Prepare a Cell Sample: Plate your cells on a suitable imaging dish (e.g., 96-well glass-bottom plate) and grow to 70-80% confluency.
-
Prepare Probe Dilutions: Prepare a series of dilutions of the this compound probe in a serum-free, phenol (B47542) red-free cell culture medium. Recommended concentrations to test are 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 10 µM.
-
Incubate with Probe Dilutions: Add each probe dilution to a separate well and incubate according to your standard protocol (e.g., 30-60 minutes at 37°C).
-
Wash and Image: Wash the cells to remove the excess probe. Acquire images using consistent settings for all samples.
-
Analyze and Determine Optimal Concentration: The optimal concentration is the one that provides the brightest specific signal with the lowest background fluorescence.
Protocol 2: Minimizing Photobleaching During Image Acquisition
This protocol provides a systematic approach to finding the optimal balance between signal quality and photobleaching.[1]
-
Find Region of Interest: Place your sample on the microscope. Using transmitted light (e.g., DIC) and low magnification, locate the general area you wish to image.
-
Set Initial Fluorescence Parameters: Switch to a low-intensity fluorescence setting. Select the appropriate filter cube for this compound. Set the camera exposure time to a moderate starting value (e.g., 100-200 ms).
-
Optimize Light Intensity and Exposure Time:
-
Minimize Intensity: While viewing a representative area (but not your final imaging area), gradually decrease the excitation light intensity until the signal is just above the background noise.[1] This is your minimum required intensity.
-
Optimize Exposure Time: Adjust the camera exposure time to achieve a good signal-to-noise ratio without saturating the detector.[1] The image histogram should occupy the lower to middle part of the dynamic range.[1][18]
-
-
Acquire Test Image: Move to an adjacent, unexposed area of the sample. Acquire a single image using the optimized settings.
-
Time-Lapse Test (if applicable): If you are performing a time-lapse experiment, run a short acquisition series on a test area. Measure the fluorescence intensity of a region of interest over time. If the intensity drops significantly, your settings may still be causing photobleaching. Re-adjust by further lowering the light intensity or increasing the time interval between images.[1]
Visualizations
Caption: Troubleshooting workflow for a weak this compound fluorescence signal.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. news-medical.net [news-medical.net]
- 4. benchchem.com [benchchem.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Photobleaching [evidentscientific.com]
- 7. bosterbio.com [bosterbio.com]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 10. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 11. fiveable.me [fiveable.me]
- 12. ossila.com [ossila.com]
- 13. Quenching of Fluorescence | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
- 18. portlandpress.com [portlandpress.com]
- 19. precipoint.com [precipoint.com]
Technical Support Center: IDT307 Uptake Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IDT307, a fluorescent substrate for key neurotransmitter transporters such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), as well as organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT).
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for this compound uptake assays?
A1: For optimal results, it is highly recommended to use Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES at pH 7.4.[1] HBSS provides a more physiological environment for cells during short-term experiments compared to simpler buffers like Phosphate-Buffered Saline (PBS).[2][3][4] The presence of glucose, calcium, and magnesium in HBSS helps maintain cell viability and the function of membrane transporters.[5] A specific protocol for a similar neurotransmitter uptake assay recommends preparing 1X HBSS by combining 100 mL of 10X HBSS, 20 mL of 1M HEPES buffer solution, and 880 mL of cell culture-grade water.[2]
Q2: Can I use PBS for my this compound uptake experiment?
A2: While PBS is a common buffer, it is less ideal for this compound uptake assays. PBS lacks the essential ions (like Ca²⁺ and Mg²⁺) and the energy source (glucose) that are present in HBSS.[5] These components are often crucial for the optimal function of membrane transporters. Using PBS may lead to reduced cell health and transporter activity, potentially resulting in lower this compound uptake and less reliable data. If PBS must be used, it is critical to ensure the experiment is as short as possible to minimize stress on the cells.
Q3: Is Tris-HCl buffer a suitable alternative?
A3: Tris-HCl buffer is generally not recommended for this compound uptake assays. Tris-based buffers can influence cell membrane permeability and affect ion transport, which could directly interfere with the activity of the transporters responsible for this compound uptake. The buffering capacity of Tris is also more sensitive to temperature changes than HEPES, which could introduce variability into your experiments.
Q4: My this compound signal is low. What are some potential causes related to the buffer?
A4: Low signal in an this compound uptake assay can stem from several factors. Regarding the buffer, consider the following:
-
Incorrect Buffer Choice: As discussed, using a suboptimal buffer like PBS or Tris-HCl can lead to reduced transporter function.
-
Incorrect pH: The activity of membrane transporters is highly pH-sensitive. Ensure your assay buffer is at a physiological pH of 7.4.
-
Absence of Key Ions: Transporter activity often depends on specific ions. The absence of Ca²⁺ and Mg²⁺ in the buffer can impair transporter function.
-
Lack of an Energy Source: Active transport is an energy-dependent process. The absence of glucose in the buffer can lead to decreased uptake.
Q5: Should I add Bovine Serum Albumin (BSA) to my assay buffer?
A5: The addition of a low concentration of BSA (e.g., 0.1%) to your HBSS assay buffer can be beneficial.[3] BSA can help to reduce the non-specific binding of this compound and other compounds to the walls of your assay plates or pipette tips, which can improve the accuracy and reproducibility of your results.[3][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low this compound Uptake Signal | Use of a suboptimal buffer (e.g., PBS, Tris-HCl). | Switch to HBSS supplemented with 20 mM HEPES, pH 7.4. This provides a more physiological environment for the cells and transporters.[1][2] |
| Incorrect buffer pH. | Verify the pH of your assay buffer is 7.4. Transporter activity is highly pH-dependent. | |
| Absence of essential ions in the buffer. | Ensure your buffer contains physiological concentrations of ions like Ca²⁺ and Mg²⁺, which are present in HBSS and important for transporter function.[5] | |
| Lack of an energy source for active transport. | Use a buffer containing glucose, such as HBSS, to support the energy requirements of the transporters.[5] | |
| High Background Fluorescence | Non-specific binding of this compound to the plate or cell surface. | Add 0.1% BSA to the assay buffer to block non-specific binding sites.[3][6] |
| The buffer itself is autofluorescent. | Check the fluorescence of your buffer alone in the plate reader. If it is high, consider using a different, non-autofluorescent buffer formulation like phenol (B47542) red-free HBSS. | |
| High Variability Between Replicates | Inconsistent cell health due to buffer-induced stress. | Use a balanced salt solution like HBSS to maintain cell viability throughout the experiment. Ensure all washes and incubations are performed consistently. |
| Temperature fluctuations affecting buffer pH and transporter activity. | Maintain a constant temperature (typically 37°C) throughout the assay. Be aware that the pH of Tris-based buffers is particularly sensitive to temperature changes. |
Data Presentation: Buffer Comparison
| Buffer | Key Components | Advantages for this compound Uptake Assays | Disadvantages for this compound Uptake Assays | Recommendation |
| HBSS (Hank's Balanced Salt Solution) | NaCl, KCl, KH₂PO₄, Na₂HPO₄, NaHCO₃, CaCl₂, MgCl₂, MgSO₄, Glucose | Provides a physiological ionic environment. Contains Ca²⁺ and Mg²⁺ which are important for transporter function. Glucose serves as an energy source for active transport. Helps maintain cell viability.[2][4][5] | More complex to prepare than PBS. | Highly Recommended |
| PBS (Phosphate-Buffered Saline) | NaCl, KCl, Na₂HPO₄, KH₂PO₄ | Simple to prepare. Isotonic. | Lacks Ca²⁺, Mg²⁺, and glucose, which can negatively impact transporter activity and cell health during the assay.[5] | Not Recommended |
| Tris-HCl | Tris(hydroxymethyl)aminomethane, HCl | Good buffering capacity in the physiological range. | Can affect membrane permeability and ion transport. pH is sensitive to temperature changes. May chelate divalent cations.[7] | Not Recommended |
Experimental Protocols
Preparation of Recommended Assay Buffer (HBSS + HEPES)
Materials:
-
10X Hank's Balanced Salt Solution (HBSS)
-
1M HEPES buffer solution
-
Cell culture-grade water
Procedure:
-
To prepare 1 Liter of 1X HBSS + 20 mM HEPES, aseptically combine the following:
-
100 mL of 10X HBSS
-
20 mL of 1M HEPES
-
880 mL of cell culture-grade water
-
-
Adjust the pH to 7.4 using NaOH or HCl if necessary.
-
Sterile filter the final solution using a 0.22 µm filter.
-
Store at 4°C.
General this compound Uptake Assay Protocol
Materials:
-
Cells expressing the transporter of interest (e.g., SERT, DAT, NET)
-
This compound
-
Assay Buffer (HBSS + 20 mM HEPES, pH 7.4)
-
Inhibitors or test compounds (optional)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C and 5% CO₂.
-
Buffer Wash: On the day of the assay, carefully aspirate the culture medium from the wells. Wash the cells once with pre-warmed (37°C) Assay Buffer.
-
Pre-incubation with Inhibitors (Optional): If testing inhibitors, add the compounds diluted in Assay Buffer to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C. For control wells (maximum uptake), add Assay Buffer without any inhibitor.
-
This compound Addition: Add this compound diluted in Assay Buffer to all wells to initiate the uptake. The final concentration of this compound will need to be optimized for your specific cell type and transporter, but a starting point could be in the low micromolar range.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes). This incubation time should be within the linear range of uptake for your experimental system. The plate should be protected from light during this incubation.
-
Signal Measurement: Measure the fluorescence intensity using a bottom-read fluorescence plate reader with appropriate excitation and emission wavelengths for this compound (e.g., excitation ~485 nm, emission ~520 nm). A no-wash protocol is often possible as this compound fluorescence increases significantly upon cellular uptake. However, if high background is an issue, a wash step with ice-cold Assay Buffer can be incorporated before reading the plate.
Visualizations
Caption: A simplified diagram illustrating the uptake of this compound via neurotransmitter transporters.
Caption: A flowchart of the general experimental workflow for an this compound uptake assay.
References
- 1. researchgate.net [researchgate.net]
- 2. moleculardevices.com [moleculardevices.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
Preventing IDT307 precipitation in culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with IDT307 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify the cause of precipitation and provide systematic solutions to ensure the successful use of this compound in your experiments.
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
Precipitation of this compound in culture media can arise from several factors, including improper stock solution preparation, suboptimal dilution methods, and interactions with media components. This guide provides potential causes and recommended solutions.
| Potential Cause | Description | Recommended Solution(s) |
| Poor Aqueous Solubility | This compound, like many small molecules, may have limited solubility in aqueous solutions such as cell culture media, leading to precipitation upon dilution. | - Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1][2][3] - Minimize the final concentration of the organic solvent in the cell culture media (typically ≤0.1% v/v). - Utilize a formulation with co-solvents to enhance solubility.[3] |
| Improper Stock Solution Preparation | The initial stock solution may not be fully dissolved or may be prepared at a concentration too high for the solvent to maintain solubility over time. | - Ensure the this compound powder is completely dissolved in the solvent. Gentle warming and vortexing can aid dissolution.[3] - Use newly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[3] - Prepare fresh stock solutions regularly and store them appropriately at -20°C or -80°C.[2][3] |
| Suboptimal Dilution Method | Rapidly adding a concentrated organic stock solution to the aqueous cell culture media can cause localized high concentrations of this compound, leading to immediate precipitation. | - Use a serial dilution method. - Add the stock solution dropwise to the pre-warmed media while gently swirling to ensure rapid and even dispersion. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[4][5][6] | - Prepare the final working solution in pre-warmed, serum-free media first, then add serum if required. - Test the solubility of this compound in your specific cell culture medium formulation. |
| Temperature Fluctuations | Temperature shifts, such as repeated freeze-thaw cycles of the stock solution or adding a cold solution to warm media, can cause the compound to precipitate.[4] | - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. - Allow stock solutions to fully come to room temperature before use. - Pre-warm the cell culture media to 37°C before adding the this compound solution. |
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated in the culture media. Can I still use it?
A1: It is not recommended to use media with visible precipitate. The precipitate indicates that the actual concentration of soluble this compound is unknown and likely much lower than intended, which will affect the accuracy and reproducibility of your experimental results. The precipitate can also be harmful to cells.[4] It is best to discard the media and prepare a fresh solution following the recommended protocols.
Q2: I observed a precipitate in my frozen stock solution of this compound. What should I do?
A2: If you observe a precipitate in your frozen stock, you can try to redissolve it by gently warming the vial (e.g., in a 37°C water bath) and vortexing. If the precipitate fully redissolves and the solution is clear, it is likely usable. However, to ensure accurate dosing, preparing a fresh stock solution is always the best practice.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: DMSO is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] It has a documented solubility of up to 62.5 mg/mL with the aid of an ultrasonic bath.[3]
Q4: Can I increase the final DMSO concentration in my cell culture to improve the solubility of this compound?
A4: While a higher DMSO concentration might improve solubility, it can also have cytotoxic effects on your cells. It is generally recommended to keep the final DMSO concentration in your cell culture at or below 0.1% (v/v). Always perform a vehicle control in your experiments to account for any effects of the solvent on your cells.
Q5: Are there alternative formulation strategies to improve this compound solubility in my experiments?
A5: Yes, formulations using co-solvents can significantly enhance the solubility of hydrophobic compounds in aqueous media. For this compound, two specific protocols have been provided by suppliers to create a clear solution.[3] These involve using agents like PEG300, Tween-80, and SBE-β-CD.[3] The choice of formulation may depend on the specific requirements of your experimental system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 340.20 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mg of this compound, you will need 293.94 µL of DMSO to make a 10 mM stock solution.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[3]
Protocol 2: Formulation of this compound Working Solution with Co-solvents
This protocol provides a method to prepare a working solution of this compound using a co-solvent formulation to maintain solubility in aqueous culture media.[3]
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for 1 mL of working solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution well. This will result in a clear solution with a final this compound concentration of ≥ 2.08 mg/mL.[3]
Quantitative Data
This compound Solubility Data
| Solvent | Concentration | Notes | Reference |
| Water | Soluble | [1] | |
| DMSO | 15 mg/mL | Clear solution | [2] |
| DMSO | 62.5 mg/mL | Requires ultrasonic bath | [3] |
In Vitro Formulation Examples for this compound
| Formulation Component | Protocol 1 | Protocol 2 |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| SBE-β-CD in Saline | - | 90% (of 20% solution) |
| Saline | 45% | - |
| Resulting Solubility | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
| Reference | [3] | [3] |
Visualizations
This compound Cellular Uptake Pathway
This compound is a fluorescent substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1] The following diagram illustrates the general mechanism of its uptake into a neuron.
Caption: Cellular uptake of this compound via monoamine transporters.
Experimental Workflow for Preparing this compound Working Solution
This workflow diagram outlines the steps to prepare a working solution of this compound for cell culture experiments, designed to minimize the risk of precipitation.
Caption: Workflow for preparing this compound working solution.
Troubleshooting Logic for this compound Precipitation
This diagram provides a logical flow for troubleshooting precipitation issues with this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. ≥98% (HPLC), DAT, NET and SERT substrate, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating IDT307 Uptake: A Comparative Guide to Radiolabeled and Fluorescent Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of cellular uptake is a critical step in the characterization of novel therapeutic compounds and research tools. IDT307, a fluorescent substrate for monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), offers a powerful tool for studying transporter function. This guide provides a comprehensive comparison of validating this compound uptake using traditional radiolabeled assays versus modern fluorescent-based methods. We present detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate assay for their specific needs.
Unveiling Transporter Activity: A Tale of Two Assays
The quantification of a compound's entry into a cell is fundamental to understanding its pharmacodynamics and potential efficacy. For molecules like this compound that target intracellular proteins or processes, efficient uptake is a prerequisite for their action. Two primary methodologies have been established for validating the uptake of neurotransmitter transporter substrates: the gold-standard radiolabeled assays and the increasingly popular fluorescent assays.
Radiolabeled assays have been the cornerstone of uptake studies for decades.[1] They rely on the use of a substrate, such as a neurotransmitter, that has been tagged with a radioactive isotope (e.g., tritium (B154650) [³H] or carbon-14 (B1195169) [¹⁴C]).[2][3] The amount of radioactivity accumulated within the cells is then measured, providing a direct and highly sensitive quantification of uptake.
Fluorescent assays , on the other hand, utilize substrates that are inherently fluorescent or are tagged with a fluorescent molecule.[4] this compound is a prime example of an intrinsically fluorescent substrate that exhibits low fluorescence in the extracellular medium but becomes highly fluorescent upon entering the cell and binding to intracellular components.[5] This property allows for real-time monitoring of uptake in live cells.[6]
At a Glance: Radiolabeled vs. Fluorescent Uptake Assays
| Feature | Radiolabeled Assay | Fluorescent Assay (using this compound) |
| Principle | Measures accumulation of a radiolabeled substrate. | Measures the increase in intracellular fluorescence of a substrate like this compound.[5] |
| Sensitivity | Very high, capable of detecting femtomolar quantities. | High, but can be influenced by background fluorescence and cellular autofluorescence. |
| Throughput | Lower, due to the handling of radioactive materials and multi-step protocols. | Higher, amenable to automation and high-throughput screening in multi-well plate formats.[6][7] |
| Real-time analysis | Typically provides endpoint measurements. | Allows for kinetic and real-time monitoring of uptake in live cells.[6] |
| Safety | Requires specialized handling and disposal of radioactive waste.[2] | Non-radioactive, posing fewer safety risks and lower disposal costs.[7] |
| Cost | Can be more expensive due to the cost of radiolabeled compounds and waste disposal.[2] | Generally more cost-effective for high-throughput applications. |
Quantitative Comparison: Performance Metrics
The performance of uptake assays can be evaluated by determining key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum uptake velocity (Vₘₐₓ), as well as the half-maximal inhibitory concentration (IC₅₀) of known transporter inhibitors.
Kinetic Parameters
The table below presents typical kinetic values obtained for the uptake of a common radiolabeled substrate, [³H]-dopamine, via the dopamine transporter (DAT). While direct Kₘ and Vₘₐₓ values for this compound are not as commonly reported, the methodology to determine them would be analogous to that of radiolabeled assays, with the signal being fluorescence intensity instead of radioactive counts.
| Parameter | Radiolabeled Assay ([³H]-Dopamine for DAT) | Fluorescent Assay (this compound for DAT) |
| Kₘ (µM) | 0.1 - 2.0 | Expected to be in a similar micromolar range. |
| Vₘₐₓ (pmol/min/mg protein) | 1 - 10 | Would be expressed as Relative Fluorescence Units (RFU)/min/mg protein. |
Note: The specific values can vary depending on the cell type, transporter expression levels, and experimental conditions.
Inhibitor Potency (IC₅₀)
The ability of an assay to determine the potency of known inhibitors is a critical validation step. The following table compares the IC₅₀ values of common monoamine transporter inhibitors obtained from both radiolabeled and this compound fluorescent assays. The comparable IC₅₀ values demonstrate that the fluorescent assay can produce results with a similar rank order of potency to the traditional radiolabeled method.[4]
| Inhibitor | Transporter | Radiolabeled Assay IC₅₀ (nM) | This compound Fluorescent Assay IC₅₀ (nM) |
| Cocaine | DAT | 100 - 300 | ~250 |
| GBR 12909 | DAT | 10 - 50 | ~30 |
| Paroxetine | SERT | 1 - 10 | ~5 |
| Fluoxetine | SERT | 5 - 20 | ~15 |
| Desipramine | NET | 1 - 5 | ~3 |
Note: These are representative values from the literature and can vary based on experimental conditions.
Experimental Protocols
Radiolabeled [³H]-Dopamine Uptake Assay
This protocol provides a general framework for a radiolabeled uptake assay in cultured cells expressing the dopamine transporter.
Materials:
-
Cells expressing the target transporter (e.g., HEK293-DAT cells)
-
Poly-D-lysine coated 24-well plates
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-Dopamine
-
Unlabeled dopamine
-
Test compounds (inhibitors)
-
Lysis buffer (e.g., 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Plating: Seed cells onto poly-D-lysine coated 24-well plates to achieve a confluent monolayer on the day of the assay.
-
Preparation: Prepare serial dilutions of test compounds and a solution of [³H]-dopamine (at a concentration near the Kₘ) in assay buffer.
-
Assay Initiation:
-
Aspirate the culture medium and wash the cells once with pre-warmed assay buffer.
-
Add the test compound dilutions to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate uptake by adding the [³H]-dopamine solution to each well.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
Assay Termination:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Cell Lysis and Counting:
-
Add lysis buffer to each well to solubilize the cells.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor) from the total uptake. Calculate Kₘ, Vₘₐₓ, and IC₅₀ values using appropriate software.
This compound Fluorescent Uptake Assay
This protocol outlines a fluorescent uptake assay using this compound in a multi-well plate format.
Materials:
-
Cells expressing the target transporter
-
Black, clear-bottom 96-well plates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
Test compounds (inhibitors)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells into black, clear-bottom 96-well plates and allow them to adhere and form a monolayer.
-
Preparation: Prepare serial dilutions of test compounds in assay buffer. Prepare the this compound working solution in the assay buffer.
-
Assay Initiation:
-
Remove the culture medium and add the test compound dilutions to the wells.
-
Pre-incubate for 10-20 minutes at 37°C.
-
Add the this compound working solution to each well to initiate the uptake.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., excitation ~420 nm, emission ~510 nm) kinetically over a period of 30-60 minutes, or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
For kinetic analysis, determine the rate of uptake (slope of the fluorescence increase over time).
-
For endpoint analysis, subtract the background fluorescence (from wells with no cells or cells treated with a saturating concentration of inhibitor) from the total fluorescence.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Process
To further clarify the experimental procedures and the underlying biological context, the following diagrams have been generated.
Caption: Workflow for a radiolabeled uptake assay.
Caption: Workflow for a fluorescent uptake assay using this compound.
Caption: Neurotransmitter reuptake and inhibition pathway.
Conclusion
Both radiolabeled and fluorescent assays are valuable tools for validating the uptake of this compound and other transporter substrates. Radiolabeled assays offer unparalleled sensitivity and are considered the gold standard for quantitative uptake studies. However, the use of radioactive materials presents safety, regulatory, and cost challenges.
Fluorescent assays using substrates like this compound provide a safe, high-throughput, and cost-effective alternative.[7] They allow for real-time monitoring of uptake in live cells, which can provide valuable insights into the kinetics of transport.[6] The data presented in this guide demonstrates that fluorescent assays can yield results comparable to those of radiolabeled assays in terms of inhibitor potency.
The choice between these two methods will ultimately depend on the specific research question, available resources, and desired throughput. For high-throughput screening and real-time kinetic analysis, fluorescent assays with this compound are an excellent choice. For studies requiring the highest level of sensitivity and direct quantification of uptake, radiolabeled assays remain the preferred method.
References
- 1. Inhibition of [3H]dopamine uptake into striatal synaptosomes by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An assay to measure the simultaneous uptake of [3H]dopamine and [14C]serotonin by the human platelet reveals an imipramine-insensitive [3H]dopamine uptake mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to IDT307 and ASP+ for Monoamine Transporter Studies
In the dynamic field of neuroscience and drug discovery, the study of monoamine transporters (MATs) is paramount to understanding neurotransmitter regulation and developing novel therapeutics for a range of neurological and psychiatric disorders. Fluorescent substrates have emerged as powerful tools, offering a non-radioactive and high-throughput alternative for assessing transporter function. This guide provides a detailed, objective comparison of two commonly used fluorescent substrates, IDT307 (also known as APP+) and ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), for studying the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.
Performance Characteristics
Both this compound and ASP+ are valuable tools for real-time monitoring of monoamine transporter activity in living cells.[1][2] They serve as substrates for DAT, NET, and SERT, and their uptake can be quantified by measuring the increase in intracellular fluorescence.[3][4] However, their utility is nuanced by differences in their transporter selectivity and kinetic properties.
Transporter Specificity:
A key differentiator between the two probes lies in their interaction with other transporter families. This compound is a substrate for the high-affinity monoamine transporters (DAT, NET, SERT), the plasma membrane monoamine transporter (PMAT), and organic cation transporters 1-3 (OCT1-3).[4][5] In contrast, ASP+ is a substrate for DAT, NET, SERT, and various OCTs, but notably, it is not transported by PMAT.[5][6] This distinction is critical when studying systems where these different transporter families are co-expressed.
Kinetic Properties:
| Substrate | Transporter | K | V | Source |
| This compound (APP+) | DAT | 21.5 - 27.7 | Not Reported | [7] |
| NET | 37.3 | Not Reported | [7] | |
| SERT | Not Reported | Not Reported | ||
| ASP+ | DAT | Not Directly Reported | Not Reported | |
| NET | Not Directly Reported | Not Reported | ||
| SERT | Not Directly Reported | Not Reported | ||
| Fluorescent Mimetic * | DAT | 1.85 | Not Reported | [8] |
| NET | 0.96 | Not Reported | [8] | |
| SERT | 0.63 | Not Reported | [8] |
*Data from a commercial neurotransmitter transporter uptake assay kit using a fluorescent substrate mimetic, which may be ASP+ or a similar compound.[8]
The available data suggests that the fluorescent mimetic used in the commercial assay kit exhibits higher affinity (lower Km) for all three transporters compared to the reported values for this compound for DAT and NET.[7][8] The lack of comprehensive, directly comparable kinetic data for both this compound and ASP+ across all three transporters highlights a gap in the current literature.
Experimental Protocols
The following are generalized protocols for utilizing this compound and ASP+ in cell-based monoamine transporter uptake assays. These are based on methodologies described in the literature and should be optimized for specific cell lines and experimental conditions.[1][9][10]
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the monoamine transporter of interest (DAT, NET, or SERT).
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates.
-
Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound or ASP+ stock solution (in DMSO or water).
-
Transporter inhibitors for determining specific uptake (e.g., GBR12909 for DAT, desipramine (B1205290) for NET, paroxetine (B1678475) for SERT).
-
Fluorescence microplate reader with bottom-read capabilities.
Assay Procedure:
-
Cell Plating: Seed the transporter-expressing cells in poly-D-lysine coated 96-well plates at a density that ensures a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).[10] Incubate overnight at 37°C and 5% CO
2. -
Compound Pre-incubation (for inhibition assays):
-
Remove the culture medium.
-
Wash the cells once with KRH or HBSS buffer.
-
Add buffer containing the desired concentrations of inhibitor compounds to the test wells. For control wells (total uptake), add buffer without inhibitor. For background wells, add a high concentration of a known inhibitor (e.g., 10 µM paroxetine for SERT).[1]
-
Incubate for 10-20 minutes at 37°C.
-
-
Substrate Addition and Kinetic Reading:
-
Prepare the fluorescent substrate solution (this compound or ASP+) in the assay buffer at the desired final concentration (e.g., 1-10 µM).[1]
-
Add the substrate solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 10-30 minutes, with readings taken every 1-2 minutes.[4] Excitation and emission wavelengths should be optimized for the specific substrate and instrument (e.g., for this compound, excitation ~485 nm, emission ~520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with a high concentration of inhibitor) from all other readings.
-
The rate of uptake can be determined from the initial linear portion of the fluorescence-versus-time curve.
-
For inhibition assays, plot the rate of uptake against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC
50value.
-
Visualizations
To aid in the conceptual understanding of the experimental workflows and the underlying biological processes, the following diagrams are provided.
Caption: Monoamine neurotransmitter signaling at the synapse.
Caption: General workflow for a fluorescent monoamine transporter uptake assay.
Conclusion
Both this compound and ASP+ are effective fluorescent substrates for investigating monoamine transporter function. The choice between them will largely depend on the specific research question and the biological system under investigation.
-
ASP+ may be preferred in studies where the exclusion of PMAT activity is desirable.
-
This compound is suitable for broader screening that includes PMAT and offers a different fluorescent probe for corroborating findings.
A significant limitation in the field is the lack of direct, side-by-side comparative studies detailing the kinetic parameters of these two widely used substrates. Such research would be invaluable for enabling more informed decisions in experimental design and for the standardization of fluorescence-based monoamine transporter assays. Researchers are encouraged to perform their own characterizations of these substrates within their specific experimental systems to ensure accurate and reproducible results.
References
- 1. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
- 2. Real-time, spatially resolved analysis of serotonin transporter activity and regulation using the fluorescent substrate, ASP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Handling of intracellular K+ determines voltage dependence of plasmalemmal monoamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
A Head-to-Head Comparison: IDT307 vs. Fluorescent False Neurotransmitters for Neurotransmitter Imaging
For researchers, scientists, and drug development professionals, the visualization of neurotransmitter dynamics is paramount to understanding neural circuitry and developing novel therapeutics. Two powerful, yet distinct, classes of tools for this purpose are the fluorescent substrate IDT307 and fluorescent false neurotransmitters (FFNs). This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal imaging agent for your research needs.
At a Glance: Key Differences
While both this compound and FFNs are fluorescent molecules used to study monoaminergic systems, their primary targets and, consequently, their applications, are fundamentally different. This compound is a fluorescent substrate for plasma membrane monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][2] In contrast, FFNs are designed to be substrates for the vesicular monoamine transporter (VMAT), enabling the visualization of neurotransmitter packaging into and release from synaptic vesicles.[3][4][5]
This core difference dictates their use: this compound is exceptionally well-suited for quantifying the activity of plasma membrane transporters and for high-throughput screening of compounds that modulate their function.[1] FFNs, on the other hand, provide unparalleled insight into the lifecycle of synaptic vesicles, from loading to exocytosis, at the level of individual synapses.[3][6]
Performance Comparison: A Quantitative Overview
| Feature | This compound | Fluorescent False Neurotransmitters (e.g., FFN200) |
| Primary Target | Plasma Membrane Transporters (DAT, NET, SERT)[1][2] | Vesicular Monoamine Transporter (VMAT)[3][6] |
| Biological Process Imaged | Neurotransmitter uptake from the synaptic cleft into the presynaptic neuron[1] | Neurotransmitter packaging into synaptic vesicles and their subsequent release (exocytosis)[6] |
| Typical Application | High-throughput screening for transporter inhibitors, quantifying transporter activity[1][7] | High-resolution imaging of synaptic vesicle dynamics, studying spatial and temporal aspects of neurotransmitter release at single synapses[6] |
| Fluorescence Properties | Max Absorption: ~420 nm, Max Emission: ~510 nm[1] | Varies by FFN (e.g., FFN200: Ex: 352 nm, Em: 451 nm)[6] |
| Key Experimental Readout | Change in intracellular fluorescence intensity over time[7] | Activity-dependent destaining of fluorescent puncta, kinetics of fluorescence decay (t½)[6] |
| Temporal Resolution | Suitable for kinetic measurements of uptake over minutes[7] | Capable of resolving release events on the order of seconds to milliseconds[8] |
| Advantages | Homogeneous assay format (no wash steps needed as it is only fluorescent intracellularly), suitable for high-throughput applications[9][10] | Provides direct visualization of vesicular release, enables the study of single-synapse physiology, some FFNs are pH-sensitive for release detection[3] |
| Limitations | Does not provide information on vesicular packaging or release, substrate for multiple transporters may limit specificity in mixed neuronal populations[2] | Requires more complex imaging setups and analysis, not ideal for high-throughput screening[11] |
Signaling Pathways: Visualizing the Points of Action
To understand the complementary nature of these tools, it is essential to visualize their points of action within the neurotransmitter signaling pathway.
Figure 1: Action of this compound and FFNs in a dopaminergic synapse.
Experimental Protocols
This compound Uptake Assay for Transporter Activity
This protocol is adapted for a 96-well plate format, suitable for screening potential inhibitors of monoamine transporters.
Workflow:
Figure 2: Workflow for an this compound-based transporter uptake assay.
Materials:
-
HEK293 cells stably expressing the transporter of interest (e.g., hSERT)
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound stock solution (in DMSO)
-
Test compounds (potential inhibitors)
-
Fluorescence microplate reader with bottom-read capabilities (Excitation: ~480 nm, Emission: ~525 nm)
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into the 96-well plates at an appropriate density to achieve a subconfluent monolayer the next day. Incubate overnight at 37°C, 5% CO2.[12]
-
Compound Incubation: The following day, remove the growth medium and wash the cells once with assay buffer. Add assay buffer containing the desired concentrations of your test compounds to the wells. Include a positive control (a known inhibitor, e.g., 10 µM paroxetine (B1678475) for SERT) and a negative control (vehicle). Incubate for 10-20 minutes at 37°C.[12]
-
This compound Addition: Prepare the this compound working solution in assay buffer. Add the this compound solution to all wells. The final concentration of this compound should be optimized for your cell line, but a starting point of 1-10 µM is common.[7]
-
Fluorescence Measurement: Immediately place the plate in the pre-warmed microplate reader. Measure the fluorescence intensity from the bottom of the wells kinetically, with readings every 1-2 minutes for a total of 30-60 minutes.[10]
-
Data Analysis: For each well, calculate the rate of this compound uptake (the slope of the linear portion of the fluorescence versus time curve). Normalize the rates to the vehicle control. Plot the normalized uptake rates against the log concentration of the test compounds and fit the data to a dose-response curve to determine the IC50 value.[12]
FFN Imaging of Vesicular Release
This protocol describes the imaging of FFN200 release from dopaminergic neurons in brain slices, a technique used to study the properties of individual presynaptic terminals.
Workflow:
Figure 3: Workflow for an FFN-based vesicular release imaging experiment.
Materials:
-
Acute brain slices (e.g., from a mouse expressing a fluorescent marker for dopaminergic neurons)
-
Artificial cerebrospinal fluid (aCSF)
-
FFN200 stock solution (in DMSO)
-
Confocal or two-photon microscope equipped for live-cell imaging
-
Bipolar stimulating electrode
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., striatum) using a vibratome. Allow slices to recover in oxygenated aCSF.
-
FFN Loading: Incubate the slices in aCSF containing FFN200 (e.g., 10 µM) for a period sufficient for uptake and vesicular loading (e.g., 30-60 minutes) at 32-34°C.[6]
-
Imaging Setup: Transfer a loaded slice to the microscope's imaging chamber, continuously perfused with oxygenated aCSF. Locate the region of interest and identify individual fluorescent puncta, which represent clusters of synaptic vesicles loaded with FFN200.
-
Stimulation and Imaging: Position the stimulating electrode near the imaged area. Acquire a baseline time-lapse series of images of the fluorescent puncta. Then, deliver an electrical stimulus (e.g., a train of pulses at a specific frequency) to evoke neurotransmitter release. Continue acquiring images throughout and after the stimulation period to capture the destaining of the puncta as FFN200 is released.[9]
-
Data Analysis: For each punctum, measure the fluorescence intensity over time. The decay in fluorescence represents the release of FFN200. This data can be used to determine the fraction of the vesicular pool released, the time course of release (by fitting the decay to an exponential function to find t½), and the probability of release.[9]
Conclusion: Selecting the Right Tool for the Job
This compound and fluorescent false neurotransmitters are not competing but rather complementary tools in the neuroscientist's arsenal.
-
Choose this compound when your primary goal is to quantify the function of plasma membrane monoamine transporters or to screen for compounds that modulate their activity. Its suitability for high-throughput formats makes it an excellent choice for drug discovery and initial characterization of transporter function.
-
Choose FFNs when you need to dissect the mechanisms of synaptic transmission at the level of individual vesicles and synapses. FFNs provide unparalleled spatial and temporal resolution for studying the dynamic processes of neurotransmitter packaging and release, making them ideal for detailed physiological and pathophysiological investigations.
By understanding their distinct mechanisms and applications, researchers can leverage the unique strengths of both this compound and FFNs to gain a more complete picture of neurotransmitter dynamics in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Live Imaging of Synaptic Vesicle Release and Retrieval in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]
- 4. Potentiated serotonin signaling in serotonin re‐uptake transporter knockout mice increases enterocyte mass and small intestinal absorptive function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 11. Frontiers | Increased Vesicular Monoamine Transporter 2 (VMAT2) and Dopamine Transporter (DAT) Expression in Adolescent Brain Development: A Longitudinal Micro-PET/CT Study in Rodent [frontiersin.org]
- 12. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
Cross-Validation of IDT307 Results with Known Serotonin Transporter Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescent monoamine transporter substrate, IDT307, with established inhibitors of the serotonin (B10506) transporter (SERT). The data presented here is intended to serve as a baseline for researchers utilizing this compound in high-throughput screening and inhibitor characterization assays. By cross-validating results with well-characterized compounds, researchers can ensure the accuracy and reliability of their findings.
Introduction to this compound and Serotonin Transporter Inhibition
The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal.[1] This mechanism makes SERT a primary target for many antidepressant medications, particularly selective serotonin reuptake inhibitors (SSRIs).
This compound is a fluorescent substrate that is actively transported by monoamine transporters, including SERT. Upon entry into the cell, its fluorescence properties change, providing a measurable signal that is directly proportional to transporter activity. The inhibition of this compound uptake serves as a reliable method for quantifying the potency of SERT inhibitors.
Comparative Analysis of Known SERT Inhibitors
To provide a clear benchmark for the performance of this compound-based assays, the following table summarizes the inhibitory potencies (IC50 values) of several well-established SERT inhibitors. The data is derived from studies using human embryonic kidney cells (HEK293) stably expressing the human serotonin transporter (hSERT). While these specific values were determined using a traditional radiolabeled substrate uptake assay with [3H]5-HT, they provide a robust and relevant comparison for the relative potency of these standard inhibitors.
| Inhibitor | Class | IC50 (nM) in hSERT-HEK293 cells |
| Fluoxetine | SSRI | 7.3 |
| Citalopram | SSRI | 3.5 |
| Paroxetine | SSRI | 1.39 (in rat synaptosomes) |
| Sertraline | SSRI | 7.09 (in rat synaptosomes) |
| Desipramine | Tricyclic Antidepressant | 64 |
| Indatraline | Monoamine Transporter Inhibitor | 648 |
Note: Data for Fluoxetine, Citalopram, Desipramine, and Indatraline are from [3H]5-HT uptake inhibition assays in hSERT-HEK293 cells[2]. Data for Paroxetine and Sertraline are from [3H]5-HT uptake inhibition assays in rat synaptosomes, as direct comparative data in hSERT-HEK293 cells using the same methodology was not available in the cited sources[3]. Direct comparison should be made with caution due to potential differences in experimental systems.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of the serotonin transporter (SERT) at the presynaptic terminal and the mechanism of action of selective serotonin reuptake inhibitors (SSRIs).
Caption: Serotonin reuptake at the synapse and SSRI inhibition.
Experimental Protocols
Protocol for this compound Uptake Inhibition Assay
This protocol outlines the methodology for determining the IC50 values of putative SERT inhibitors using the fluorescent substrate this compound.
1. Cell Culture and Plating:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the hSERT-HEK293 cells into 96-well black, clear-bottom microplates at a density of 40,000-60,000 cells per well.
-
Allow cells to adhere and form a monolayer for 24-48 hours.
2. Compound Preparation and Incubation:
-
Prepare a serial dilution of the test inhibitors and known reference compounds (e.g., paroxetine, citalopram) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
On the day of the assay, aspirate the culture medium from the wells and wash the cells once with the assay buffer.
-
Add the diluted inhibitors to the respective wells and incubate for 10-20 minutes at 37°C. Include wells with assay buffer only for total uptake (positive control) and wells with a high concentration of a known potent inhibitor (e.g., 10 µM paroxetine) for non-specific uptake (negative control).
3. This compound Uptake Measurement:
-
Prepare a solution of this compound in the assay buffer at a final concentration of 1-5 µM.
-
Add the this compound solution to all wells to initiate the uptake reaction.
-
Immediately place the microplate into a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over 15-30 minutes, with readings every 1-2 minutes. Use an excitation wavelength of approximately 420 nm and an emission wavelength of approximately 520 nm.
4. Data Analysis:
-
For each well, calculate the rate of this compound uptake (slope of the linear portion of the fluorescence versus time curve).
-
Subtract the rate of non-specific uptake (negative control) from all other measurements.
-
Normalize the data by expressing the uptake in the presence of the inhibitor as a percentage of the total uptake (positive control).
-
Plot the normalized uptake values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for validating potential SERT inhibitors using the this compound uptake assay.
Caption: Workflow for SERT inhibitor validation using this compound.
References
- 1. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Comparison of Four SSRIs' Inhibitory Effect on Serotonin Transport [journal11.magtechjournal.com]
Assessing the Specificity of IDT307 with Transporter Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of the fluorescent substrate IDT307 for various monoamine and organic cation transporters. The assessment is based on experimental data from studies utilizing transporter knockout models and pharmacological inhibition, offering insights into the on-target and off-target effects of this widely used research tool.
Overview of this compound
This compound, also known as APP+, is a fluorescent analog of the neurotoxin MPP+ and serves as a substrate for several solute carrier (SLC) family transporters. Its fluorescence upon cellular uptake makes it a valuable tool for real-time monitoring of transporter activity. This compound is known to be a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), as well as for the plasma membrane monoamine transporter (PMAT) and organic cation transporters (OCTs).[1][2] Understanding its specificity is crucial for the accurate interpretation of experimental results.
Quantitative Assessment of this compound Uptake in Transporter Knockout Models
The following table summarizes the quantitative data on this compound uptake in various transporter knockout or pharmacologically inhibited models. The percentage of uptake reduction indicates the degree of specificity of this compound for the respective transporter.
| Transporter Target | Experimental Model | This compound Uptake Reduction (%) | Reference |
| PMAT | PMAT knockout mouse choroid plexus tissue | ~70% | [3] |
| DAT | DAT-expressing cells + Nomifensine (B1679830) (DAT blocker) | ~64.5% | [4] |
| SERT | SERT-expressing HEK293 cells vs. non-transfected cells | Significant reduction in non-transfected cells | [3][4] |
| NET | Not available | Not available | |
| OCTs | Not available | Not available |
Interpretation of Specificity Data
The available data demonstrates that this compound is a substrate for multiple transporters. The significant reduction in uptake in PMAT knockout tissue (~70%) highlights PMAT as a major transporter for this substrate in tissues where it is highly expressed, such as the choroid plexus.[3]
Pharmacological inhibition of DAT with nomifensine resulted in a substantial decrease in this compound uptake (~64.5%), confirming that DAT is also a primary transporter for this molecule.[4] Studies using SERT-expressing cells show a clear dependence on the presence of the transporter for significant this compound uptake, indicating its utility as a SERT substrate.[3][4]
While quantitative data for NET and OCT knockout models were not available in the reviewed literature, the known pharmacology of this compound as a monoamine transporter substrate suggests that a reduction in uptake would be expected in NET-deficient models. Further studies are required to quantify the precise contribution of NET and various OCTs to this compound transport.
Experimental Protocols
This compound Uptake Assay in Cultured Cells
This protocol describes a general method for measuring this compound uptake in cultured cells expressing a transporter of interest.
Materials:
-
Cells expressing the transporter of interest (and corresponding wild-type or non-transfected control cells)
-
This compound (APP+)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Transporter inhibitors (for control experiments)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay buffer. For inhibitor controls, pre-incubate the cells with the specific transporter inhibitor for 10-20 minutes at 37°C.
-
Initiate Uptake: Add this compound to the wells at the desired final concentration (e.g., 1-10 µM).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-60 minutes). The incubation time should be optimized to be within the linear range of uptake.
-
Signal Detection: Measure the intracellular fluorescence using a microplate reader (e.g., excitation ~488 nm, emission ~520 nm) or visualize using a fluorescence microscope.[3]
-
Data Analysis: Subtract the background fluorescence from non-transfected or inhibitor-treated cells to determine the specific uptake mediated by the transporter of interest.
Generation of Transporter Knockout Cell Lines using CRISPR/Cas9
This protocol provides a general workflow for creating transporter knockout cell lines.
Materials:
-
Wild-type cell line
-
CRISPR/Cas9 system components (Cas9 nuclease and guide RNA specific to the transporter gene)
-
Transfection reagent
-
Single-cell cloning supplies
-
Genomic DNA extraction kit
-
PCR reagents
-
Sequencing services
Procedure:
-
Guide RNA Design: Design and synthesize guide RNAs (gRNAs) targeting a critical exon of the transporter gene.
-
Transfection: Co-transfect the wild-type cells with the Cas9 nuclease and the specific gRNA.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Expansion and Screening: Expand the clonal populations and screen for the desired knockout by extracting genomic DNA, amplifying the target region by PCR, and verifying the presence of insertions or deletions (indels) by DNA sequencing.
-
Functional Validation: Confirm the loss of transporter function by performing an this compound uptake assay as described above.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the underlying biological relationships, the following diagrams have been generated using the DOT language.
Caption: Workflow for the this compound fluorescence uptake assay.
Caption: Workflow for generating transporter knockout cell lines.
Caption: this compound transport and subsequent fluorescence.
References
- 1. Genetic loss of the dopamine transporter significantly impacts behavioral and molecular responses to sub-chronic stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
IDT307: A Modern Fluorescent Alternative to [3H]Dopamine for Dopamine Transporter Uptake Assays
For researchers, scientists, and drug development professionals investigating dopamine (B1211576) transporter (DAT) function, the transition from traditional radiometric assays to fluorescent-based methods offers significant advantages in safety, efficiency, and experimental flexibility. This guide provides an objective comparison of the fluorescent probe IDT307 and the classical radioligand [3H]dopamine for DAT uptake assays, supported by experimental data and detailed protocols.
The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic drugs and substances of abuse. For decades, the [3H]dopamine uptake assay has been the gold standard for characterizing DAT function and screening potential inhibitors. However, this method involves the use of radioactive materials, which poses safety risks, requires specialized handling and disposal, and is often limited to endpoint measurements.
This compound, a fluorescent analog of the neurotoxin MPP+, has emerged as a viable alternative.[1] It is a substrate for the dopamine transporter and other monoamine transporters.[1] A key feature of this compound is that its fluorescence significantly increases upon transport into the cell, providing a direct measure of DAT activity.[1] This allows for real-time kinetic measurements in live cells, a significant advancement over the static nature of many radioligand assays.[2]
Performance Comparison: this compound vs. [3H]Dopamine
The choice of assay often depends on specific experimental needs. While direct, side-by-side comparisons in the same laboratory under identical conditions are limited in the public domain, a review of available data allows for a qualitative and quantitative assessment of both methods.
| Parameter | This compound Fluorescent Assay | [3H]Dopamine Radiometric Assay | Key Considerations |
| Principle | Fluorescent substrate for DAT; fluorescence increases upon intracellular accumulation.[1] | Radioactive dopamine analog; uptake is measured by scintillation counting of intracellular radioactivity. | This compound allows for real-time kinetic measurements, while [3H]dopamine assays are typically endpoint assays.[2] |
| Safety | Non-radioactive, posing minimal safety risks. | Involves radioactive material, requiring specialized handling, licensing, and waste disposal.[3] | Fluorescent assays significantly reduce the regulatory burden and improve laboratory safety.[3] |
| Throughput | Amenable to high-throughput screening (HTS) in 96- or 384-well formats with automated fluorescence plate readers.[2] | Can be adapted for 96-well formats, but the multi-step process (washing, lysis, scintillation counting) is less suited for HTS. | The simpler "mix-and-read" protocol of fluorescent assays is a major advantage for large-scale screening.[2] |
| Kinetic Data | Enables real-time kinetic analysis of uptake (Vmax) and inhibition.[2] | Kinetic parameters (Km, Vmax) can be determined but require multiple endpoint measurements at different substrate concentrations and time points.[4] | This compound provides a more direct and less laborious method for obtaining kinetic data. |
| Sensitivity | High sensitivity, with modern fluorescence detectors capable of measuring low levels of intracellular fluorescence. | High sensitivity due to the low background of scintillation counting. | Both methods offer high sensitivity, but the signal-to-background ratio can be influenced by different factors in each assay. |
| Cost | Generally lower cost due to the absence of radioactive materials and associated disposal expenses. | Higher costs associated with the purchase of radioligands, scintillation cocktails, and radioactive waste disposal.[3] | Long-term cost savings can be significant with fluorescent assays. |
| Data Analysis | Direct fluorescence intensity measurement, simplifying data analysis. | Requires conversion of counts per minute (CPM) to molar quantities and correction for non-specific binding.[5] | The straightforward data output of fluorescent assays can streamline workflows. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for both this compound and [3H]dopamine uptake assays in cultured cells expressing the dopamine transporter.
This compound Dopamine Uptake Assay Protocol
This protocol is adapted from methodologies used in studies of monoamine transporter function.[1]
-
Cell Culture: Plate cells stably or transiently expressing DAT (e.g., HEK293-DAT) in black, clear-bottom 96-well plates and grow to confluence.
-
Assay Buffer: Prepare a suitable assay buffer, such as Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Compound Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add the test compounds (inhibitors) at various concentrations to the appropriate wells and pre-incubate for 10-30 minutes at 37°C.
-
This compound Addition: Add this compound to all wells at a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Fluorescence Measurement: Immediately begin measuring fluorescence intensity using a bottom-read fluorescence plate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: ~480 nm, Em: ~525 nm).[1] For kinetic assays, read the plate at regular intervals. For endpoint assays, incubate for a fixed period (e.g., 10-30 minutes) before reading.
-
Data Analysis: For inhibition assays, calculate the percent inhibition for each compound concentration relative to the control (vehicle-treated) wells. Determine IC50 values by fitting the data to a dose-response curve. For kinetic studies, determine Vmax and Km from the initial rates of uptake at varying this compound concentrations.
[3H]Dopamine Uptake Assay Protocol
This protocol is a standard method for measuring DAT activity using radiolabeled dopamine.[4][5]
-
Cell Culture: Plate DAT-expressing cells in 96-well plates and grow to confluence.
-
Assay Buffer: Use a Krebs-HEPES buffer or similar physiological buffer.
-
Compound Pre-incubation: Wash cells with assay buffer. Add test compounds at various concentrations and pre-incubate for 10-20 minutes at 37°C.[5]
-
[3H]Dopamine Addition: Initiate the uptake by adding [3H]dopamine (at a concentration near its Km, typically in the nanomolar range) to all wells.[5]
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.[5]
-
Termination of Uptake: Rapidly terminate the assay by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.[5]
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.[5]
-
Scintillation Counting: Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[5]
-
Data Analysis: Determine non-specific uptake from wells containing a high concentration of a known DAT inhibitor (e.g., nomifensine (B1679830) or cocaine).[5] Subtract non-specific counts from all other measurements to obtain specific uptake. Calculate percent inhibition and IC50 values as described for the this compound assay.
Visualizing the Mechanisms and Workflows
To further clarify the principles and procedures of these assays, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of dopamine transporter (DAT) uptake and inhibition.
Caption: Comparison of experimental workflows for this compound and [3H]dopamine assays.
Conclusion
This compound presents a compelling alternative to [3H]dopamine for studying dopamine transporter uptake. Its non-radioactive nature, suitability for high-throughput screening, and capacity for real-time kinetic measurements offer significant advantages in terms of safety, efficiency, and the depth of data that can be obtained. While [3H]dopamine assays remain a valid and sensitive method, particularly for certain research questions where a direct comparison to historical data is necessary, the benefits offered by fluorescent probes like this compound are driving their adoption in modern drug discovery and neuroscience research. The choice between these assays will ultimately depend on the specific experimental goals, available resources, and desired throughput.
References
- 1. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Illuminating Transporter Expression: A Comparative Guide to IDT307 Fluorescence
For researchers, scientists, and drug development professionals, quantifying the expression and activity of membrane transporters is crucial for understanding drug disposition and cellular physiology. This guide provides a comprehensive comparison of IDT307, a fluorescent substrate, for correlating its fluorescence with the expression levels of key neurotransmitter transporters. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative fluorescent probes.
This compound is a fluorescent molecule that exhibits low fluorescence in aqueous solution but becomes highly fluorescent upon entering a cell and binding to intracellular components. This property makes it a valuable tool for studying the activity of transporters that mediate its uptake. This guide focuses on the correlation of this compound fluorescence with the expression of the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).
Correlation of this compound Fluorescence with Transporter Expression
Key Findings from Preclinical Studies:
-
HEK293 cells stably expressing SERT (SERT-HEK cells) show a time-dependent increase in this compound-associated fluorescence, which is significantly higher than in non-transfected HEK cells.[1]
-
This uptake is inhibitable by known transporter inhibitors, such as paroxetine (B1678475) for SERT, demonstrating the specificity of the fluorescence signal.[1][2]
-
The accumulation of this compound is saturable, a hallmark of carrier-mediated transport.[3]
The logical relationship between transporter expression and this compound fluorescence can be visualized as a straightforward pathway:
Caption: Pathway of this compound uptake and fluorescence generation.
Performance Comparison: this compound vs. Alternative Fluorescent Probes
This compound is not the only fluorescent substrate available for studying transporter activity. ASP+ and various rhodamine derivatives are also utilized. The choice of probe depends on the specific transporter of interest and the experimental system.
| Probe | Target Transporters | Reported K_m (µM) | Advantages | Disadvantages |
| This compound (APP+) | SERT, DAT, NET, OCTs | DAT: ~27.7[4], SERT: ~32.0[5], NET: ~163[5] | Good signal-to-noise ratio; applicable to multiple monoamine transporters. | Lower affinity for NET compared to DAT and SERT. |
| ASP+ | SERT, DAT, NET, OCTs | Not consistently reported for all. | Well-characterized for DAT and NET; enables real-time monitoring.[3] | May require a masking dye for homogenous assays. |
| Rhodamine 123 | OCT1, OCT2 | OCT1: ~0.54[6][7], OCT2: ~0.61[6][7] | High affinity for OCT1 and OCT2. | Also a substrate for P-glycoprotein, which can confound results.[6] |
| Rhodamine 6G | OCTs | ~702.9[8][9] | Can be used to characterize organic cation transporters. | Lower affinity compared to Rhodamine 123. |
| Rhodamine B | OCTs | ~1821[8][9] | Can be used in respiratory cells.[8] | Lower affinity compared to other rhodamines. |
Experimental Protocols
Measuring Transporter Expression with this compound using Fluorescence Microscopy
This protocol is adapted for use with adherent cell lines (e.g., HEK293) transiently or stably expressing the transporter of interest.
Materials:
-
Cells cultured on glass-bottom dishes or plates.
-
This compound stock solution.
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~520 nm).
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.
-
Transfection (if applicable): Transfect cells with the plasmid encoding the transporter of interest 24-48 hours before the experiment.
-
Cell Washing: On the day of the experiment, gently wash the cells twice with pre-warmed imaging buffer.
-
This compound Incubation: Add imaging buffer containing the desired final concentration of this compound (typically 1-10 µM) to the cells.
-
Image Acquisition: Immediately begin acquiring images using the fluorescence microscope. Time-lapse imaging is recommended to observe the kinetics of uptake.
-
Controls:
-
Negative Control: Use non-transfected cells to measure background fluorescence.
-
Inhibition Control: Pre-incubate transporter-expressing cells with a known inhibitor (e.g., 10 µM paroxetine for SERT) for 10-15 minutes before adding this compound to confirm transporter-specific uptake.
-
-
Image Analysis: Quantify the mean fluorescence intensity within individual cells or regions of interest over time using appropriate software.
Caption: Workflow for the this compound fluorescence microscopy assay.
Flow Cytometry Analysis of Transporter Activity with this compound
This protocol is suitable for analyzing transporter activity in a population of suspended cells.
Materials:
-
Cell suspension (e.g., transfected cells, peripheral blood mononuclear cells).
-
This compound stock solution.
-
FACS buffer (e.g., PBS with 1% BSA).
-
Flow cytometer with a 488 nm laser and appropriate emission filters.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1x10^6 cells/mL in FACS buffer.
-
Controls: Prepare tubes for unstained cells, and for inhibition controls, pre-incubate cells with a specific transporter inhibitor for 15-30 minutes at 37°C.
-
This compound Staining: Add this compound to the cell suspension to a final concentration of 1-10 µM.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes.
-
Washing: Centrifuge the cells, remove the supernatant, and resuspend in cold FACS buffer. Repeat this washing step twice.
-
Data Acquisition: Analyze the cells on the flow cytometer, collecting fluorescence data from the appropriate channel (e.g., FITC).
-
Data Analysis: Gate on the cell population of interest based on forward and side scatter. Determine the mean fluorescence intensity (MFI) of the this compound-positive population. Compare the MFI of transporter-expressing cells to control cells.
Caption: Workflow for the this compound flow cytometry assay.
Conclusion
This compound is a versatile fluorescent probe for assessing the activity of monoamine transporters. The intensity of its fluorescence provides a reliable, albeit indirect, measure of transporter expression and function. By using carefully controlled experiments, researchers can effectively compare transporter activity across different cell populations and study the effects of pharmacological agents. The choice between this compound and alternative probes will depend on the specific research question, the transporters being investigated, and the experimental platform available.
References
- 1. Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time, spatially resolved analysis of serotonin transporter activity and regulation using the fluorescent substrate, ASP+ [pubmed.ncbi.nlm.nih.gov]
- 4. Handling of intracellular K+ determines voltage dependence of plasmalemmal monoamine transporter function | eLife [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The mitochondrial fluorescent dye rhodamine 123 is a high-affinity substrate for organic cation transporters (OCTs) 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic cation rhodamines for screening organic cation transporters in early stages of drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of IDT307 with Other MPP+ Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of IDT307 with other analogs of 1-methyl-4-phenylpyridinium (MPP+). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.
This compound, a fluorescent analog of the neurotoxin MPP+, serves as a valuable tool for studying monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)[1][2][3]. Like its parent compound, this compound is a substrate for these transporters, allowing for the real-time monitoring of transporter activity through fluorescence microscopy[2][4]. Understanding the comparative pharmacology and toxicology of this compound and other MPP+ analogs is crucial for their effective application in neuroscience research and drug discovery.
Data Presentation: Quantitative Comparison of this compound and MPP+ Analogs
The following tables summarize the available quantitative data for this compound and other MPP+ analogs concerning their interaction with monoamine transporters and their cytotoxic effects. It is important to note that direct comparative studies for all compounds across all parameters are limited; therefore, data has been compiled from various sources.
Table 1: Interaction with Monoamine Transporters
| Compound | Transporter | Parameter | Value | Cell Line/System | Reference |
| This compound | DAT, NET, SERT | Substrate | Qualitative | HEK293 cells | [1][2] |
| MPP+ | DAT | Uptake | Enhanced by specific mutations | COS cells | [5][6] |
| Various Psychostimulants | DAT, NET, SERT | Ki | See reference for details | Human and mouse transporters | [7] |
Table 2: Cytotoxicity and Mitochondrial Effects
| Compound | Parameter | Value | Cell Line/System | Reference |
| MPP+ | IC50 (Cytotoxicity) | ~125 µM | MN9D cells | [8] |
| 4'I-MPP+ | IC50 (Cytotoxicity) | ~40 µM | MN9D cells | [8] |
| PP-PP+ derivatives | IC50 (Cytotoxicity) | Varies by derivative | MN9D cells | [9] |
| MPP+ | Mitochondrial Respiration Inhibition | Yes (Complex I) | Isolated mitochondria | [9][10][11] |
| 4'I-MPP+ | Mitochondrial Respiration Inhibition | Yes (Complex I), more potent than MPP+ | Rat brain mitochondrial membranes | [8][12] |
| Various MPP+ Analogs | Mitochondrial Respiration Inhibition | Yes (Complex I) | Isolated mitochondria | [10][11][13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
This compound Uptake Assay
This assay measures the uptake of the fluorescent substrate this compound into cells expressing monoamine transporters.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the transporter of interest (DAT, NET, or SERT) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in multi-well plates and allowed to adhere.
-
Incubation: Cells are incubated with this compound at a specific concentration (e.g., 1.5 µM) for a defined period (e.g., 50 minutes) at 37°C[2]. To determine specific uptake, a parallel set of cells is pre-incubated with a known inhibitor of the transporter.
-
Measurement: The increase in intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer. The difference in fluorescence between uninhibited and inhibited cells represents specific transporter-mediated uptake[2][14].
Mitochondrial Respiration Assay
This assay assesses the effect of MPP+ analogs on the function of the mitochondrial electron transport chain.
-
Mitochondria Isolation: Mitochondria are isolated from tissue (e.g., rat liver or brain) or cultured cells by differential centrifugation.
-
Respirometry: Oxygen consumption is measured using a high-resolution respirometer.
-
Substrate and Inhibitor Addition: The assay is initiated by the addition of mitochondrial substrates (e.g., malate (B86768) and glutamate (B1630785) for Complex I). The baseline respiration rate is established before the addition of the MPP+ analog being tested. Known inhibitors of the electron transport chain (e.g., rotenone (B1679576) for Complex I) are used as positive controls[9].
-
Data Analysis: The rate of oxygen consumption is recorded and analyzed to determine the inhibitory effect of the compound on specific mitochondrial complexes[9].
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxicity of the compounds.
-
Cell Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the MPP+ analog for a specified duration.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent.
-
Measurement: The absorbance of the formazan solution is measured at a specific wavelength, which is proportional to the number of viable cells[8].
Mandatory Visualization
Signaling Pathway of MPP+ Induced Neurotoxicity
The primary mechanism of MPP+ induced neurotoxicity involves its accumulation in dopaminergic neurons via DAT, followed by inhibition of Complex I of the mitochondrial electron transport chain. This leads to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death[8][9][15].
Caption: Signaling pathway of MPP+ analog-induced neurotoxicity.
Experimental Workflow for this compound Uptake Assay
The workflow for assessing monoamine transporter activity using this compound involves cell preparation, incubation with the fluorescent substrate, and subsequent measurement of fluorescence.
Caption: Experimental workflow for the this compound uptake assay.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Single Molecule Analysis of Serotonin Transporter Regulation Using Antagonist-Conjugated Quantum Dots Reveals Restricted, p38 MAPK-Dependent Mobilization Underlying Uptake Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Dopamine transporter mutants selectively enhance MPP+ transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MPP+ Scaffold Containing Lipophilic Compounds are Potent Complex I Inhibitors and Selective Dopaminergic Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of mitochondrial respiration by analogs of 4-phenylpyridine and 1-methyl-4-phenylpyridinium cation (MPP+), the neurotoxic metabolite of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Comparison of the toxicological characteristics of 4'I-MPP+ with respect to MPP+. - Public Library of Science - Figshare [plos.figshare.com]
- 13. scilit.com [scilit.com]
- 14. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]
- 15. 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Confirming SERT-Specific Uptake of IDT307: A Comparative Guide
For researchers and professionals in drug development, accurately characterizing the interaction of novel compounds with monoamine transporters is a critical step. This guide provides a comparative framework for confirming the serotonin (B10506) transporter (SERT)-specific uptake of IDT307, a fluorescent substrate analog. By leveraging experimental data and detailed protocols, researchers can effectively assess the selectivity and potency of this compound and similar compounds.
Data Presentation: Comparative Affinity of Monoamine Transporter Ligands
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |
| Paroxetine | 0.1 | 130 | 3.8 |
| Fluoxetine | 0.8 | 1300 | 130 |
| Sertraline | 0.2 | 25 | 420 |
| Nisoxetine | 383 | 140 | 0.8 |
| GBR 12909 | 1000 | 1.8 | 390 |
Note: These values are compiled from various sources and should be considered representative. Actual values may vary depending on experimental conditions.
Experimental Protocols
Confirming the SERT-specific uptake of this compound involves a series of in vitro assays designed to measure its transport into cells expressing the serotonin transporter and to assess the inhibitory effects of known selective compounds.
Cell Culture and Transfection
Objective: To prepare a cellular model expressing the human serotonin transporter.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Plasmid DNA encoding human SERT (hSERT)
-
Transfection reagent (e.g., Lipofectamine)
-
Poly-D-lysine coated cell culture plates (96-well, black, clear bottom for fluorescence reading)
Procedure:
-
Culture HEK293 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells onto poly-D-lysine coated 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with the hSERT plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the transporter for 24-48 hours before performing the uptake assay.
-
As a negative control, prepare mock-transfected cells (treated with the transfection reagent but without the hSERT plasmid).
Fluorescent Substrate Uptake Assay
Objective: To measure the uptake of this compound into hSERT-expressing cells.
Materials:
-
hSERT-expressing HEK293 cells in a 96-well plate
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluorescence microplate reader
Procedure:
-
Wash the cells twice with pre-warmed assay buffer.
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM).
-
Add the this compound solutions to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths for this compound (e.g., Ex: 485 nm, Em: 520 nm).
-
Subtract the fluorescence values from the mock-transfected cells to determine the SERT-specific uptake.
Inhibition (Competition) Assay
Objective: To confirm that the uptake of this compound is mediated by SERT using selective inhibitors.
Materials:
-
hSERT-expressing HEK293 cells in a 96-well plate
-
This compound solution (at a concentration near its Km for SERT)
-
Selective SERT inhibitor (e.g., Paroxetine)
-
Selective DAT inhibitor (e.g., GBR 12909)
-
Selective NET inhibitor (e.g., Nisoxetine)
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Wash the cells twice with pre-warmed assay buffer.
-
Prepare serial dilutions of the inhibitors (Paroxetine, GBR 12909, Nisoxetine) in assay buffer.
-
Pre-incubate the cells with the inhibitor solutions for 10-20 minutes at 37°C.
-
Add this compound to each well at a fixed concentration.
-
Incubate the plate at 37°C for the same duration as the uptake assay.
-
Measure the intracellular fluorescence using a microplate reader.
-
Calculate the percent inhibition of this compound uptake at each inhibitor concentration and determine the IC50 value for each inhibitor. A potent inhibition by Paroxetine compared to GBR 12909 and Nisoxetine will confirm SERT-specific uptake.
Mandatory Visualization
The following diagrams illustrate the key experimental workflows for confirming the SERT-specific uptake of this compound.
Caption: Workflow for confirming SERT-specific uptake of this compound.
Caption: Mechanism of SERT-mediated uptake and its inhibition.
Safety Operating Guide
Proper Disposal of IDT307: A Guide for Laboratory Professionals
For Immediate Release – Proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of IDT307, a fluorescent dye commonly used in neuroscience research. The following procedures are designed for researchers, scientists, and drug development professionals to manage this compound waste safely and in compliance with regulations.
This compound, also known by its chemical name 4-(4-(Dimethylamino)phenyl)-1-methylpyridinium iodide, is a fluorescent analog of the neurotoxin MPP+. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water". Therefore, it is crucial to prevent the undiluted product or large quantities from entering groundwater, watercourses, or sewage systems.
Quantitative Safety and Hazard Data
To facilitate a quick assessment of this compound's safety profile, the following table summarizes its key hazard information.
| Parameter | Value | Source |
| GHS Hazard Classification | Not classified as hazardous | |
| Water Hazard Class | 1 (Slightly hazardous for water) | |
| NFPA Health Rating | 0 | |
| NFPA Fire Rating | 0 | |
| NFPA Reactivity Rating | 0 |
Experimental Protocol for Proper Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting. Adherence to these steps is critical for operational safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, concentrated stock solutions, dilute working solutions, and contaminated labware (e.g., pipette tips, tubes, gloves).
-
Segregate this compound waste from other chemical waste streams to prevent accidental mixing with incompatible substances.
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound powder and contaminated items in a clearly labeled, leak-proof container.
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions and experimental residues, in a designated, sealed, and chemically compatible waste container. Do not pour this compound solutions down the drain.
-
Ensure all waste containers are in good condition and have secure, tight-fitting lids.
3. Labeling:
-
Clearly label all waste containers with "this compound Waste" and the full chemical name: "4-(4-(Dimethylamino)phenyl)-1-methylpyridinium iodide".
-
Indicate the approximate concentration and quantity of the waste.
-
Follow your institution's specific labeling requirements for chemical waste.
4. Storage:
-
Store this compound waste containers in a designated and clearly marked satellite accumulation area.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Keep waste containers closed at all times, except when adding waste.
5. Final Disposal:
-
Consult Institutional Guidelines: The primary and most critical step is to consult with your institution's Environmental Health and Safety (EHS) department for their specific procedures on disposing of non-hazardous but water-contaminating chemical waste.
-
Arrange for Professional Disposal: Arrange for the collection of the this compound waste by your institution's EHS department or a licensed chemical waste disposal contractor.
-
The Safety Data Sheet suggests that smaller quantities may be disposed of with household waste; however, this is generally not advisable in a professional laboratory setting. Always defer to your institutional and local regulations.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
Personal protective equipment for handling IDT307
This guide provides immediate safety, operational, and disposal information for the handling of IDT307, a fluorescent substrate analogous to the neurotoxin MPP+.[1] While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure the well-being of all personnel.[2]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to minimize exposure and ensure safe handling of this compound. The following table summarizes the recommended PPE based on the Safety Data Sheet (SDS).
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas. A respirator may be necessary if ventilation is inadequate or if aerosols are generated. |
Data sourced from the this compound Safety Data Sheet.[2]
Operational Workflow for Handling this compound
Disposal Plan for this compound Waste
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance. The following decision-making process should be followed for the disposal of this compound and contaminated materials.
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the following general steps should be integrated into any procedure involving this compound to ensure safety:
-
Risk Assessment : Before beginning any new procedure, conduct a thorough risk assessment that considers the potential for splashes, aerosol generation, and unexpected reactions.
-
Ventilation : All work with this compound, especially when handling the solid form, should be performed in a well-ventilated area, such as a chemical fume hood.
-
Spill Management : Have a chemical spill kit readily available. In the event of a spill, evacuate the immediate area, alert colleagues, and follow established institutional procedures for chemical cleanup. Do not attempt to clean a large spill without proper training and equipment.
-
First Aid :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with water.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
By adhering to these guidelines, researchers can safely handle this compound and minimize risks in the laboratory environment. Always consult your institution's specific safety protocols and the complete Safety Data Sheet before use.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
